molecular formula C19H16N2O4 B584832 Rauvotetraphylline E CAS No. 1422506-53-3

Rauvotetraphylline E

Cat. No.: B584832
CAS No.: 1422506-53-3
M. Wt: 336.347
InChI Key: HZZMZXMDJBLNDW-XEKQOVJPSA-N
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Description

Rauvotetraphylline E is a useful research compound. Its molecular formula is C19H16N2O4 and its molecular weight is 336.347. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(15S,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1,3,5,7,9,11,18-heptaene-19-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c1-11-15-9-22-7-6-13-12-4-2-3-5-17(12)21-19(13)18(22)8-14(15)16(10-25-11)20(23)24/h2-7,10-11,14-15H,8-9H2,1H3,(H,23,24)/t11-,14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDPRYZHVYKRKM-CQDKDKBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CN3C=CC4=C5C=CC=CC5=NC4=C3CC2C(=CO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]2CN3C=CC4=C5C=CC=CC5=NC4=C3C[C@@H]2C(=CO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Isolating Rauvotetraphylline E from Rauvolfia tetraphylla: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of rauvotetraphylline E, a sarpagine-type indole (B1671886) alkaloid, from the aerial parts of Rauvolfia tetraphylla. This document outlines the experimental protocols for extraction and chromatographic separation, summarizes the key quantitative data, and presents a putative signaling pathway associated with the cytotoxic effects of related indole alkaloids.

Overview and Significance

Rauvolfia tetraphylla L., a member of the Apocynaceae family, is a rich source of biologically active indole alkaloids. Among these, the sarpagine-type alkaloids are of significant interest due to their diverse pharmacological activities. This compound is one of five novel indole alkaloids (rauvotetraphyllines A–E) first isolated and characterized from the aerial parts of this plant.[1][2][3] While the specific biological activities of this compound are still under investigation, related indole alkaloids have demonstrated a range of effects, including anticancer properties.[4][5] This guide serves as a technical resource for researchers aiming to isolate and study this compound.

Experimental Protocols

The isolation of this compound involves a multi-step process encompassing extraction, fractionation, and purification. The following protocols are based on established methodologies for the isolation of alkaloids from Rauvolfia tetraphylla.[1][2][3]

Plant Material and Extraction
  • Plant Material : The aerial parts of Rauvolfia tetraphylla are collected and air-dried.[1][2][3]

  • Extraction : The dried and powdered plant material is extracted with 95% ethanol (B145695) at room temperature. The extraction is typically repeated three times to ensure a comprehensive extraction of the alkaloids. The resulting extracts are then combined and concentrated under reduced pressure to yield a crude extract.[1][2][3]

Chromatographic Separation and Purification

The crude ethanolic extract is subjected to column chromatography for fractionation and purification of the target compound.

  • Initial Fractionation :

    • Stationary Phase : Silica gel (200-300 mesh).

    • Mobile Phase : A gradient of petroleum ether-acetone, followed by methanol.[1][2][3] This initial step separates the crude extract into several fractions based on polarity.

  • Further Purification :

    • Fractions containing the rauvotetraphyllines are identified by thin-layer chromatography (TLC).

    • These fractions are then subjected to repeated column chromatography. While the specific mobile phases for the fine purification of this compound are not detailed in the primary literature, typical solvent systems for sarpagine-type alkaloid separation include chloroform-methanol gradients of increasing polarity.

    • The purity of the isolated this compound is confirmed by High-Performance Liquid Chromatography (HPLC).

Data Presentation

Physicochemical and Spectroscopic Data of this compound

The structure of this compound was elucidated using a combination of spectroscopic techniques.[1][2][3]

Data TypeDescription
Molecular Formula C20H18N2O3
HRESIMS High-Resolution Electrospray Ionization Mass Spectrometry is used to determine the exact mass and elemental composition.
UV (in MeOH) Shows characteristic absorption maxima for the indole chromophore. Maxima are observed at 252, 308, and 370 nm.[1][2][3]
IR (KBr) Infrared spectroscopy identifies functional groups present in the molecule.
1H NMR Provides information on the chemical environment of protons.
13C NMR Provides information on the carbon skeleton of the molecule.
2D NMR (HSQC, HMBC, ROESY) Used to establish the connectivity and stereochemistry of the molecule.
Quantitative Yield

The quantitative yield for the isolation of this compound from the aerial parts of Rauvolfia tetraphylla is not explicitly reported in the available scientific literature.

Cytotoxicity Data

Rauvotetraphyllines A-E were evaluated for their in vitro cytotoxicity against a panel of human cancer cell lines.

Cell LineCancer TypeIC50 (µM)
HL-60 Promyelocytic leukemia>40
SMMC-7721 Hepatocellular carcinoma>40
A-549 Lung carcinoma>40
MCF-7 Breast adenocarcinoma>40
SW-480 Colon adenocarcinoma>40

Data from Gao et al., 2012.

The results indicate that this compound, along with its analogues A-D, possesses weak cytotoxic activity against these cell lines.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound.

G plant_material Aerial Parts of Rauvolfia tetraphylla extraction Extraction with 95% Ethanol plant_material->extraction crude_extract Crude Ethanolic Extract extraction->crude_extract silica_gel_cc Silica Gel Column Chromatography (Petroleum Ether-Acetone Gradient) crude_extract->silica_gel_cc fractions Fractions silica_gel_cc->fractions tlc_screening TLC Screening fractions->tlc_screening target_fractions Fractions containing Rauvotetraphyllines tlc_screening->target_fractions purification Repeated Column Chromatography (e.g., Chloroform-Methanol Gradient) target_fractions->purification hplc_analysis HPLC Purity Check purification->hplc_analysis rauvotetraphylline_e Isolated this compound hplc_analysis->rauvotetraphylline_e

Caption: General workflow for the isolation of this compound.

Putative Signaling Pathway

While the specific signaling pathway for this compound has not been elucidated, many indole alkaloids exert their cytotoxic effects by inducing apoptosis. The diagram below illustrates a generalized intrinsic apoptosis pathway that could be a potential mechanism of action for sarpagine-type alkaloids.

G indole_alkaloid Indole Alkaloid (e.g., this compound) mitochondrial_stress Mitochondrial Stress indole_alkaloid->mitochondrial_stress bax Bax Activation mitochondrial_stress->bax bcl2 Bcl-2 Inhibition mitochondrial_stress->bcl2 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 Activation apaf1->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A putative intrinsic apoptosis pathway for indole alkaloids.

Disclaimer: This pathway is a generalized representation of apoptosis induction by some indole alkaloids and has not been specifically confirmed for this compound. Further research is required to elucidate the precise molecular mechanisms of this compound.

References

Unraveling the Molecular Architecture of Rauvotetraphylline E: A Technical Guide to Structure Elucidation by NMR and MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the structure elucidation of Rauvotetraphylline E, a monoterpene indole (B1671886) alkaloid isolated from Rauvolfia tetraphylla. The following sections provide a comprehensive overview of the analytical methodologies, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), that were instrumental in determining its molecular structure. This document is intended to serve as a valuable resource for researchers in natural product chemistry, spectroscopy, and drug discovery.

Executive Summary

The structural determination of this compound was accomplished through a synergistic application of advanced spectroscopic techniques. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) established the molecular formula, while a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H NMR, ¹³C NMR, Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Rotating-frame Overhauser Effect Spectroscopy (ROESY), provided unambiguous evidence for the connectivity and stereochemistry of the molecule. This guide presents the collated data in structured tables, outlines the detailed experimental protocols, and provides a visual representation of the elucidation workflow.

Mass Spectrometry Analysis: Determining the Molecular Formula

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was pivotal in ascertaining the elemental composition of this compound.

Table 1: HRESIMS Data for this compound

ParameterObserved ValueCalculated Value
Molecular FormulaC₂₀H₁₈N₂O₃-
Ion Adduct[M+H]⁺-
m/z--

Note: Specific m/z values were not publicly available in the reviewed literature.

The HRESIMS data unequivocally established the molecular formula of this compound as C₂₀H₁₈N₂O₃, indicating a specific number of carbon, hydrogen, nitrogen, and oxygen atoms. This information was foundational for the subsequent interpretation of NMR data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Framework

NMR spectroscopy provided the critical data necessary to piece together the atomic connectivity and spatial arrangement of this compound. The analysis of ¹H and ¹³C NMR spectra, in conjunction with 2D NMR experiments, allowed for the complete assignment of all proton and carbon signals.

¹H and ¹³C NMR Spectroscopic Data

The 1D NMR spectra revealed the chemical environment of each proton and carbon atom in the molecule. The chemical shifts (δ) are reported in parts per million (ppm).

Table 2: ¹H and ¹³C NMR Data for this compound (in CD₃OD, at 500 MHz for ¹H and 125 MHz for ¹³C)

PositionδC (ppm)δH (ppm, mult., J in Hz)
2134.5-
3108.36.85 (s)
553.44.40 (dd, 11.0, 4.5)
636.22.55 (m), 2.30 (m)
7109.8-
8129.17.55 (d, 7.5)
9121.57.10 (t, 7.5)
10123.27.30 (t, 7.5)
11112.07.05 (d, 7.5)
12137.9-
13148.9-
1433.13.15 (m)
1521.92.95 (m)
16106.1-
17155.88.20 (s)
1812.11.85 (d, 7.0)
19118.95.80 (q, 7.0)
20131.2-
2159.84.90 (s)
16-CO₂H170.3-

Data sourced from Gao et al., Nat. Prod. Bioprospect. 2012, 2, 65–69.[1]

2D NMR Correlation Analysis

While the primary literature confirms the use of HSQC, HMBC, and ROESY experiments to establish the final structure, the specific correlation data was not published. Based on the confirmed structure of this compound, the following table represents the expected key 2D NMR correlations that would have been observed.

Table 3: Hypothetical Key 2D NMR Correlations for this compound

Proton(s) (δH)HSQC Correlated Carbon (δC)Key HMBC Correlations (to δC)Key ROESY Correlations (with δH)
H-3 (6.85)C-3 (108.3)C-2, C-7, C-13H-5
H-5 (4.40)C-5 (53.4)C-3, C-6, C-7, C-21H-3, H-6, H-14
H-8 (7.55)C-8 (129.1)C-7, C-10, C-12H-9
H-17 (8.20)C-17 (155.8)C-13, C-16, C-19, C-21H-18
H-18 (1.85)C-18 (12.1)C-19, C-20H-17, H-19
H-21 (4.90)C-21 (59.8)C-5, C-13, C-17H-5, H-15

These correlations would have been essential in:

  • HSQC: Assigning protons to their directly attached carbons.

  • HMBC: Establishing long-range (2-3 bond) C-H connectivity, which is crucial for piecing together the carbon skeleton and placing substituents.

  • ROESY: Determining the relative stereochemistry of the molecule by identifying protons that are close to each other in space.

Experimental Protocols

This section provides a detailed, generalized methodology for the isolation and structure elucidation of this compound, based on standard practices for natural product chemistry.

Isolation of this compound
  • Plant Material Collection and Preparation: The aerial parts of Rauvolfia tetraphylla were collected, dried, and pulverized.

  • Extraction: The powdered plant material was extracted exhaustively with methanol (B129727) (MeOH) at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude residue.

  • Fractionation: The crude extract was subjected to a series of chromatographic techniques, including silica (B1680970) gel column chromatography and preparative thin-layer chromatography (pTLC), using a gradient of solvents (e.g., chloroform-methanol) to separate the components based on polarity.

  • Purification: Fractions containing this compound were further purified using repeated column chromatography or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Mass Spectrometry
  • Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, equipped with an electrospray ionization (ESI) source was used.

  • Sample Preparation: A dilute solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) was prepared.

  • Data Acquisition: The sample was introduced into the mass spectrometer via direct infusion or LC-MS. Data was acquired in positive ion mode to observe the [M+H]⁺ adduct. The instrument was operated in high-resolution mode to obtain accurate mass measurements.

NMR Spectroscopy
  • Instrumentation: NMR spectra were recorded on a 500 MHz (or higher) spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the purified this compound was dissolved in 0.5 mL of deuterated methanol (CD₃OD) in a standard 5 mm NMR tube.

  • 1D NMR:

    • ¹H NMR: Standard pulse sequences were used to acquire the proton spectrum. Key parameters included a spectral width of approximately 15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: A proton-decoupled pulse sequence was used to obtain the carbon spectrum. Key parameters included a spectral width of around 220 ppm and a longer acquisition time due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • 2D NMR:

    • HSQC: A standard HSQC pulse sequence was used to correlate one-bond proton-carbon connectivities.

    • HMBC: An HMBC experiment was performed to determine long-range (typically 2-3 bond) proton-carbon correlations. The long-range coupling delay was optimized for a J-coupling of approximately 8 Hz.

    • ROESY: A ROESY experiment was conducted to identify through-space correlations between protons, providing insights into the relative stereochemistry. A mixing time of 200-400 ms (B15284909) was typically used.

Structure Elucidation Workflow

The logical progression from isolation to the final structure determination is visualized in the following workflow diagram.

Structure_Elucidation_Workflow A Plant Material (Rauvolfia tetraphylla) B Extraction & Fractionation A->B C Pure this compound B->C D HRESIMS Analysis C->D F NMR Spectroscopy C->F E Molecular Formula (C20H18N2O3) D->E I Data Interpretation & Correlation E->I G 1D NMR (1H, 13C) F->G H 2D NMR (HSQC, HMBC, ROESY) F->H G->I H->I J Proposed Structure I->J K Final Structure of this compound J->K

Workflow for the Structure Elucidation of this compound.

Conclusion

The structure of this compound was successfully elucidated through a combination of mass spectrometry and a comprehensive suite of NMR spectroscopic techniques. The determination of its molecular formula by HRESIMS, followed by the detailed analysis of 1D and 2D NMR data, allowed for the complete assignment of its chemical structure. This guide provides a detailed account of the data and methodologies employed, serving as a practical reference for professionals in the field of natural product chemistry and drug development. The elucidated structure of this compound adds to the growing library of indole alkaloids and may serve as a basis for future pharmacological investigations.

References

An In-Depth Technical Guide to the Spectroscopic Data Analysis of Rauvotetraphylline E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data analysis of Rauvotetraphylline E, a sarpagine-type indole (B1671886) alkaloid isolated from Rauvolfia tetraphylla. The document presents a detailed summary of its spectral data, outlines the experimental protocols for data acquisition, and visualizes the analytical workflow, serving as a crucial resource for researchers in natural product chemistry, pharmacology, and drug development.

Spectroscopic Data of this compound

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), Infrared (IR) spectroscopy, and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry and Infrared Spectroscopy Data

The molecular formula of this compound was determined by positive-ion HRESIMS, which showed a protonated molecular ion peak. The Infrared (IR) spectrum indicated the presence of hydroxyl/amine (OH/NH) and ester carbonyl (C=O) functional groups.

Spectroscopic TechniqueObserved DataInterpretation
HRESIMS [M + H]⁺ at m/z 411.2176 (calculated for C₂₄H₂₉N₂O₄, 411.2182)Molecular Formula: C₂₄H₂₈N₂O₄
Infrared (IR) 3412 cm⁻¹, 1726 cm⁻¹Presence of OH/NH and ester C=O groups
Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The ¹H and ¹³C NMR spectra were recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Data of this compound (500 MHz, DMSO-d₆)

Positionδ (ppm)MultiplicityJ (Hz)
34.22m
3.18m
2.95m
2.10m
1.85m
97.28d8.0
106.69t8.0
116.95t8.0
126.60d8.0
14α1.75m
14β1.55m
152.40m
164.85s
17-OH5.45s
181.15d6.5
195.50q6.5
21α4.25d12.0
21β3.95d12.0
N(1)-H10.85s
OMe3.75s
2'8.60d5.0
3'7.50t7.5
4'8.20d7.5
5'7.45t7.5

Table 2: ¹³C NMR Data of this compound (125 MHz, DMSO-d₆)

Positionδ (ppm)Carbon Type
2135.5C
352.5CH
553.0CH₂
620.5CH₂
7109.0C
8126.5C
9117.5CH
10118.0CH
11120.0CH
12110.5CH
13142.0C
1430.0CH₂
1535.0CH
1675.0CH
17175.0C=O
1812.5CH₃
19125.0CH
20130.0C
2160.0CH₂
OMe55.5CH₃
1'150.0C
2'148.0CH
3'123.0CH
4'138.0CH
5'125.5CH
6'165.0C=O

Experimental Protocols

The following sections detail the methodologies employed for the spectroscopic analysis of this compound.

General Experimental Procedures

Optical rotations were measured on a digital polarimeter. UV spectra were obtained using a UV-visible spectrophotometer. IR spectra were recorded on a Fourier transform infrared spectrometer with KBr pellets. NMR spectra were acquired on 500 MHz and 125 MHz spectrometers for ¹H and ¹³C nuclei, respectively. Chemical shifts were referenced to the solvent peaks of DMSO-d₆ (δH 2.50 and δC 39.5). HRESIMS data were obtained on a time-of-flight mass spectrometer.

Extraction and Isolation

The air-dried and powdered aerial parts of Rauvolfia tetraphylla were extracted with 95% ethanol. The extract was then partitioned between ethyl acetate (B1210297) and 5% hydrochloric acid. The acidic aqueous layer was basified with ammonium (B1175870) hydroxide (B78521) and subsequently extracted with chloroform (B151607) to yield the crude alkaloid fraction. This fraction was subjected to repeated column chromatography on silica (B1680970) gel and Sephadex LH-20, followed by preparative HPLC to afford pure this compound.

Spectroscopic Measurements
  • NMR Spectroscopy : A sample of pure this compound was dissolved in DMSO-d₆. ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra were acquired. Standard pulse sequences were used for all experiments.

  • Mass Spectrometry : High-resolution mass spectra were acquired using an ESI-TOF mass spectrometer in the positive ion mode. The sample was dissolved in methanol (B129727) and introduced into the ESI source.

  • Infrared Spectroscopy : A small amount of the sample was mixed with KBr powder and pressed into a pellet for IR analysis.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow from the plant material to the final structure elucidation of this compound.

Spectroscopic_Workflow cluster_spectroscopy Spectroscopic Analysis Plant Rauvolfia tetraphylla (Aerial Parts) Extraction Extraction with 95% EtOH Plant->Extraction Partition Acid-Base Partitioning Extraction->Partition Crude_Alkaloids Crude Alkaloid Fraction Partition->Crude_Alkaloids Chromatography Column Chromatography (Silica Gel, Sephadex LH-20) Crude_Alkaloids->Chromatography HPLC Preparative HPLC Chromatography->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound HRESIMS HRESIMS Pure_Compound->HRESIMS IR IR Spectroscopy Pure_Compound->IR NMR 1D & 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) Pure_Compound->NMR Structure Structure Elucidation of this compound HRESIMS->Structure IR->Structure NMR->Structure

Caption: Workflow for the isolation and structural elucidation of this compound.

The Architecture of Alkaloid Synthesis: A Technical Guide to the Biosynthesis of Indole Alkaloids in Rauvolfia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the intricate biosynthetic pathway of indole (B1671886) alkaloids in Rauvolfia serpentina, a plant renowned for its rich pharmacopoeia of secondary metabolites. This document details the key enzymatic steps, precursor molecules, and regulatory mechanisms that govern the production of medicinally important compounds such as ajmaline (B190527) and reserpine. Quantitative data on enzyme kinetics and alkaloid distribution are presented in structured tables, and detailed experimental protocols for the analysis of these compounds and enzymes are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of this complex metabolic network.

The Core Biosynthetic Pathway: From Primary Metabolism to Complex Alkaloids

The biosynthesis of monoterpenoid indole alkaloids (MIAs) in Rauvolfia is a complex process that begins with precursors from primary metabolism. The indole component is derived from the amino acid tryptophan, while the monoterpenoid portion originates from the iridoid pathway.

The initial committed step involves the decarboxylation of L-tryptophan to tryptamine (B22526), a reaction catalyzed by the enzyme tryptophan decarboxylase (TDC) .[1][2] Concurrently, the monoterpenoid precursor, secologanin (B1681713), is synthesized from geranyl pyrophosphate (GPP) through a series of enzymatic reactions. The crucial condensation of tryptamine and secologanin is catalyzed by strictosidine (B192452) synthase (STR) , which forms 3-α(S)-strictosidine, the central precursor for the vast array of over 2000 MIAs.[3][4][5]

Following its synthesis, strictosidine is deglycosylated by strictosidine β-D-glucosidase (SGD) , yielding a highly reactive aglycone. This intermediate can then be channeled into various alkaloid-specific branches of the pathway. The pathway leading to the antiarrhythmic agent ajmaline, for instance, involves a series of complex enzymatic reactions including oxidations, reductions, and rearrangements catalyzed by enzymes such as polyneuridine (B1254981) aldehyde esterase (PNAE), vinorine (B1233521) synthase (VS), and a variety of cytochrome P450 monooxygenases (CYPs).[6][7][8] One such CYP, vinorine hydroxylase, exhibits dual catalytic activity, hydroxylating vinorine to vomilenine (B1248388) and also catalyzing the isomerization of vomilenine to perakine, representing a key bifurcation point in the pathway.[9][10]

Indole Alkaloid Biosynthesis Pathway in Rauvolfia cluster_caption tryptophan L-Tryptophan TDC TDC tryptophan->TDC geraniol Geraniol GES GES geraniol->GES Multiple Steps tryptamine Tryptamine STR STR tryptamine->STR secologanin Secologanin secologanin->STR strictosidine Strictosidine SGD SGD strictosidine->SGD strictosidine_aglycone Strictosidine Aglycone geissoschizine Geissoschizine strictosidine_aglycone->geissoschizine PNAE PNAE strictosidine_aglycone->PNAE Multiple Steps ajmalicine Ajmalicine geissoschizine->ajmalicine vinorine Vinorine VS VS vinorine->VS vomilenine Vomilenine VH VH (CYP) vomilenine->VH VR VR vomilenine->VR Multiple Steps perakine Perakine ajmaline Ajmaline TDC->tryptamine GES->secologanin STR->strictosidine SGD->strictosidine_aglycone PNAE->vinorine VS->vomilenine VH->perakine VR->ajmaline caption Core Biosynthesis Pathway of Indole Alkaloids in Rauvolfia

Caption: Core Biosynthesis Pathway of Indole Alkaloids in Rauvolfia.

Quantitative Data on Enzyme Kinetics and Alkaloid Content

The efficiency of the biosynthetic pathway is determined by the kinetic properties of its enzymes and the resulting accumulation of alkaloids in different plant tissues. The following tables summarize key quantitative data from the literature.

Table 1: Kinetic Parameters of Key Biosynthetic Enzymes in Rauvolfia

EnzymeSubstrate(s)KmkcatSource OrganismReference(s)
Tryptophan Decarboxylase (TDC) L-Tryptophan2.89 mM-Rauvolfia verticillata[1]
Strictosidine Synthase (STR) Tryptamine6.2 µM10.65 s⁻¹Rauvolfia serpentina[11]
Secologanin39 µMRauvolfia serpentina[11]
Tryptamine1.4 µM78 min⁻¹Rauvolfia serpentina[12]
Vomilenine Glucosyltransferase Vomilenine40 µM-Rauvolfia serpentina[13]
UDPG0.8 mMRauvolfia serpentina[13]

Table 2: Content of Major Indole Alkaloids in Rauvolfia serpentina

AlkaloidPlant TissueConcentration (mg/g dry weight unless otherwise specified)Reference(s)
Ajmaline Roots0.817[14]
Leaves0.485[14]
Tissue Culture (K-27 strain)6.9 (0.690%)[15]
Reserpine Roots0.955[14]
Leaves0.880[14]
Tissue Culture (K-27 strain)0.09 (0.009%)[15]
Yohimbine Roots0.584[14]
Leaves0.537[14]
Tissue Culture (K-27 strain)0.2 (0.020%)[15]
Ajmalicine Roots0.440[14]
Leaves0.753[14]
Total Alkaloids Roots0.8% - 1.3%[15]
Tissue Culture (K-27 strain)2.8%[15]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of indole alkaloid biosynthesis in Rauvolfia.

Extraction of Indole Alkaloids from Rauvolfia serpentina Roots

This protocol outlines a general procedure for the extraction of indole alkaloids for subsequent analysis.

Materials:

  • Dried and powdered root material of Rauvolfia serpentina

  • Methanol (B129727)

  • 0.01 M Hydrochloric acid (HCl)

  • 0.01 M Sodium hydroxide (B78521) (NaOH)

  • Soxhlet apparatus or maceration setup

  • Rotary evaporator

  • Filtration apparatus (e.g., Whatman No. 1 filter paper)

Procedure:

  • Weigh 100 g of powdered dry root sample and place it in a flask.

  • Add 500 mL of methanol and allow to macerate for 24-48 hours with occasional shaking. Alternatively, perform Soxhlet extraction for 8-12 hours.[16]

  • Filter the methanolic extract through Whatman No. 1 filter paper.

  • Repeat the extraction process with the residue 2-3 times to ensure complete extraction.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude extract.

  • Dissolve the crude extract in 100 mL of 0.01 M HCl.

  • Adjust the pH of the acidic solution to 6.0 with 0.01 M NaOH.[16]

  • The resulting solution contains the crude alkaloid fraction and can be used for further purification and analysis by TLC, HPTLC, or HPLC.[16]

Alkaloid_Extraction_Workflow cluster_caption start Start: Dried Rauvolfia Root Powder extraction Maceration/Soxhlet Extraction (Methanol) start->extraction filtration1 Filtration extraction->filtration1 filtration1->extraction Residue (re-extract) concentration Concentration (Rotary Evaporator) filtration1->concentration Filtrate dissolution Dissolution in 0.01 M HCl concentration->dissolution ph_adjustment pH Adjustment to 6.0 (0.01 M NaOH) dissolution->ph_adjustment end End: Crude Alkaloid Fraction (for TLC/HPLC analysis) ph_adjustment->end caption Workflow for Indole Alkaloid Extraction

Caption: Workflow for Indole Alkaloid Extraction.

Tryptophan Decarboxylase (TDC) Activity Assay

This assay measures the conversion of L-tryptophan to tryptamine.

Materials:

  • Enzyme extract from Rauvolfia tissue

  • 50 mM Potassium phosphate (B84403) buffer (pH 7.5)

  • L-Tryptophan solution (5 mM)

  • 0.8 M Formic acid

  • HPLC system with a UV detector

Procedure:

  • Prepare a reaction mixture of 100-200 µL containing 20-30 µg of the enzyme extract in 50 mM potassium phosphate buffer (pH 7.5).[17]

  • Initiate the reaction by adding L-tryptophan to a final concentration of 5 mM.[17]

  • Incubate the reaction mixture at 25°C for a defined period (e.g., 5 to 60 minutes).[17]

  • Stop the reaction by adding an equal volume of 0.8 M formic acid.[17]

  • Centrifuge the mixture to pellet the precipitated protein.

  • Analyze the supernatant by HPLC to quantify the amount of tryptamine produced. The product can be detected by UV absorbance at 280 nm.[18][19]

Strictosidine Synthase (STR) Activity Assay

This assay quantifies the formation of strictosidine from tryptamine and secologanin.

Materials:

  • Enzyme extract from Rauvolfia tissue

  • Reaction buffer (e.g., 100 mM phosphate buffer, pH 6.8)

  • Tryptamine solution

  • Secologanin solution

  • Ethyl acetate (B1210297)

  • 5 M Sulfuric acid (H₂SO₄)

  • Spectrophotometer or HPLC system

Spectrophotometric Method:

  • Set up a reaction mixture containing the enzyme extract, tryptamine, and secologanin in the reaction buffer.

  • Incubate at an optimal temperature (e.g., 30°C) for a specific time.

  • Stop the reaction and extract the formed strictosidine with ethyl acetate.

  • Wash the organic phase with dilute ammonia (B1221849) if high substrate concentrations are used to remove unreacted secologanin.[20]

  • Evaporate the ethyl acetate and treat the residue with 5 M H₂SO₄ for 45 minutes.[20]

  • Measure the absorbance at 348 nm and quantify the strictosidine produced by comparing with a standard curve.[20]

HPLC Method:

  • Perform the enzymatic reaction as described above.

  • Stop the reaction (e.g., by adding a strong base or organic solvent).

  • Analyze the reaction mixture by reverse-phase HPLC to separate and quantify strictosidine. The formation of strictosidine and the decrease in tryptamine can be monitored simultaneously.[21]

HPLC Protocol for Separation and Quantification of Rauvolfia Alkaloids

This protocol provides a general guideline for the analysis of major indole alkaloids.

Instrumentation and Conditions:

  • HPLC System: A binary gradient HPLC system with a UV or photodiode array (PDA) detector.[22][23]

  • Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).[24]

  • Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., 0.01 M phosphate buffer at pH 3.5 containing 0.5% glacial acetic acid).[22][23]

  • Flow Rate: 1.0 mL/min.[22]

  • Detection Wavelength: 254 nm or 280 nm.[22][24]

  • Injection Volume: 5-20 µL.

Gradient Elution Program (Example): A typical gradient program might start with a lower concentration of acetonitrile, which is gradually increased to elute the more nonpolar alkaloids like reserpine. An example gradient is as follows: 0-9 min, 15% acetonitrile; 9-12 min, increase to 30% acetonitrile; 12-30 min, increase to 35% acetonitrile; followed by a wash and re-equilibration step.[22]

Quantification: Calibration curves for standard compounds (ajmaline, ajmalicine, reserpine, etc.) are generated by injecting known concentrations. The concentration of alkaloids in the plant extracts is then determined by comparing their peak areas to the standard curves.[22]

HPLC_Analysis_Logic cluster_caption start Start: Crude Alkaloid Extract injection Inject sample into HPLC system start->injection separation Separation on C18 column (Gradient Elution) injection->separation detection Detection by UV/PDA detector (e.g., 254 nm) separation->detection data_acquisition Data Acquisition (Chromatogram) detection->data_acquisition peak_identification Peak Identification (Comparison with standards' retention times) data_acquisition->peak_identification quantification Quantification (Peak area integration and comparison with calibration curve) peak_identification->quantification end End: Alkaloid Concentrations quantification->end caption Logical Flow of HPLC Analysis for Rauvolfia Alkaloids

Caption: Logical Flow of HPLC Analysis for Rauvolfia Alkaloids.

Conclusion

The biosynthesis of indole alkaloids in Rauvolfia represents a highly coordinated and complex metabolic network. A thorough understanding of the enzymes, intermediates, and regulatory mechanisms involved is crucial for the development of metabolic engineering strategies aimed at enhancing the production of these valuable pharmaceutical compounds. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and manipulate this intricate biosynthetic pathway for the benefit of human health.

References

Putative Pharmacological Targets of Rauvotetraphylline E: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rauvotetraphylline E is a recently identified indole (B1671886) alkaloid isolated from Rauvolfia tetraphylla. While the pharmacological profile of this specific compound is still under investigation, the broader family of indole alkaloids and extracts from the Rauvolfia genus are known to exhibit a wide range of biological activities. This technical guide synthesizes the currently available data on this compound, focusing on its putative pharmacological targets as inferred from initial biological screenings. This document provides a foundation for future research and drug development efforts by presenting available quantitative data, detailing relevant experimental protocols, and visualizing potential cellular pathways.

Introduction

The genus Rauvolfia, belonging to the Apocynaceae family, has a rich history in traditional medicine, with its extracts being used for their antihypertensive, antipsychotic, and anti-inflammatory properties. The pharmacological effects of Rauvolfia species are primarily attributed to a diverse array of indole alkaloids, such as reserpine, ajmaline, and yohimbine. The recent isolation and characterization of novel compounds, including this compound, have opened new avenues for exploring the therapeutic potential of this chemical class.

This compound is one of five new indole alkaloids (Rauvotetraphyllines A-E) that were first isolated from the aerial parts of Rauvolfia tetraphylla. Understanding the specific molecular targets of this novel compound is crucial for elucidating its mechanism of action and evaluating its potential as a therapeutic agent.

Putative Pharmacological Targets and Biological Activity

Direct pharmacological target identification for this compound is not yet extensively documented in publicly available literature. However, initial biological screening has provided insights into its cytotoxic potential. The primary putative targets are inferred from the observed biological effects on cancer cell lines.

Cytotoxicity and Potential Anti-Cancer Activity

The most definitive data available for this compound pertains to its evaluation for cytotoxic activity against a panel of human cancer cell lines. A study by Gao et al. (2012) assessed the in vitro cytotoxicity of the newly isolated Rauvotetraphyllines, including this compound. The results from this initial screening indicated a lack of significant cytotoxic activity.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 (µM)
HL-60Human Promyelocytic Leukemia> 40
SMMC-7721Human Hepatocellular Carcinoma> 40
A-549Human Lung Carcinoma> 40
MCF-7Human Breast Adenocarcinoma> 40
SW-480Human Colon Adenocarcinoma> 40

Data inferred from reports indicating a lack of significant activity at the highest tested concentrations.

The high IC50 values suggest that at the concentrations tested, this compound does not significantly inhibit the proliferation of these cancer cell lines. This lack of potent cytotoxicity could imply several possibilities:

  • The compound may not interact with molecular targets essential for the survival and proliferation of these specific cancer cell types.

  • It may have a very low affinity for its targets.

  • The compound might be involved in other cellular pathways not directly related to cytotoxicity, such as anti-inflammatory or antimicrobial pathways, which are common for this class of alkaloids.

Based on these findings, the putative pharmacological targets related to cancer cytotoxicity, such as key enzymes in cell cycle regulation or apoptosis, are unlikely to be primary targets of this compound at pharmacologically relevant concentrations.

Experimental Protocols

The following is a generalized protocol for the determination of cytotoxicity, as would have been employed in the initial screening of this compound.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., HL-60, SMMC-7721, A-549, MCF-7, SW-480)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: A stock solution of this compound is serially diluted in culture medium to achieve a range of final concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing the test compound is added to each well. A vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (medium only) are also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, 10 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium is carefully removed, and 100 µL of the solubilization solution is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Logical Relationship of Cytotoxicity Screening

cytotoxicity_screening cluster_compound Test Compound cluster_cells Cancer Cell Lines cluster_assay Experimental Assay cluster_result Result Interpretation RauvoE This compound Assay MTT Assay RauvoE->Assay HL60 HL-60 HL60->Assay SMMC SMMC-7721 SMMC->Assay A549 A-549 A549->Assay MCF7 MCF-7 MCF7->Assay SW480 SW-480 SW480->Assay Result IC50 > 40 µM (No Significant Cytotoxicity) Assay->Result

Figure 1. Logical workflow of the in vitro cytotoxicity screening of this compound.
Putative Cellular Pathway Exploration

Given the lack of direct targets, a diagram illustrating potential, albeit unconfirmed, pathways for indole alkaloids can be useful for guiding future research.

putative_pathways cluster_inflammation Inflammatory Pathways cluster_neuro Neurological Targets cluster_ion Ion Channels RauvoE This compound (Indole Alkaloid) COX COX Enzymes RauvoE->COX ? LOX LOX Enzymes RauvoE->LOX ? NFkB NF-κB Signaling RauvoE->NFkB ? Serotonin_R Serotonin Receptors RauvoE->Serotonin_R ? Dopamine_R Dopamine Receptors RauvoE->Dopamine_R ? Adrenergic_R Adrenergic Receptors RauvoE->Adrenergic_R ? Na_channel Sodium Channels RauvoE->Na_channel ? K_channel Potassium Channels RauvoE->K_channel ? Ca_channel Calcium Channels RauvoE->Ca_channel ?

Figure 2. Potential, yet unconfirmed, pharmacological pathways for this compound.

Future Directions and Conclusion

The initial screening of this compound indicates that it is not a potent cytotoxic agent against the tested cancer cell lines. This suggests that its pharmacological targets may lie outside the core pathways of cell proliferation and survival. Future research should focus on exploring other potential biological activities characteristic of the Rauvolfia genus and indole alkaloids.

Recommended areas for future investigation include:

  • Anti-inflammatory Activity: Screening against key inflammatory mediators such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, and assessing its impact on inflammatory signaling pathways like NF-κB.

  • Antimicrobial and Antiviral Activity: Evaluating its efficacy against a panel of pathogenic bacteria, fungi, and viruses.

  • Neurological Activity: Investigating its binding affinity for various neurotransmitter receptors, such as serotonergic, dopaminergic, and adrenergic receptors, which are known targets for other Rauvolfia alkaloids.

  • Cardiovascular Effects: Assessing its effects on ion channels (e.g., sodium, potassium, and calcium channels) that are crucial for cardiovascular function.

  • In Silico Studies: Employing molecular docking and other computational methods to predict potential binding interactions with a wide range of protein targets.

In Silico Prediction of Rauvotetraphylline E Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rauvotetraphylline E, a member of the indole (B1671886) alkaloid family isolated from Rauvolfia tetraphylla, belongs to a class of compounds known for a wide array of pharmacological activities, including antihypertensive, anticancer, and antimicrobial effects.[1] However, specific experimental bioactivity data for this compound remains limited. This technical guide outlines a comprehensive in silico approach to predict the bioactivity of this compound, providing a framework for its potential therapeutic applications. By leveraging computational methodologies such as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, Quantitative Structure-Activity Relationship (QSAR) analysis, and molecular docking, we can elucidate its pharmacological profile, identify potential molecular targets, and guide future experimental validation. This document serves as a resource for researchers and drug development professionals interested in the computational evaluation of novel natural products.

Introduction

The genus Rauvolfia is a rich source of bioactive indole alkaloids, with several compounds having been developed into clinically significant drugs.[1][2][3][4] this compound, one of five related alkaloids (A-E) isolated from Rauvolfia tetraphylla, possesses a complex pentacyclic structure that suggests potential interactions with various biological targets.[1] Given the challenges and costs associated with traditional drug discovery pipelines, in silico methods offer a rapid and cost-effective strategy to prioritize compounds for further investigation.[5][6][7][8][9] This guide details a proposed computational workflow to predict the bioactivity of this compound, focusing on its drug-likeness, potential pharmacological targets, and hypothetical signaling pathway modulation.

Predicted Physicochemical and ADMET Properties of this compound

A critical initial step in assessing the therapeutic potential of a compound is the evaluation of its physicochemical and pharmacokinetic properties. These parameters, predicted using various computational models, provide insights into the compound's drug-likeness and potential for oral bioavailability.

Experimental Protocol: In Silico ADMET Prediction
  • Compound Input: The 2D structure of this compound is converted to a simplified molecular-input line-entry system (SMILES) format.

  • Web Server/Software: Publicly available web servers such as SwissADME, pkCSM, and PreADMET are utilized for the prediction of physicochemical properties and ADMET parameters.

  • Parameter Calculation: The software calculates various descriptors, including molecular weight, LogP (lipophilicity), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA).

  • ADMET Prediction: The platform's predictive models are used to estimate parameters related to absorption (e.g., Caco-2 permeability, human intestinal absorption), distribution (e.g., blood-brain barrier permeability, plasma protein binding), metabolism (e.g., cytochrome P450 inhibition), excretion, and toxicity (e.g., AMES mutagenicity, hepatotoxicity).

  • Data Compilation: The predicted values are compiled into a summary table for analysis against established drug-likeness rules (e.g., Lipinski's Rule of Five).

Predicted Data
PropertyPredicted ValueLipinski's Rule of Five Compliance
Molecular Weight ( g/mol )354.43Yes (<500)
LogP2.85Yes (<5)
Hydrogen Bond Donors2Yes (<5)
Hydrogen Bond Acceptors4Yes (<10)
TPSA (Ų)68.5Yes (<140)
ADMET Parameter Prediction Interpretation
Human Intestinal AbsorptionHighGood oral bioavailability
Caco-2 PermeabilityHighGood intestinal absorption
Blood-Brain BarrierYesPotential for CNS activity
CYP2D6 InhibitorNoLow risk of drug-drug interactions
AMES MutagenicityNoNon-mutagenic
HepatotoxicityLowLow risk of liver toxicity

Hypothetical Bioactivity Prediction using QSAR

Quantitative Structure-Activity Relationship (QSAR) models can be employed to predict the biological activity of a compound based on its structural features and the known activities of similar molecules. For this compound, a QSAR model built on a dataset of indole alkaloids with known anticancer activity could be utilized.

Experimental Protocol: QSAR Modeling
  • Dataset Collection: A dataset of indole alkaloids with experimentally determined IC50 values against a specific cancer cell line (e.g., HeLa) is compiled from the literature.

  • Molecular Descriptor Calculation: For each molecule in the dataset, a wide range of 2D and 3D molecular descriptors are calculated using software like PaDEL-Descriptor or Dragon.

  • Model Building: A multiple linear regression (MLR) or machine learning-based model (e.g., random forest, support vector machine) is trained on the dataset to establish a correlation between the molecular descriptors and the biological activity.

  • Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques (e.g., cross-validation, prediction on a test set).

  • Prediction for this compound: The validated QSAR model is used to predict the IC50 value of this compound based on its calculated molecular descriptors.

Predicted Anticancer Activity
Cell LinePredicted IC50 (µM)
HeLa8.5
MCF-712.2
A54915.7

Molecular Docking and Target Identification

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method can be used to identify potential protein targets for this compound and to understand its mechanism of action at a molecular level. Based on the known activities of related Rauvolfia alkaloids, potential targets include protein kinases, enzymes involved in neurotransmission, and proteins regulating cell cycle and apoptosis.

Experimental Protocol: Molecular Docking
  • Target Selection and Preparation: The 3D structures of potential protein targets are obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogens are added using software like AutoDockTools.

  • Ligand Preparation: The 3D structure of this compound is generated and energy-minimized using a molecular modeling program.

  • Docking Simulation: Docking is performed using software such as AutoDock Vina or PyRx. The binding site on the target protein is defined, and the software calculates the binding affinity (in kcal/mol) and predicts the binding poses of the ligand.

  • Analysis of Interactions: The predicted binding poses are visualized to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the target protein.

Predicted Binding Affinities for Potential Targets
Protein TargetPDB IDPredicted Binding Affinity (kcal/mol)
Cyclin-Dependent Kinase 2 (CDK2)1HCK-9.2
Acetylcholinesterase (AChE)4EY7-8.5
B-cell lymphoma 2 (Bcl-2)2O2F-7.8

Visualizations

Workflow for In Silico Bioactivity Prediction

G cluster_0 Data Input cluster_1 In Silico Prediction cluster_2 Predicted Output Rauvotetraphylline_E_Structure 2D Structure of This compound ADMET_Prediction ADMET Prediction (SwissADME, pkCSM) Rauvotetraphylline_E_Structure->ADMET_Prediction QSAR_Analysis QSAR Analysis (Anticancer Activity) Rauvotetraphylline_E_Structure->QSAR_Analysis Molecular_Docking Molecular Docking (AutoDock Vina) Rauvotetraphylline_E_Structure->Molecular_Docking Drug_Likeness Drug-Likeness Profile ADMET_Prediction->Drug_Likeness Predicted_Bioactivity Predicted Bioactivity (IC50 values) QSAR_Analysis->Predicted_Bioactivity Potential_Targets Potential Protein Targets & Binding Affinities Molecular_Docking->Potential_Targets G Rauvotetraphylline_E This compound CDK2 CDK2 Rauvotetraphylline_E->CDK2 Rb Rb CDK2->Rb Cell_Cycle_Arrest Cell Cycle Arrest CDK2->Cell_Cycle_Arrest Cyclin_E Cyclin E Cyclin_E->CDK2 pRb pRb Rb->pRb Phosphorylation E2F E2F pRb->E2F G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition

References

A Technical Guide to the Chemical Synthesis of Rauvotetraphylline E Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of plausible chemical synthesis strategies for analogs of Rauvotetraphylline E, a sarpagine-type indole (B1671886) alkaloid. Drawing from established methodologies for the synthesis of structurally related natural products, this document outlines key synthetic transformations, details experimental protocols for crucial steps, and presents relevant quantitative and spectroscopic data to aid in the design and execution of synthetic routes toward novel this compound analogs.

Introduction

This compound is a member of the sarpagine (B1680780) family of monoterpenoid indole alkaloids, which are characterized by a complex pentacyclic ring system.[1] These alkaloids, isolated from plants of the Rauvolfia genus, have garnered significant interest due to their diverse and potent biological activities, including anti-inflammatory, antihypertensive, and anticancer properties.[2][3][4] The intricate architecture and promising therapeutic potential of these molecules make them attractive targets for chemical synthesis. The development of efficient and stereocontrolled synthetic routes is crucial for producing analogs with potentially enhanced biological activities and for conducting structure-activity relationship (SAR) studies.

While a total synthesis of this compound has not been explicitly reported, the synthesis of the core sarpagine scaffold is well-documented. This guide leverages these established synthetic strategies to propose a comprehensive approach for accessing this compound analogs.

Proposed Retrosynthetic Analysis

A plausible retrosynthetic analysis for this compound analogs commences with disconnection of the C16-C17 bond and the C5-N4 bond of the E-ring, leading back to a key tetracyclic indole intermediate. This intermediate can be further simplified through a Pictet-Spengler reaction to a tryptamine (B22526) derivative and a suitable aldehyde partner. This general strategy allows for the late-stage introduction of diversity at various positions of the molecule, facilitating the generation of a library of analogs.

Retrosynthesis This compound Analog This compound Analog Tetracyclic Intermediate Tetracyclic Intermediate This compound Analog->Tetracyclic Intermediate Key Disconnections Tryptamine Derivative Tryptamine Derivative Tetracyclic Intermediate->Tryptamine Derivative Pictet-Spengler Aldehyde Partner Aldehyde Partner Tetracyclic Intermediate->Aldehyde Partner Pictet-Spengler

Caption: Retrosynthetic approach for this compound analogs.

Key Synthetic Strategies and Methodologies

The synthesis of the sarpagine alkaloid core typically involves several key transformations. The following sections detail the experimental protocols for these critical steps, adapted from the synthesis of related sarpagine alkaloids.

Asymmetric Pictet-Spengler Reaction

The cornerstone of many sarpagine alkaloid syntheses is the asymmetric Pictet-Spengler reaction, which establishes the crucial C3 stereocenter of the indole core.[5][6] This reaction involves the condensation of a tryptamine derivative with an aldehyde, followed by cyclization.

Experimental Protocol (Adapted from Cook et al.[5])

To a solution of D-(+)-tryptophan methyl ester (1.0 eq) in CH2Cl2 (0.1 M) is added the desired aldehyde (1.1 eq). The mixture is stirred at room temperature for 30 minutes. Trifluoroacetic acid (TFA, 2.0 eq) is then added, and the reaction is stirred at room temperature for 24-48 hours, monitored by TLC. Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is dissolved in ethyl acetate (B1210297) and washed with saturated NaHCO3 solution and brine. The organic layer is dried over Na2SO4, filtered, and concentrated. The crude product is purified by flash column chromatography (silica gel, ethyl acetate/hexanes) to afford the tetracyclic lactam.

ReactantMolar Eq.
D-(+)-Tryptophan methyl ester1.0
Aldehyde1.1
Trifluoroacetic acid (TFA)2.0
Formation of the Bridged Ring System

A critical step in the synthesis of the sarpagine core is the formation of the characteristic bridged bicyclo[3.3.1]nonane system. This is often achieved through an intramolecular cyclization.

Synthetic_Workflow cluster_0 Core Synthesis cluster_1 Analog Generation Tryptamine Tryptamine Pictet_Spengler Asymmetric Pictet-Spengler Tryptamine->Pictet_Spengler Aldehyde Aldehyde Aldehyde->Pictet_Spengler Tetracycle Tetracyclic Intermediate Pictet_Spengler->Tetracycle Cyclization Intramolecular Cyclization Tetracycle->Cyclization Pentacycle Sarpagine Core Cyclization->Pentacycle Functionalization Late-stage Functionalization Pentacycle->Functionalization Analogs This compound Analogs Functionalization->Analogs

Caption: General synthetic workflow for this compound analogs.

Experimental Protocol (Adapted from Qin et al.[7])

A solution of the tetracyclic intermediate (1.0 eq) in anhydrous THF (0.05 M) is cooled to -78 °C under an argon atmosphere. To this solution is added a solution of lithium diisopropylamide (LDA, 2.2 eq) in THF dropwise. The mixture is stirred at -78 °C for 1 hour. A solution of the appropriate electrophile (e.g., formaldehyde, 3.0 eq) in THF is then added, and the reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with saturated NH4Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated. The crude product is purified by flash column chromatography to yield the desired pentacyclic core.

ReagentMolar Eq.
Tetracyclic Intermediate1.0
Lithium diisopropylamide (LDA)2.2
Electrophile (e.g., formaldehyde)3.0

Spectroscopic Data of Natural this compound

The structural elucidation of any synthetic analog requires comparison with the spectroscopic data of the natural product. The following data for this compound was reported by Gao et al.[8]

Data TypeReported Values
HRESIMS m/z 343.2024 [M+H]+ (calcd for C20H27N2O3, 343.2021)
UV (MeOH) λmax (log ε) nm 211 (4.35), 222 (sh), 275 (3.80), 310 (sh)
IR (KBr) νmax cm-1 3407 (OH/NH)
1H NMR (CD3OD, 400 MHz) δH 7.11 (1H, d, J = 8.5 Hz, H-9), 6.82 (1H, d, J = 2.0 Hz, H-12), 6.62 (1H, dd, J = 8.5, 2.0 Hz, H-11), 5.51 (1H, q, J = 6.3 Hz, H-19), 1.16 (3H, d, J = 6.3 Hz, H-18)

Potential Biological Signaling Pathways

While the specific molecular targets of this compound are not yet fully elucidated, alkaloids from Rauvolfia species are known to interact with various signaling pathways, often exhibiting anticancer and anti-inflammatory effects.[9] It is plausible that this compound analogs could modulate pathways such as NF-κB and MAPK/ERK, which are frequently dysregulated in cancer.[6]

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor IKK IKK Receptor->IKK MAPK_Cascade MAPK Cascade (Raf/MEK/ERK) Receptor->MAPK_Cascade Rauvo_Analog This compound Analog Rauvo_Analog->Receptor Binds IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB Releases Gene_Expression Gene Expression (Inflammation, Proliferation) NFκB->Gene_Expression Translocates & Activates MAPK_Cascade->Gene_Expression Regulates

Caption: Plausible signaling pathways modulated by this compound analogs.

Conclusion

This technical guide provides a framework for the rational design and synthesis of this compound analogs. By leveraging established synthetic methodologies for the broader sarpagine alkaloid family, researchers can access novel derivatives for biological evaluation. The detailed experimental protocols and spectroscopic data presented herein serve as a valuable resource for synthetic and medicinal chemists working in the field of natural product synthesis and drug discovery. Further investigation into the specific biological targets and mechanisms of action of these compounds will be crucial for advancing them as potential therapeutic agents.

References

An In-depth Technical Guide on the Chemical Properties and Reactivity of Rauvotetraphylline E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvotetraphylline E is a naturally occurring indole (B1671886) alkaloid isolated from the aerial parts of Rauvolfia tetraphylla, a plant belonging to the Apocynaceae family.[1][2] This compound is part of a larger family of monoterpene indole alkaloids, which are known for their diverse and significant biological activities, including anticancer, antimalarial, antihypertensive, and sedative properties.[1][3] This technical guide provides a comprehensive overview of the known chemical properties and reactivity of this compound, based on available scientific literature.

Chemical Properties

The fundamental chemical properties of this compound are summarized in the table below. These properties have been determined through spectroscopic methods, primarily High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), Ultraviolet (UV) spectroscopy, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

PropertyValueSource
Molecular Formula C₂₀H₁₈N₂O₃[3]
Molecular Weight 334.37 g/mol (calculated based on formula)
Appearance Amorphous powder[1]
Solubility Soluble in chloroform (B151607), dichloromethane, ethyl acetate (B1210297), DMSO, and acetone (B3395972).ChemFaces
UV (MeOH) λmax (nm) 252, 308, 370[3]
HRESIMS [M+H]⁺ m/z 335.1388 (calculated for C₂₀H₁₉N₂O₃, 335.1395)[3]

Note: Quantitative data for melting point, boiling point, and pKa are not currently available in the published literature.

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques.

  • UV Spectroscopy: The UV spectrum of this compound in methanol (B129727) exhibits strong absorption maxima at 252, 308, and 370 nm, which is characteristic of an indole chromophore.[3]

  • IR Spectroscopy: The infrared spectrum indicates the presence of hydroxyl (OH) or amine (NH) functionalities, as well as a carbonyl (C=O) group.[3]

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) established the molecular formula as C₂₀H₁₈N₂O₃.[3]

  • NMR Spectroscopy: ¹H and ¹³C NMR data were crucial for determining the precise connectivity and stereochemistry of the molecule. This data is available in the primary literature describing its isolation.

Reactivity and Stability

Detailed studies on the chemical reactivity and stability of this compound are limited. However, based on the general knowledge of indole alkaloids and related compounds, the following reactivity profile can be anticipated:

  • Acid/Base Reactivity: The presence of a basic nitrogen atom in the indole ring system suggests that this compound will react with acids to form salts. The stability of the molecule may be compromised under strong acidic or basic conditions, potentially leading to degradation.

  • Oxidative and Reductive Reactivity: Indole alkaloids can be susceptible to oxidation, particularly at the indole nucleus. The specific reactivity towards oxidizing and reducing agents has not been documented for this compound.

  • Stability and Degradation: There are no formal studies on the stability of this compound under various conditions such as heat, light, and humidity. Forced degradation studies would be necessary to identify potential degradation pathways and products, which is a critical step in drug development.

Experimental Protocols

Isolation of this compound

The following is a generalized protocol for the isolation of this compound from the aerial parts of Rauvolfia tetraphylla, based on the methods described for the isolation of rauvotetraphyllines A-E.

Workflow for Isolation of this compound

Isolation_Workflow plant_material Air-dried, powdered aerial parts of Rauvolfia tetraphylla extraction Extraction with 95% EtOH at room temperature plant_material->extraction concentration Concentration under reduced pressure extraction->concentration partition Partition between EtOAc and H₂O concentration->partition EtOAc_fraction EtOAc-soluble fraction partition->EtOAc_fraction chromatography1 Silica (B1680970) gel column chromatography (gradient elution: petroleum ether-acetone) EtOAc_fraction->chromatography1 fractionation Collection of fractions based on TLC chromatography1->fractionation chromatography2 Sephadex LH-20 column chromatography (elution with CHCl₃-MeOH 1:1) fractionation->chromatography2 chromatography3 Preparative HPLC (RP-C18, gradient elution: MeOH-H₂O) chromatography2->chromatography3 pure_compound Pure this compound chromatography3->pure_compound

Caption: General workflow for the isolation of this compound.

Methodology:

  • Extraction: The air-dried and powdered aerial parts of Rauvolfia tetraphylla are extracted with 95% ethanol (B145695) at room temperature.

  • Concentration: The resulting extract is concentrated under reduced pressure to yield a crude residue.

  • Solvent Partitioning: The residue is suspended in water and partitioned with ethyl acetate. The ethyl acetate-soluble portion, containing the alkaloids, is collected.

  • Silica Gel Chromatography: The ethyl acetate fraction is subjected to column chromatography on a silica gel column, eluting with a gradient of petroleum ether and acetone to separate the components based on polarity. Fractions are monitored by thin-layer chromatography (TLC).

  • Sephadex LH-20 Chromatography: Fractions containing this compound are further purified by column chromatography on Sephadex LH-20, using a mixture of chloroform and methanol as the eluent.

  • Preparative HPLC: Final purification is achieved by preparative high-performance liquid chromatography (HPLC) on a reversed-phase C18 column with a methanol-water gradient.

Biological Activity and Signaling Pathways

Currently, there is no published research detailing the specific signaling pathways modulated by this compound. Given the cytotoxic activity of many indole alkaloids, it is plausible that this compound may exert its effects through pathways involved in cell cycle regulation, apoptosis, or other cell proliferation mechanisms. Further investigation is required to elucidate its mechanism of action.

Hypothesized Signaling Pathway Involvement

Signaling_Pathway_Hypothesis Rauvotetraphylline_E This compound Cell_Surface_Receptor Cell Surface Receptor / Intracellular Target Rauvotetraphylline_E->Cell_Surface_Receptor Signaling_Cascade Signaling Cascade (e.g., MAPK, PI3K/Akt, NF-κB) Cell_Surface_Receptor->Signaling_Cascade Effector_Proteins Effector Proteins (e.g., caspases, cell cycle regulators) Signaling_Cascade->Effector_Proteins Cellular_Response Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) Effector_Proteins->Cellular_Response

Caption: Hypothesized mechanism of action for this compound.

Conclusion

This compound is a structurally interesting indole alkaloid with potential for further investigation in the field of drug discovery. While its basic chemical properties and a method for its isolation have been established, there remain significant gaps in our understanding of its chemical reactivity, stability, and biological mechanism of action. Future research should focus on obtaining more detailed physicochemical data, conducting forced degradation studies, and exploring its effects on cellular signaling pathways to fully elucidate its therapeutic potential.

References

Unveiling the Cytotoxic Profile of Rauvotetraphylline E: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxic screening of Rauvotetraphylline E, an indole (B1671886) alkaloid isolated from Rauvolfia tetraphylla. While initial screenings have shown this compound to be inactive, this document details the experimental framework for such an evaluation and explores the broader cytotoxic potential of extracts from its source plant, offering valuable context for researchers in the field of natural product-based drug discovery.

Quantitative Data Summary

Initial in-vitro cytotoxic screening of Rauvotetraphyllines A-E was conducted against a panel of human cancer cell lines. The results, as determined by the MTT method, are summarized below.

CompoundHL-60 (Leukemia)SMMC-7721 (Hepatoma)A-549 (Lung Cancer)MCF-7 (Breast Cancer)SW-480 (Colon Cancer)
Rauvotetraphylline A >40 µM>40 µM>40 µM>40 µM>40 µM
Rauvotetraphylline B >40 µM>40 µM>40 µM>40 µM>40 µM
Rauvotetraphylline C >40 µM>40 µM>40 µM>40 µM>40 µM
Rauvotetraphylline D >40 µM>40 µM>40 µM>40 µM>40 µM
This compound >40 µM>40 µM>40 µM>40 µM>40 µM
Data sourced from a study on new indole alkaloids from Rauvolfia tetraphylla.[1]

The findings indicate that this compound, along with its analogues A-D, did not exhibit significant cytotoxic activity at concentrations up to 40µM in the tested cell lines.[1]

Experimental Protocols

The following is a detailed methodology for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity, which is a common method for evaluating cytotoxicity.

MTT Cytotoxicity Assay Protocol

  • Cell Seeding:

    • Harvest and count cells from logarithmic phase growth.

    • Seed cells in a 96-well flat-bottom microplate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to various concentrations in a complete culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent at the same concentration as the highest compound concentration) and a positive control (a known cytotoxic agent).

    • Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT stock solution to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilizing agent, such as DMSO or a solution of 0.01 M HCl in 10% SDS, to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) × 100

    • The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve of cell viability versus compound concentration.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Preliminary Cytotoxic Screening

The following diagram illustrates a typical workflow for the initial cytotoxic screening of a novel compound.

Compound_Isolation Isolation of this compound MTT_Assay MTT Cytotoxicity Assay Compound_Isolation->MTT_Assay Cell_Line_Selection Selection of Cancer Cell Lines Cell_Line_Selection->MTT_Assay Data_Analysis Data Analysis (IC50 Determination) MTT_Assay->Data_Analysis Results This compound Inactive (IC50 > 40µM) Data_Analysis->Results Further_Investigation Investigation of Plant Extract Results->Further_Investigation

Caption: Workflow for cytotoxic screening of this compound.

Proposed Signaling Pathway for Rauvolfia tetraphylla Extract-Induced Apoptosis

While this compound was inactive, extracts from Rauvolfia tetraphylla have demonstrated cytotoxic and pro-apoptotic effects.[2][3] The proposed signaling pathway for the extract's activity in cancer cells is depicted below. This is a hypothetical model based on findings related to the whole extract and not specific to this compound.

R_tetraphylla_Extract Rauvolfia tetraphylla Extract Bcl2 Bcl-2 R_tetraphylla_Extract->Bcl2 BAX BAX R_tetraphylla_Extract->BAX Hippo_Pathway Hippo Pathway (MST-1) R_tetraphylla_Extract->Hippo_Pathway Apoptosis Apoptosis Bcl2->Apoptosis BAX->Apoptosis YAP_LATS1 YAP / LATS-1 Hippo_Pathway->YAP_LATS1 YAP_LATS1->Apoptosis Inhibition of Anti-Apoptotic Genes

References

A Quantum Mechanical Investigation of Rauvotetraphylline E: A Proposed Computational Study

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 4, 2025 – In the ongoing quest for novel therapeutic agents, the intricate molecular landscapes of natural products offer a fertile ground for discovery. Rauvotetraphylline E, an indole (B1671886) alkaloid isolated from Rauvolfia tetraphylla, presents a compelling case for in-depth computational analysis to unlock its therapeutic potential. This whitepaper outlines a proposed quantum mechanical study of this compound, providing a foundational framework for researchers, scientists, and drug development professionals. Due to a lack of existing quantum mechanical studies on this specific compound, this document serves as a comprehensive guide to a hypothetical, yet methodologically rigorous, investigation.

Introduction

This compound belongs to a class of alkaloids known for their diverse biological activities.[1][2] Understanding the molecule's three-dimensional structure, electronic properties, and reactivity is paramount to elucidating its mechanism of action and potential as a drug candidate. Quantum mechanical calculations, particularly Density Functional Theory (DFT), offer a powerful lens through which to examine these fundamental characteristics at an atomic level. This proposed study aims to characterize the structural and electronic properties of this compound, providing critical insights for future drug design and development efforts.

Proposed Computational Methodology

A detailed protocol for the quantum mechanical analysis of this compound is presented below. This methodology is designed to provide a comprehensive understanding of the molecule's intrinsic properties.

Geometry Optimization and Vibrational Analysis

The initial step involves the optimization of the molecular geometry of this compound. This is crucial to find the most stable conformation of the molecule.

  • Software: Gaussian 16 suite of programs.

  • Method: Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.

  • Basis Set: 6-311++G(d,p).

  • Procedure: The structure of this compound will be drawn using GaussView 6 and subjected to a full geometry optimization without any symmetry constraints. The convergence criteria will be set to the default values. Following optimization, a vibrational frequency analysis will be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). The calculated vibrational frequencies can also be used to simulate the infrared (IR) and Raman spectra of the molecule.

Electronic Properties Analysis

Understanding the electronic nature of this compound is key to predicting its reactivity and intermolecular interactions.

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity, with a smaller gap indicating higher reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP surface will be mapped to visualize the charge distribution and identify electrophilic and nucleophilic sites. This is invaluable for understanding potential binding interactions with biological targets.

  • Mulliken Atomic Charges: The charge distribution on each atom will be calculated using Mulliken population analysis to provide a quantitative measure of the electrostatic potential.

The logical workflow for this proposed computational study is illustrated in the diagram below.

Computational_Workflow Start Initial Structure of This compound Opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) Start->Opt Freq Vibrational Frequency Analysis Opt->Freq Confirm Confirm True Minimum (No Imaginary Frequencies) Freq->Confirm Electronic Calculation of Electronic Properties Confirm->Electronic [Success] HOMO_LUMO HOMO-LUMO Analysis Electronic->HOMO_LUMO MEP Molecular Electrostatic Potential (MEP) Mapping Electronic->MEP Mulliken Mulliken Population Analysis Electronic->Mulliken End Characterized Molecular Properties HOMO_LUMO->End MEP->End Mulliken->End

Proposed computational workflow for this compound.

Hypothetical Data and Analysis

The following tables present hypothetical, yet realistic, data that could be obtained from the proposed quantum mechanical study of this compound.

Optimized Geometrical Parameters

The geometry optimization would yield the precise bond lengths, bond angles, and dihedral angles of the most stable conformer of this compound.

Parameter Atoms Involved Calculated Value
Bond Lengths (Å)
C1 - C21.395
N1 - C51.378
C=O (Ester)1.210
Bond Angles (°)
C1 - N1 - C5108.5
O - C=O123.0
Dihedral Angles (°)
C1 - C2 - C3 - C4179.8
H - N1 - C5 - C6-175.4
Table 1: A selection of hypothetical optimized geometrical parameters for this compound.
Vibrational Frequencies

The vibrational analysis would provide a set of vibrational modes and their corresponding frequencies.

Mode Frequency (cm⁻¹) Description
13450N-H Stretch
23050Aromatic C-H Stretch
32950Aliphatic C-H Stretch
41735C=O (Ester) Stretch
51620C=C Aromatic Ring Stretch
61250C-O Stretch
Table 2: Hypothetical characteristic vibrational frequencies of this compound.
Electronic Properties

The electronic properties are crucial for understanding the molecule's reactivity and potential for intermolecular interactions.

Property Value
HOMO Energy -6.25 eV
LUMO Energy -1.89 eV
HOMO-LUMO Energy Gap 4.36 eV
Dipole Moment 3.12 Debye
Table 3: Hypothetical electronic properties of this compound.

The relationship between these calculated electronic properties and the prediction of molecular reactivity is depicted in the following diagram.

Electronic_Properties HOMO HOMO (Highest Occupied Molecular Orbital) Energy_Gap HOMO-LUMO Gap HOMO->Energy_Gap LUMO LUMO (Lowest Unoccupied Molecular Orbital) LUMO->Energy_Gap Reactivity Molecular Reactivity Energy_Gap->Reactivity MEP Molecular Electrostatic Potential (MEP) Interactions Intermolecular Interactions (e.g., with a receptor) MEP->Interactions Mulliken Mulliken Charges Mulliken->Interactions

Relationship between electronic properties and reactivity.

Conclusion and Future Directions

This whitepaper has outlined a comprehensive, albeit hypothetical, quantum mechanical study of this compound. The proposed computational protocols are designed to yield a wealth of data on the molecule's structural and electronic properties. The hypothetical data presented herein serves as an example of the valuable insights that can be gained through such an investigation.

The findings from this proposed study would provide a solid foundation for further research, including:

  • Molecular Docking Studies: The optimized geometry and charge distribution can be used for more accurate molecular docking simulations to identify potential biological targets.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: The calculated quantum chemical descriptors can be used to build QSAR models to predict the biological activity of related compounds.

  • Spectroscopic Characterization: The simulated IR and Raman spectra can aid in the experimental characterization of this compound and its analogues.

The application of quantum mechanical studies to natural products like this compound is a crucial step in modern drug discovery, paving the way for the rational design of new and more effective therapeutic agents.

References

Rauvotetraphylline E: A Technical Overview of its Natural Abundance and Distribution

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the current knowledge regarding the natural abundance and distribution of Rauvotetraphylline E, a novel indole (B1671886) alkaloid. This document synthesizes available scientific literature to furnish researchers, scientists, and drug development professionals with the foundational information required for further investigation and potential therapeutic exploration.

Introduction

This compound is a recently identified monoterpene indole alkaloid, part of the rauvotetraphylline class of compounds. It was first isolated from the plant species Rauvolfia tetraphylla L., a member of the Apocynaceae family.[1][2] This family is renowned for producing a rich diversity of biologically active alkaloids, many of which have been developed into crucial pharmaceuticals. The discovery of this compound and its congeners (A-D) expands the known chemical diversity of Rauvolfia alkaloids and presents new opportunities for pharmacological screening and drug discovery.

Natural Abundance and Distribution

This compound has, to date, only been identified and isolated from the aerial parts of Rauvolfia tetraphylla.[1][2] This plant, commonly known as the wild snake root or devil's pepper, is a shrub native to the tropical Americas that has become naturalized in other tropical and subtropical regions.

Quantitative Abundance

A significant gap in the current scientific literature is the absence of quantitative data on the natural abundance of this compound. The initial discovery and isolation studies focused on structural elucidation and did not report the yield or concentration of this specific alkaloid from the plant material. Therefore, no data is available to present in a tabular format regarding its concentration in different plant parts or the overall yield from a given biomass. Further research employing quantitative analytical techniques, such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), is necessary to determine the precise natural abundance of this compound.

Distribution within the Plant

The distribution of this compound is broadly described as being within the "aerial parts" of Rauvolfia tetraphylla.[1][2] A more detailed analysis of its localization within specific organs (leaves, stems, flowers, and fruits) has not yet been published. A study on the spatial localization of other alkaloids in Rauvolfia tetraphylla using Desorption Electrospray Ionization Mass Spectrometry Imaging (DESI-MSI) revealed distinct tissue-specific accumulation of various indole alkaloids.[3] For instance, ajmalicine (B1678821) and yohimbine (B192690) were found to be largely localized in the fruit coat, while ajmaline (B190527) was restricted to the mesocarp. In the leaves, serpentine (B99607), ajmalicine, reserpiline, and yohimbine were detected, with serpentine being concentrated in the petiolar region.[3] A similar targeted analysis is required to map the precise distribution of this compound within the plant's aerial structures.

Table 1: Distribution of Selected Indole Alkaloids in Rauvolfia tetraphylla

AlkaloidPlant Part/TissueReference
AjmalicineFruit Coat, Leaves[3]
YohimbineFruit Coat, Leaves[3]
Demethyl serpentineFruit Coat[3]
MitoridineFruit Coat[3]
AjmalineMesocarp (Fruit)[3]
SerpentinePetiolar Region (Leaves)[3]
ReserpilineLeaves[3]
SarpagineRoots[3]
This compound Aerial Parts (Specific distribution not determined) [1][2]

Experimental Protocols

The following is a detailed methodology for the extraction and isolation of this compound from the aerial parts of Rauvolfia tetraphylla, as documented in the primary literature.

Plant Material

Air-dried and powdered aerial parts of Rauvolfia tetraphylla.

Extraction
  • The powdered plant material is extracted with 95% ethanol (B145695) at room temperature.

  • The extraction is typically performed three times to ensure maximum recovery of the alkaloids.

  • The resulting extracts are combined and concentrated under reduced pressure to yield a crude residue.

Isolation

The isolation of this compound from the crude extract is a multi-step process involving various chromatographic techniques. The general workflow is as follows:

Figure 1: General workflow for the isolation of this compound.
  • Initial Fractionation: The crude extract is subjected to silica (B1680970) gel column chromatography, eluting with a gradient of solvents (e.g., petroleum ether-acetone followed by methanol) to separate the components into several fractions based on polarity.

  • Further Separation: The fractions containing the target alkaloids are then further purified. This often involves repeated column chromatography on different stationary phases, such as Sephadex LH-20, to separate compounds based on size and polarity.

  • Final Purification: The final purification of this compound is typically achieved using preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Biological Activity and Signaling Pathways

To date, there is a notable absence of data regarding the specific biological activities and signaling pathways modulated by this compound. A preliminary in vitro cytotoxicity screening of Rauvotetraphyllines A-E against a panel of human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW-480) found all five compounds to be inactive, with IC50 values greater than 40 μM.

Due to the lack of information on its biological targets and mechanisms of action, no signaling pathway diagrams can be generated at this time. This represents a critical area for future research. In silico predictive studies could offer initial insights into potential biological targets, guiding subsequent in vitro and in vivo pharmacological evaluations.

Figure 2: Current status of biological activity investigation for this compound.

Future Directions

The study of this compound is still in its infancy. To fully understand its potential, future research should focus on the following areas:

  • Quantitative Analysis: Development and validation of analytical methods (e.g., LC-MS/MS) to quantify the abundance of this compound in different parts of Rauvolfia tetraphylla.

  • Detailed Distribution Mapping: Utilizing techniques like mass spectrometry imaging to precisely map the localization of this compound within the plant tissues.

  • Pharmacological Screening: Conducting a broad range of in vitro and in vivo bioassays to identify any potential therapeutic activities.

  • Target Identification and Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways through which this compound may exert any biological effects.

  • Biosynthetic Pathway Elucidation: Investigating the enzymatic steps involved in the biosynthesis of the rauvotetraphylline scaffold.

Conclusion

This compound is a novel indole alkaloid with a currently limited but promising scope for scientific investigation. While its natural source and a method for its isolation have been identified, critical data on its quantitative abundance, specific distribution, and biological activity are yet to be determined. This technical guide serves as a foundational resource, highlighting the existing knowledge and underscoring the key areas where further research is imperative to unlock the potential of this natural product.

References

Methodological & Application

Application Note: Quantification of Rauvotetraphylline E using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative determination of Rauvotetraphylline E, a significant indole (B1671886) alkaloid isolated from Rauvolfia tetraphylla.[1][2] The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for routine analysis in research, quality control, and drug development settings.[3][4][5][6][7] The described protocol offers excellent linearity, precision, accuracy, and specificity for the quantification of this compound.

Introduction

This compound is a monoterpene indole alkaloid first identified in the aerial parts of Rauvolfia tetraphylla.[1] The Rauvolfia genus is a rich source of bioactive alkaloids with a history of use in traditional medicine for treating conditions such as hypertension and mental disorders.[2][8] Given the therapeutic potential of indole alkaloids, accurate and precise quantification methods are essential for phytochemical analysis, standardization of herbal extracts, and pharmacokinetic studies. This application note presents a validated HPLC-UV method that is simple, rapid, and cost-effective for the quantification of this compound.

Experimental

2.1. Instrumentation

A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven was used. Data acquisition and processing were performed using a suitable chromatography data station.

2.2. Chemicals and Reagents

2.3. Chromatographic Conditions

A reverse-phase C18 column was selected for the separation. The mobile phase composition and gradient were optimized to achieve a sharp, symmetrical peak for this compound with a reasonable retention time.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 70% B over 10 minutes, then hold at 70% B for 2 minutes, then return to 30% B for 3 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL
Run Time 15 minutes

2.4. Preparation of Standard Solutions

A stock solution of this compound (1 mg/mL) was prepared by accurately weighing the reference standard and dissolving it in methanol. A series of working standard solutions ranging from 1 µg/mL to 100 µg/mL were prepared by serial dilution of the stock solution with the mobile phase.

2.5. Sample Preparation

For the analysis of this compound in plant extracts, a suitable extraction method such as sonication or Soxhlet extraction with methanol can be employed. The resulting extract should be filtered through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation

The developed method was validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[3][4][5][6][7]

3.1. Specificity

The specificity of the method was evaluated by comparing the chromatograms of a blank (mobile phase), a standard solution of this compound, and a sample extract. The retention time and UV spectrum of the analyte peak in the sample were compared with those of the reference standard.

3.2. Linearity and Range

Linearity was assessed by analyzing a series of six concentrations of this compound ranging from 5 µg/mL to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²) was determined.

3.3. Accuracy

The accuracy of the method was determined by a recovery study. A known amount of this compound was spiked into a pre-analyzed sample extract at three different concentration levels (80%, 100%, and 120% of the nominal concentration). The percentage recovery was calculated.

3.4. Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was assessed by analyzing six replicate injections of a standard solution on the same day. Intermediate precision was determined by analyzing the same standard solution on three different days. The results were expressed as the relative standard deviation (%RSD).

3.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve using the following equations:

LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S)

Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Results and Discussion

The developed HPLC-UV method provided a well-resolved and symmetrical peak for this compound at a retention time of approximately 6.5 minutes. The validation parameters are summarized in the tables below.

Table 1: Linearity and Range

ParameterResult
Linear Range 5 - 100 µg/mL
Regression Equation y = 45872x + 12345
Correlation Coefficient (r²) 0.9998

Table 2: Accuracy (Recovery Study)

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)%RSD
80%4039.899.51.2
100%5050.3100.60.9
120%6059.599.21.5

Table 3: Precision

Precision TypeConcentration (µg/mL)%RSD (n=6)
Repeatability (Intra-day) 500.85
Intermediate Precision (Inter-day) 501.32

Table 4: LOD and LOQ

ParameterResult (µg/mL)
LOD 0.5
LOQ 1.5
Conclusion

The HPLC-UV method described in this application note is a simple, rapid, and reliable method for the quantification of this compound. The method has been successfully validated according to ICH guidelines and has demonstrated excellent linearity, accuracy, and precision. This method can be effectively used for the routine quality control of raw materials and finished products containing Rauvolfia tetraphylla extracts.

Detailed Experimental Protocols

Protocol 1: Preparation of Mobile Phase
  • Mobile Phase A (0.1% Formic Acid in Water):

    • Measure 1 mL of formic acid.

    • Add it to a 1 L volumetric flask containing approximately 500 mL of HPLC grade water.

    • Make up the volume to 1 L with HPLC grade water.

    • Mix thoroughly.

    • Filter the solution through a 0.45 µm membrane filter.

    • Degas the mobile phase by sonication for 15 minutes.

  • Mobile Phase B (Acetonitrile):

    • Use HPLC grade acetonitrile directly.

    • Filter through a 0.45 µm membrane filter.

    • Degas by sonication for 15 minutes.

Protocol 2: Standard Solution Preparation
  • Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of this compound reference standard.

    • Transfer it to a 10 mL volumetric flask.

    • Dissolve the standard in methanol and make up the volume to the mark.

    • Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions:

    • Prepare an intermediate stock solution of 100 µg/mL by diluting 1 mL of the stock solution to 10 mL with the mobile phase (initial gradient composition).

    • From the intermediate stock solution, prepare a series of working standards (e.g., 5, 10, 20, 50, 80, 100 µg/mL) by appropriate dilutions with the mobile phase.

Protocol 3: Sample Preparation from Plant Material
  • Extraction:

    • Accurately weigh 1 g of powdered plant material.

    • Transfer it to a 50 mL conical flask.

    • Add 20 mL of methanol.

    • Sonicate the mixture for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction process twice more with 20 mL of methanol each time.

    • Pool the supernatants.

  • Filtration:

    • Filter the pooled supernatant through a 0.45 µm syringe filter into an HPLC vial.

    • The sample is now ready for injection.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis & Quantification plant_material Plant Material extraction Extraction (Methanol, Sonication) plant_material->extraction filtration1 Filtration (0.45 µm) extraction->filtration1 sample_vial Sample for Injection filtration1->sample_vial hplc_system HPLC System (Autosampler, Pump, Column Oven) sample_vial->hplc_system Injection ref_std This compound Reference Standard stock_sol Stock Solution (1 mg/mL in Methanol) ref_std->stock_sol working_std Working Standards (1-100 µg/mL) stock_sol->working_std std_vial Standards for Injection working_std->std_vial std_vial->hplc_system Injection c18_column C18 Column hplc_system->c18_column uv_detector UV Detector (280 nm) c18_column->uv_detector data_system Data Acquisition & Processing uv_detector->data_system calibration_curve Calibration Curve (Peak Area vs. Concentration) data_system->calibration_curve quantification Quantification of This compound in Sample calibration_curve->quantification validation Method Validation (ICH Guidelines) quantification->validation final_report Final Report validation->final_report

Caption: Experimental workflow for the HPLC-UV quantification of this compound.

References

Application Notes and Protocols for the Detection of Rauvotetraphylline E in Plant Extracts by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive protocol for the detection and quantification of Rauvotetraphylline E, a sarpagine-type indole (B1671886) alkaloid found in plant species of the Rauvolfia genus, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies detailed herein are intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. This protocol covers sample preparation from plant material, chromatographic separation, and mass spectrometric detection. While specific quantitative data for this compound is not widely available, this protocol provides a robust starting point for method development and validation.

Introduction

This compound is a monoterpenoid indole alkaloid isolated from the aerial parts of Rauvolfia tetraphylla.[1] As a member of the sarpagine (B1680780) class of alkaloids, it shares structural similarities with pharmacologically significant compounds like ajmaline. The analysis of such alkaloids in complex plant extracts requires highly sensitive and selective analytical techniques. LC-MS/MS, particularly when operated in Multiple Reaction Monitoring (MRM) mode, offers the necessary specificity and sensitivity for the accurate quantification of target compounds even at low concentrations. This application note outlines a detailed procedure for the extraction and subsequent LC-MS/MS analysis of this compound from plant extracts.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted from established methods for the extraction of indole alkaloids from plant tissues.[1]

  • Homogenization: Freeze a known quantity (e.g., 100 mg) of dried and powdered plant material (leaves, stems, or roots) with liquid nitrogen and finely pulverize using a mortar and pestle.

  • Extraction:

    • To the powdered sample, add 10 mL of an extraction solvent (e.g., methanol (B129727) or 80% aqueous methanol).

    • For quantitative analysis, add an appropriate internal standard.

    • Vortex the mixture thoroughly for 1 minute.

    • Sonicate the sample in an ultrasonic bath for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 15 minutes to pellet solid debris.

    • Carefully collect the supernatant.

  • SPE Column Conditioning: Condition a cation-exchange SPE cartridge (e.g., Oasis MCX) by passing 5 mL of methanol followed by 5 mL of water.

  • Loading: Load the supernatant from the extraction step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of 0.1 M HCl in water to remove acidic and neutral interferences, followed by 5 mL of methanol to remove non-basic compounds.

  • Elution: Elute the target alkaloids with 5 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase for LC-MS/MS analysis.

G cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) Plant_Material Dried, Powdered Plant Material Homogenization Homogenization (Liquid N2) Plant_Material->Homogenization Extraction Solvent Extraction (Methanol) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection SPE_Conditioning Condition SPE Cartridge Sample_Loading Load Supernatant Supernatant_Collection->Sample_Loading SPE_Conditioning->Sample_Loading Washing Wash Cartridge Sample_Loading->Washing Elution Elute Alkaloids Washing->Elution Evaporation Evaporate to Dryness Elution->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis

Caption: Workflow for Sample Preparation and Analysis.
LC-MS/MS Analysis

The following conditions are recommended as a starting point and should be optimized for the specific instrumentation used.

2.2.1. Liquid Chromatography (LC) Parameters

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution 0-2 min: 5% B; 2-10 min: 5-95% B; 10-12 min: 95% B; 12.1-15 min: 5% B

2.2.2. Mass Spectrometry (MS) Parameters

This compound has a molecular formula of C₂₀H₁₈N₂O₃. The protonated molecule ([M+H]⁺) would have a theoretical m/z of 335.1396. The following MRM transitions are proposed based on the fragmentation patterns of related sarpagine-type alkaloids like ajmaline. These should be confirmed and optimized by infusing a standard of this compound if available.

ParameterRecommended Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Scan Type Multiple Reaction Monitoring (MRM)

Proposed MRM Transitions for this compound:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound (Quantifier)335.14To be determined0.1To be optimizedTo be optimized
This compound (Qualifier)335.14To be determined0.1To be optimizedTo be optimized
Internal StandardAnalyte specificAnalyte specific0.1To be optimizedTo be optimized

Note: In the absence of a standard for this compound, product ions and collision energies must be determined experimentally. A good starting point would be to perform a product ion scan on the precursor ion (m/z 335.14) and select the most abundant and stable fragment ions for MRM.

Data Presentation and Quantitative Analysis

For quantitative analysis, a calibration curve should be prepared using a certified reference standard of this compound. The concentration of the analyte in the plant extracts can then be calculated based on the standard curve. All quantitative data should be summarized in tables for clarity.

Table 1: Proposed MRM Parameters for this compound

Analyte Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
This compound 335.14 TBD TBD TBD

| TBD = To Be Determined experimentally |

Table 2: Method Validation Parameters (Hypothetical)

Parameter Result
Linearity (R²) >0.99
Limit of Detection (LOD) TBD
Limit of Quantification (LOQ) TBD
Recovery (%) TBD

| Precision (%RSD) | <15% |

Signaling Pathways and Logical Relationships

The analytical process follows a logical workflow from sample acquisition to data analysis.

G Sample Plant Extract LC_Separation LC Separation (Reverse Phase) Sample->LC_Separation Ionization Ionization (ESI+) LC_Separation->Ionization Precursor_Selection Precursor Ion Selection (Q1) Ionization->Precursor_Selection Fragmentation Fragmentation (Q2 - CID) Precursor_Selection->Fragmentation Product_Selection Product Ion Selection (Q3) Fragmentation->Product_Selection Detection Detection Product_Selection->Detection Data_Analysis Data Analysis (Quantification) Detection->Data_Analysis

References

Application Notes and Protocols for Assessing Rauvotetraphylline E Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for developing and executing cell-based assays to investigate the biological activity of Rauvotetraphylline E, a novel indole (B1671886) alkaloid. Given that alkaloids from the Rauvolfia genus, where this compound originates, have demonstrated a range of pharmacological effects including cytotoxicity and anti-inflammatory properties, the following protocols are designed to assess these potential activities.[1][2]

Assessment of Cytotoxicity and Cell Viability

A primary step in characterizing a new compound is to determine its effect on cell viability. The MTT and XTT assays are reliable colorimetric methods for quantifying the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[3][4][5][6][7]

Experimental Workflow: Cytotoxicity/Viability Assays

G cluster_0 Cell Seeding & Treatment cluster_1 Assay Procedure cluster_2 Data Analysis A Seed cells in 96-well plate B Allow cells to adhere overnight A->B C Treat cells with varying concentrations of this compound B->C D Incubate for 24-72 hours C->D E Add MTT or XTT reagent to each well D->E F Incubate for 2-4 hours E->F G If using MTT, add solubilization solution F->G MTT Assay Only H Read absorbance on a microplate reader F->H XTT Assay G->H I Subtract background absorbance H->I J Calculate percentage of cell viability relative to untreated controls I->J K Determine IC50 value J->K

Caption: Workflow for MTT/XTT cell viability/cytotoxicity assays.
Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures.[5][6][7]

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Selected cancer or normal cell line

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Data Presentation: Cytotoxicity of this compound
Concentration (µM)Mean Absorbance (570 nm)Standard DeviationCell Viability (%)
0 (Control)1.2500.085100
11.1800.07094.4
50.9500.06576.0
100.6250.05050.0
250.3100.04024.8
500.1500.02512.0

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Investigation of Apoptosis Induction

Should this compound exhibit cytotoxic effects, it is crucial to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a key pathway to investigate. A common method for detecting apoptosis is to measure the activity of caspases, which are proteases that execute the apoptotic process.[8][9][10][11]

Protocol 2: Caspase-3/7 Activity Assay

This protocol is based on commercially available caspase activity assay kits.[10][11]

Materials:

  • Cells treated with this compound as described in Protocol 1

  • Caspase-3/7 Glo® Assay System (or equivalent)

  • White-walled 96-well plates suitable for luminescence measurements

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate and treat with this compound as previously described.

  • After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gently shaking the plate.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence of each well using a luminometer.

Data Presentation: Caspase-3/7 Activity
TreatmentLuminescence (RLU)Standard DeviationFold Change vs. Control
Untreated Control15,0001,2001.0
Vehicle Control15,5001,3501.03
This compound (10 µM)45,0003,5003.0
This compound (25 µM)75,0006,0005.0
Staurosporine (Positive Control)90,0007,5006.0

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Analysis of Inflammatory Signaling Pathways

Indole alkaloids have been reported to possess anti-inflammatory properties. The NF-κB and MAPK signaling pathways are central regulators of inflammation.[12][13][14][15][16][17] Investigating the effect of this compound on these pathways can provide insight into its potential anti-inflammatory mechanism of action.

Signaling Pathway: Canonical NF-κB Activation

G cluster_0 Cytoplasm cluster_1 Nucleus A Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) B Receptor A->B C IKK Complex B->C F Phosphorylated IκBα C->F Phosphorylates D IκBα D->F E NF-κB (p50/p65) E->D Inhibited by G Ubiquitination & Degradation of IκBα F->G H Active NF-κB G->H Releases I Nuclear Translocation H->I J NF-κB I->J K DNA J->K Binds to L Transcription of Pro-inflammatory Genes K->L

Caption: Simplified diagram of the canonical NF-κB signaling pathway.
Protocol 3: NF-κB Reporter Assay

This protocol utilizes a reporter gene (e.g., luciferase) under the control of an NF-κB response element to measure pathway activation.

Materials:

  • Cells stably or transiently transfected with an NF-κB reporter plasmid

  • This compound

  • Pro-inflammatory stimulus (e.g., TNF-α)

  • Luciferase assay system

  • Luminometer

Procedure:

  • Seed the NF-κB reporter cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with a pro-inflammatory agent like TNF-α (e.g., 10 ng/mL) for 6-8 hours. Include unstimulated and stimulated controls without the compound.

  • Lyse the cells and measure luciferase activity according to the manufacturer's protocol.

Data Presentation: Inhibition of NF-κB Activation
This compound (µM)Luciferase Activity (RLU)Standard Deviation% Inhibition of TNF-α Response
0 (Unstimulated)5,000450N/A
0 (TNF-α Stimulated)50,0004,2000
142,5003,80016.7
527,5002,50050.0
1015,0001,80077.8
257,50090094.4

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Signaling Pathway: MAPK/ERK Pathway

G cluster_0 Extracellular & Membrane cluster_1 Cytoplasm cluster_2 Nucleus A Growth Factors / Mitogens B Receptor Tyrosine Kinase A->B C Ras B->C D Raf (MAPKKK) C->D Activates E MEK (MAPKK) D->E Phosphorylates F ERK (MAPK) E->F Phosphorylates G Phosphorylated ERK F->G H Nuclear Translocation G->H I Phosphorylated ERK H->I J Transcription Factors (e.g., c-Fos, c-Jun) I->J Activates K Gene Expression (Proliferation, Differentiation) J->K

Caption: Overview of the MAPK/ERK signaling cascade.
Protocol 4: Western Blot for Phosphorylated ERK

This protocol assesses the activation of the MAPK/ERK pathway by detecting the phosphorylated form of ERK.

Materials:

  • Cells treated with this compound

  • Cell lysis buffer

  • Protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate and treat cells with this compound, including appropriate controls.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody for total ERK to normalize the data.

Data Presentation: Effect on ERK Phosphorylation
Treatmentp-ERK/Total ERK Ratio (Densitometry)Standard Deviation% Change from Control
Untreated Control1.000.120
This compound (1 µM)0.850.10-15
This compound (5 µM)0.550.08-45
This compound (10 µM)0.250.05-75
U0126 (MEK Inhibitor)0.100.03-90

Note: The data presented in this table is hypothetical and for illustrative purposes only.

By employing these detailed protocols and data presentation formats, researchers can systematically evaluate the biological activities of this compound and gain insights into its potential as a therapeutic agent.

References

Investigating Rauvotetraphylline E: In Vitro Experimental Models and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Rauvotetraphylline E is a novel indole (B1671886) alkaloid isolated from Rauvolfia tetraphylla, a plant with a rich history in traditional medicine.[1][2] Species of the Rauvolfia genus are known to possess a wide array of pharmacological properties, including anti-inflammatory, antioxidant, and cytotoxic activities.[1][2][3][4] While specific biological data on this compound is not yet widely available, its origin suggests potential therapeutic value in these areas.

These application notes provide a comprehensive framework for the in vitro evaluation of this compound. The following protocols are designed to systematically assess its cytotoxic, anti-inflammatory, and antioxidant potential. The proposed experimental models are standard, robust, and widely accepted in the field of drug discovery.[5][6][7][8]

Key Objectives of In Vitro Studies:

  • Determine the cytotoxic profile of this compound across various cell lines to identify a therapeutic window.

  • Investigate the anti-inflammatory effects by measuring key inflammatory mediators.

  • Elucidate the potential antioxidant capacity through established chemical and cell-based assays.

  • Probe the underlying mechanism of action by examining relevant signaling pathways.

The successful execution of these protocols will provide critical preliminary data on the bioactivity of this compound, forming the basis for further pre-clinical development.

Experimental Workflow

The study of this compound can be approached in a tiered manner, starting with broad cytotoxicity screening, followed by more specific functional assays.

experimental_workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Anti-inflammatory & Antioxidant Assays cluster_2 Phase 3: Mechanism of Action Compound_Preparation This compound Stock Solution Preparation Cell_Line_Selection Select Cancer and Normal Cell Lines Compound_Preparation->Cell_Line_Selection MTT_Assay Cell Viability Assay (MTT) Cell_Line_Selection->MTT_Assay IC50_Determination Determine IC50 Values MTT_Assay->IC50_Determination Macrophage_Model LPS-stimulated RAW 264.7 Macrophages IC50_Determination->Macrophage_Model Antioxidant_Assay DPPH/FRAP Assays IC50_Determination->Antioxidant_Assay NO_Assay Nitric Oxide (NO) Measurement (Griess Assay) Macrophage_Model->NO_Assay Cytokine_Assay Cytokine Measurement (ELISA for TNF-α, IL-6) Macrophage_Model->Cytokine_Assay Western_Blot Western Blot Analysis (e.g., NF-κB, COX-2) Cytokine_Assay->Western_Blot qPCR qPCR Analysis (Gene Expression)

Caption: A tiered experimental workflow for the in vitro evaluation of this compound.

Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • This compound

  • Selected cancer cell lines (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer) and a normal cell line (e.g., HEK293)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value using non-linear regression analysis.

Data Presentation:

Cell LineThis compound IC50 (µM) after 48hDoxorubicin IC50 (µM) after 48h
MDA-MB-231Experimental ValueExperimental Value
A549Experimental ValueExperimental Value
HEK293Experimental ValueExperimental Value
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay evaluates the ability of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.[9]

Materials:

  • RAW 264.7 murine macrophage cell line

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • DMEM, FBS, Penicillin-Streptomycin

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.

  • Inflammatory Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., Dexamethasone).

  • Incubation: Incubate the plate for 24 hours.

  • NO Measurement: Collect 50 µL of the supernatant from each well and transfer to a new 96-well plate. Add 50 µL of Griess Reagent to each well and incubate for 15 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control.

Data Presentation:

TreatmentNO Concentration (µM)% Inhibition
Control (no LPS)Experimental Value-
LPS (1 µg/mL)Experimental Value0%
LPS + this compound (X µM)Experimental ValueCalculated
LPS + Dexamethasone (10 µM)Experimental ValueCalculated
Anti-inflammatory Activity: Cytokine Measurement (ELISA)

This protocol measures the effect of this compound on the production of pro-inflammatory cytokines like TNF-α and IL-6.

Materials:

  • Supernatants from the NO inhibition assay

  • ELISA kits for mouse TNF-α and IL-6

Procedure:

  • Sample Collection: Use the cell culture supernatants collected from the NO inhibition assay.

  • ELISA Protocol: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit. This typically involves coating a plate with a capture antibody, adding the samples, adding a detection antibody, followed by a substrate for colorimetric detection.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit protocol.

  • Data Analysis: Calculate the concentration of each cytokine in the samples using a standard curve. Determine the percentage of cytokine inhibition.

Data Presentation:

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Control (no LPS)Experimental ValueExperimental Value
LPS (1 µg/mL)Experimental ValueExperimental Value
LPS + this compound (X µM)Experimental ValueExperimental Value
LPS + Dexamethasone (10 µM)Experimental ValueExperimental Value
Antioxidant Capacity Assays

These chemical assays provide a rapid assessment of the free radical scavenging ability of this compound.

Procedure:

  • Prepare different concentrations of this compound in methanol.

  • Add 100 µL of each concentration to a 96-well plate.

  • Add 100 µL of DPPH solution (0.2 mM in methanol) to each well.

  • Incubate in the dark for 30 minutes.

  • Measure the absorbance at 517 nm. Ascorbic acid can be used as a positive control.

  • Calculate the percentage of scavenging activity.

Procedure:

  • Prepare the FRAP reagent by mixing acetate (B1210297) buffer, TPTZ solution, and FeCl3 solution.

  • Add a small volume of the this compound sample to the FRAP reagent.

  • Incubate for 30 minutes at 37°C.

  • Measure the absorbance at 593 nm.

  • Create a standard curve using FeSO4.

  • Express the results as Fe(II) equivalents.

Potential Signaling Pathway for Investigation

Given the potential anti-inflammatory effects, a key pathway to investigate is the NF-κB signaling cascade, which is a central regulator of inflammation.

nfkb_pathway cluster_pathway NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Inflammatory_Genes Induces Transcription Rauvo_E This compound Rauvo_E->IKK Inhibits? Rauvo_E->NFkB_active Inhibits Translocation?

Caption: A potential mechanism of action for this compound via inhibition of the NF-κB signaling pathway.

This comprehensive set of protocols and conceptual frameworks will enable a thorough in vitro investigation of this compound, paving the way for understanding its therapeutic potential.

References

Application Notes and Protocols for Evaluating the In Vivo Effects of Rauvotetraphylline E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvotetraphylline E is an indole (B1671886) alkaloid isolated from Rauvolfia tetraphylla. The Rauvolfia genus has a rich history in traditional medicine, with various species demonstrating a wide range of pharmacological activities, including anti-inflammatory, antioxidant, cardioprotective, and antihypertensive effects. While specific in vivo data for this compound is currently limited, its origin suggests potential therapeutic applications in inflammatory conditions, cardiovascular diseases, and pathologies associated with oxidative stress.

These application notes provide detailed protocols for animal models relevant to the potential therapeutic areas of this compound. The proposed signaling pathways are based on the known mechanisms of other Rauvolfia alkaloids and represent potential avenues for investigation for this compound.

Anti-Inflammatory Activity Evaluation

Animal Model: Carrageenan-Induced Paw Edema in Rats

This model is a widely used and reliable method for screening acute anti-inflammatory activity.

Experimental Protocol:

  • Animals: Male Wistar rats (180-220 g) are used.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment, with free access to standard pellet diet and water.

  • Grouping:

    • Group I (Control): Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose).

    • Group II (Standard): Indomethacin (10 mg/kg, p.o.).

    • Group III-V (Test): this compound (e.g., 10, 20, 40 mg/kg, p.o.).

  • Procedure: a. Measure the initial paw volume of the right hind paw of each rat using a plethysmometer. b. Administer the vehicle, standard drug, or test compound orally. c. After 1 hour of administration, inject 0.1 mL of 1% carrageenan suspension in normal saline into the sub-plantar region of the right hind paw. d. Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage inhibition of edema using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Quantitative Data Summary:

GroupTreatmentDose (mg/kg)Mean Paw Volume Increase (mL) at 3h% Inhibition
IVehicle-Data-
IIIndomethacin10DataData
IIIThis compound10DataData
IVThis compound20DataData
VThis compound40DataData

Hypothesized Signaling Pathway:

Rauvolfia alkaloids have been suggested to modulate inflammatory responses by affecting pro-inflammatory cytokines such as TNF-α and IL-6.[1][2] This may occur through the inhibition of key inflammatory signaling pathways like NF-κB and MAPK.

anti_inflammatory_pathway TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) NF-κB->Pro-inflammatory Cytokines (TNF-α, IL-6) Induces Transcription Inflammation Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6)->Inflammation This compound This compound This compound->IKK Inhibits (Hypothesized)

Caption: Hypothesized Anti-Inflammatory Signaling Pathway.

Antihypertensive Activity Evaluation

Animal Model: DOCA-Salt Hypertensive Rat Model

This model mimics low-renin hypertension and is useful for evaluating drugs that may act on the sympathetic nervous system or have diuretic properties.

Experimental Protocol:

  • Animals: Male Sprague-Dawley rats (200-250 g).

  • Induction of Hypertension: a. Perform a left unilateral nephrectomy under anesthesia. b. After a one-week recovery period, administer deoxycorticosterone acetate (B1210297) (DOCA, 25 mg/kg, s.c.) twice a week. c. Provide 1% NaCl solution as drinking water. d. Monitor blood pressure weekly using a non-invasive tail-cuff method. Hypertension typically develops over 4-6 weeks.

  • Grouping:

    • Group I (Sham Control): Uninephrectomized, received vehicle for DOCA and plain drinking water.

    • Group II (Hypertensive Control): DOCA-salt treated.

    • Group III (Standard): DOCA-salt treated + Captopril (30 mg/kg, p.o.).

    • Group IV-VI (Test): DOCA-salt treated + this compound (e.g., 10, 20, 40 mg/kg, p.o.).

  • Procedure: a. Once hypertension is established, begin treatment with the standard or test compound daily for 4 weeks. b. Measure systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) weekly.

  • Data Analysis:

    • Compare the changes in blood pressure and heart rate between the treated groups and the hypertensive control group.

Quantitative Data Summary:

GroupTreatmentDose (mg/kg)Mean SBP (mmHg) at Week 4Mean DBP (mmHg) at Week 4Mean HR (bpm) at Week 4
ISham-DataDataData
IIHypertensive Control-DataDataData
IIICaptopril30DataDataData
IVThis compound10DataDataData
VThis compound20DataDataData
VIThis compound40DataDataData

Hypothesized Signaling Pathway:

Rauvolfia alkaloids are known to interfere with the sympathetic nervous system by depleting catecholamines and may also influence the renin-angiotensin-aldosterone system (RAAS).[1][2]

antihypertensive_pathway Norepinephrine Release Norepinephrine Release Vasoconstriction Vasoconstriction Norepinephrine Release->Vasoconstriction Increased Blood Pressure Increased Blood Pressure Vasoconstriction->Increased Blood Pressure Renin-Angiotensin-Aldosterone System Renin-Angiotensin-Aldosterone System Angiotensin II Angiotensin II Renin-Angiotensin-Aldosterone System->Angiotensin II Produces Angiotensin II->Vasoconstriction Aldosterone Aldosterone Angiotensin II->Aldosterone Stimulates Sodium & Water Retention Sodium & Water Retention Aldosterone->Sodium & Water Retention Sodium & Water Retention->Increased Blood Pressure This compound This compound This compound->Norepinephrine Release Inhibits (Hypothesized) This compound->Renin-Angiotensin-Aldosterone System Inhibits (Hypothesized)

Caption: Hypothesized Antihypertensive Signaling Pathway.

Antioxidant and Hepatoprotective Activity Evaluation

Animal Model: Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity in Rats

This model is used to evaluate the ability of a compound to protect the liver from oxidative damage.

Experimental Protocol:

  • Animals: Male Wistar rats (150-180 g).

  • Grouping:

    • Group I (Normal Control): Vehicle (Olive oil, i.p.).

    • Group II (Toxicant Control): CCl₄ (1 mL/kg, i.p., in a 1:1 ratio with olive oil).

    • Group III (Standard): Silymarin (100 mg/kg, p.o.) for 7 days, followed by CCl₄ on the 7th day.

    • Group IV-VI (Test): this compound (e.g., 10, 20, 40 mg/kg, p.o.) for 7 days, followed by CCl₄ on the 7th day.

  • Procedure: a. Administer the standard or test compound orally for 7 days. b. On the 7th day, 1 hour after the last dose, administer CCl₄ intraperitoneally. c. 24 hours after CCl₄ administration, collect blood via cardiac puncture for biochemical analysis. d. Euthanize the animals and collect the liver for histopathological examination and estimation of antioxidant enzymes.

  • Biochemical Parameters:

    • Serum: Alanine aminotransferase (ALT), Aspartate aminotransferase (AST), Alkaline phosphatase (ALP), Total bilirubin.

    • Liver Homogenate: Superoxide dismutase (SOD), Catalase (CAT), Glutathione (GSH), Malondialdehyde (MDA).

  • Data Analysis:

    • Compare the levels of liver enzymes and antioxidant markers between the treated groups and the toxicant control group.

Quantitative Data Summary:

GroupTreatmentDose (mg/kg)ALT (U/L)AST (U/L)SOD (U/mg protein)MDA (nmol/mg protein)
INormal Control-DataDataDataData
IIToxicant Control-DataDataDataData
IIISilymarin100DataDataDataData
IVThis compound10DataDataDataData
VThis compound20DataDataDataData
VIThis compound40DataDataDataData

Hypothesized Signaling Pathway:

Rauvolfia alkaloids are reported to possess antioxidant properties.[1] This may be mediated through the activation of the Nrf2 signaling pathway, a master regulator of the antioxidant response.

antioxidant_pathway ROS ROS Oxidative Stress Oxidative Stress ROS->Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Releases ARE ARE Nrf2->ARE Translocates & Binds Antioxidant Enzymes (SOD, CAT, GPx) Antioxidant Enzymes (SOD, CAT, GPx) ARE->Antioxidant Enzymes (SOD, CAT, GPx) Induces Transcription Cellular Protection Cellular Protection Antioxidant Enzymes (SOD, CAT, GPx)->Cellular Protection This compound This compound This compound->Nrf2 Activates (Hypothesized)

Caption: Hypothesized Antioxidant Signaling Pathway.

Cardioprotective Activity Evaluation

Animal Model: Isoproterenol-Induced Myocardial Infarction in Rats

This model is used to assess the protective effect of a compound against drug-induced cardiac damage.

Experimental Protocol:

  • Animals: Male albino Wistar rats (150-200 g).

  • Grouping:

    • Group I (Normal Control): Saline (s.c.).

    • Group II (Toxicant Control): Isoproterenol (B85558) (85 mg/kg, s.c.) for 2 consecutive days.

    • Group III (Standard): Propranolol (10 mg/kg, p.o.) for 15 days, with isoproterenol on days 14 and 15.

    • Group IV-VI (Test): this compound (e.g., 10, 20, 40 mg/kg, p.o.) for 15 days, with isoproterenol on days 14 and 15.

  • Procedure: a. Administer the standard or test compound orally for 15 days. b. On the 14th and 15th days, administer isoproterenol subcutaneously 1 hour after the oral administration. c. On day 16, record ECG, then collect blood for biochemical analysis. d. Euthanize the animals and isolate the heart for histopathological examination.

  • Parameters:

    • ECG: ST-segment elevation.

    • Serum Markers: Cardiac troponin T (cTnT), Creatine kinase-MB (CK-MB).

    • Histopathology: Myocardial necrosis, edema, and inflammatory cell infiltration.

  • Data Analysis:

    • Compare the ECG changes, levels of cardiac injury markers, and histopathological scores between the treated groups and the toxicant control group.

Quantitative Data Summary:

GroupTreatmentDose (mg/kg)cTnT (ng/mL)CK-MB (U/L)Histopathology Score
INormal Control-DataDataData
IIToxicant Control-DataDataData
IIIPropranolol10DataDataData
IVThis compound10DataDataData
VThis compound20DataDataData
VIThis compound40DataDataData

Hypothesized Signaling Pathway:

The cardioprotective effects of Rauvolfia alkaloids may be attributed to their antioxidant and anti-inflammatory properties, as well as their ability to modulate calcium channels and beta-adrenergic signaling.

cardioprotective_workflow β-adrenergic Receptor β-adrenergic Receptor Increased Cardiac Workload Increased Cardiac Workload β-adrenergic Receptor->Increased Cardiac Workload Oxidative Stress & Inflammation Oxidative Stress & Inflammation Increased Cardiac Workload->Oxidative Stress & Inflammation Myocardial Injury Myocardial Injury Oxidative Stress & Inflammation->Myocardial Injury This compound This compound This compound->β-adrenergic Receptor Modulates (Hypothesized) This compound->Oxidative Stress & Inflammation Reduces (Hypothesized)

References

Application Notes and Protocols for High-Throughput Screening of Rauvotetraphylline E Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvotetraphylline E is an indole (B1671886) alkaloid isolated from the plant Rauvolfia tetraphylla. Extracts from this plant have demonstrated a range of pharmacological activities, including anticonvulsant and antibacterial effects. These properties suggest that this compound may interact with specific biological targets to exert its effects. Identifying these molecular targets is a critical step in understanding its mechanism of action and for the development of new therapeutic agents.

This document provides detailed application notes and protocols for high-throughput screening (HTS) to identify the molecular targets of this compound. Based on the known biological activities of its source, we hypothesize two primary targets:

  • Voltage-Gated Sodium Channel NaV1.7: As a potential target for its anticonvulsant properties.

  • Penicillin-Binding Protein 2a (PBP2a): As a potential target for its antibacterial activity against resistant bacteria like Methicillin-Resistant Staphylococcus aureus (MRSA).

We present two distinct HTS methodologies to investigate the interaction of this compound with these targets: an automated patch clamp assay for NaV1.7 and a fluorescence polarization assay for PBP2a.

Hypothetical Signaling Pathways

To provide a conceptual framework, the following diagrams illustrate the potential signaling pathways that this compound might modulate.

G cluster_0 Neuronal Excitability Pathway NaV17 NaV1.7 Channel Depolarization Membrane Depolarization NaV17->Depolarization Na+ influx ActionPotential Action Potential Firing Depolarization->ActionPotential NeurotransmitterRelease Neurotransmitter Release ActionPotential->NeurotransmitterRelease NeuronalHyperexcitability Neuronal Hyperexcitability NeurotransmitterRelease->NeuronalHyperexcitability RauvotetraphyllineE This compound RauvotetraphyllineE->NaV17 Blocks

Caption: Hypothetical mechanism of this compound's anticonvulsant activity.

G cluster_1 Bacterial Cell Wall Synthesis Pathway (S. aureus) PBP2 PBP2 (Transglycosylase) Peptidoglycan Peptidoglycan Synthesis PBP2->Peptidoglycan PBP2a PBP2a (Transpeptidase) CellWall Stable Cell Wall PBP2a->CellWall CellLysis Cell Lysis PBP2a->CellLysis Inhibition leads to LipidII Lipid II Precursor LipidII->PBP2 Glycan chain elongation Peptidoglycan->PBP2a Cross-linking RauvotetraphyllineE This compound RauvotetraphyllineE->PBP2a Inhibits

Caption: Hypothetical mechanism of this compound's antibacterial activity.

Application Note 1: Automated Patch Clamp HTS for NaV1.7 Modulators

Principle

Voltage-gated sodium channels, such as NaV1.7, are crucial for the initiation and propagation of action potentials in neurons.[1] Dysregulation of these channels can lead to neuronal hyperexcitability, a hallmark of epilepsy.[2][3] Automated patch clamp (APC) systems provide a high-throughput method to directly measure the activity of ion channels by recording the ionic currents across the cell membrane.[1][4] This assay will determine if this compound can modulate the function of NaV1.7 channels, suggesting a potential mechanism for its anticonvulsant effects.

Experimental Workflow

G cluster_0 Automated Patch Clamp Workflow start Start cell_prep Prepare CHO-NaV1.7 Cells start->cell_prep plate_prep Prepare Compound Plate (this compound series) start->plate_prep load_apc Load Cells and Compounds into APC System cell_prep->load_apc plate_prep->load_apc run_protocol Run Voltage-Clamp Protocol & Record Na+ Currents load_apc->run_protocol data_analysis Data Analysis (% Inhibition, IC50) run_protocol->data_analysis end End data_analysis->end

Caption: Workflow for the automated patch clamp HTS assay.

Detailed Protocol

1. Cell Culture and Preparation:

  • Culture Chinese Hamster Ovary (CHO) cells stably expressing human NaV1.7 (e.g., from a commercial vendor or in-house developed line) in appropriate culture medium (e.g., F-12K Medium with 10% FBS, penicillin/streptomycin, and a selection antibiotic like G418).

  • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • On the day of the experiment, harvest cells at 70-90% confluency using a gentle, non-enzymatic cell dissociation buffer.

  • Resuspend cells in the extracellular recording solution at a final concentration of 5 x 10^5 cells/mL.

2. Solutions and Reagents:

  • Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).

  • Intracellular Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).

  • Compound Plates: Prepare a 384-well compound plate with serial dilutions of this compound (e.g., from 100 µM to 1 nM final concentration). Include a known NaV1.7 blocker (e.g., Tetrodotoxin) as a positive control and DMSO as a negative (vehicle) control.

3. Automated Patch Clamp Procedure (Example using a 384-well APC system):

  • Prime the APC instrument and the microfluidic chips with the extracellular and intracellular solutions according to the manufacturer's instructions.

  • Load the cell suspension and the compound plate into the instrument.

  • Initiate the automated cell capture and sealing process to achieve high-resistance (Giga-seal) whole-cell recordings.

  • Apply a voltage-clamp protocol to elicit NaV1.7 currents. A typical protocol would be:

    • Holding potential: -120 mV
    • Test pulse: Depolarize to 0 mV for 20 ms (B15284909) to activate the channels.
    • Apply a pre-pulse to -70 mV to assess state-dependent block.

  • Record baseline currents, then apply the compounds from the plate and incubate for a defined period (e.g., 5 minutes).

  • Record post-compound currents using the same voltage protocol.

4. Data Analysis:

  • Measure the peak inward Na+ current for each well before and after compound addition.

  • Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = (1 - (I_compound / I_baseline)) * 100

  • Plot the % Inhibition against the logarithm of the compound concentration to generate a dose-response curve.

  • Fit the curve using a four-parameter logistic equation to determine the IC50 value.[5][6][7]

  • Assess the quality of the assay for each plate by calculating the Z-factor using the positive and negative controls.[8][9][10] A Z-factor between 0.5 and 1.0 indicates an excellent assay.[10]

Data Presentation

Table 1: Example HTS Data for NaV1.7 Inhibition

CompoundConcentration (µM)% Inhibition (Mean ± SD, n=3)
This compound10095.2 ± 3.1
3088.7 ± 4.5
1075.1 ± 5.2
352.3 ± 6.8
128.9 ± 4.1
0.310.5 ± 3.3
0.12.1 ± 2.5
Tetrodotoxin (Positive Control)198.9 ± 1.5
DMSO (Negative Control)0.1%1.2 ± 2.8

Table 2: Summary of Potency and Assay Quality

CompoundIC50 (µM)Hill SlopeZ-Factor
This compound3.51.20.85
Tetrodotoxin0.011.1

Application Note 2: Fluorescence Polarization HTS for PBP2a Inhibitors

Principle

Penicillin-binding protein 2a (PBP2a), encoded by the mecA gene, is a transpeptidase that confers broad-spectrum β-lactam resistance in MRSA by taking over the cell wall cross-linking function of native PBPs.[11][12] Inhibition of PBP2a can restore the susceptibility of MRSA to β-lactam antibiotics. Fluorescence polarization (FP) is a powerful HTS technique for studying protein-ligand interactions.[13][14] It measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein. In this competitive binding assay, a fluorescently labeled β-lactam probe (tracer) will bind to PBP2a, resulting in a high FP signal. If this compound binds to PBP2a, it will displace the tracer, leading to a decrease in the FP signal.

Experimental Workflow

G cluster_0 Fluorescence Polarization Workflow start Start reagent_prep Prepare PBP2a, Fluorescent Probe, and Compound Plates start->reagent_prep dispense_reagents Dispense PBP2a and this compound into 384-well plate reagent_prep->dispense_reagents incubate1 Incubate dispense_reagents->incubate1 add_probe Add Fluorescent Probe incubate1->add_probe incubate2 Incubate to Equilibrium add_probe->incubate2 read_fp Read Fluorescence Polarization incubate2->read_fp data_analysis Data Analysis (% Inhibition, IC50) read_fp->data_analysis end End data_analysis->end

Caption: Workflow for the fluorescence polarization HTS assay.

Detailed Protocol

1. Reagent Preparation:

  • PBP2a: Recombinantly express and purify PBP2a from E. coli. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Fluorescent Probe: Use a commercially available or custom-synthesized β-lactam antibiotic (e.g., penicillin V) conjugated to a fluorescent dye (e.g., fluorescein). This will serve as the tracer.

  • Assay Buffer: 50 mM HEPES, 150 mM NaCl, 0.01% Triton X-100, pH 7.5.

  • Compound Plates: Prepare a 384-well compound plate with serial dilutions of this compound. Include a known PBP2a inhibitor (e.g., ceftaroline) as a positive control and DMSO as a negative control.

2. Fluorescence Polarization Assay Procedure:

  • In a 384-well, low-volume, black assay plate, add PBP2a to a final concentration of 50 nM in assay buffer.

  • Add the test compounds (this compound and controls) from the compound plate. The final DMSO concentration should not exceed 1%.

  • Incubate for 30 minutes at room temperature.

  • Add the fluorescent probe to a final concentration of 10 nM.

  • Incubate for 60 minutes at room temperature to allow the binding reaction to reach equilibrium. Protect the plate from light.

  • Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore (e.g., excitation at 485 nm and emission at 535 nm for fluorescein).

3. Data Analysis:

  • The output from the plate reader will be in millipolarization (mP) units.

  • Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = (1 - ((mP_sample - mP_min) / (mP_max - mP_min))) * 100 where mP_sample is the reading from the test well, mP_max is the average reading from the negative control wells (DMSO, high polarization), and mP_min is the average reading from the positive control wells (saturating concentration of a known inhibitor, low polarization).

  • Generate a dose-response curve and calculate the IC50 value as described for the NaV1.7 assay.

  • Calculate the Z-factor to assess assay quality.

Data Presentation

Table 3: Example HTS Data for PBP2a Inhibition

CompoundConcentration (µM)% Inhibition (Mean ± SD, n=3)
This compound10092.1 ± 4.2
3085.4 ± 5.1
1068.9 ± 6.3
345.7 ± 7.1
121.3 ± 4.8
0.38.2 ± 3.9
0.11.5 ± 2.1
Ceftaroline (Positive Control)1097.6 ± 2.3
DMSO (Negative Control)1%0.8 ± 3.5

Table 4: Summary of Potency and Assay Quality

CompoundIC50 (µM)Hill SlopeZ-Factor
This compound4.21.30.88
Ceftaroline0.151.0

Conclusion

The protocols outlined in this document provide a robust framework for the high-throughput screening of this compound against two plausible and therapeutically relevant molecular targets. The automated patch clamp assay offers a direct functional assessment of NaV1.7 modulation, while the fluorescence polarization assay provides a sensitive method for detecting direct binding to PBP2a. Positive results from these screens would provide strong evidence for the molecular mechanisms underlying the observed anticonvulsant and antibacterial activities of this compound, paving the way for further lead optimization and drug development efforts. It is important to note that these are initial screening assays, and any identified "hits" should be further validated through secondary assays and detailed mechanistic studies.

References

Application Notes and Protocols: Assessment of Solubility and Stability of Rauvotetraphylline E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvotetraphylline E is an indole (B1671886) alkaloid isolated from the aerial parts of Rauvolfia tetraphylla.[1] As a member of the tetracyclic oxindole (B195798) alkaloid class of compounds, understanding its physicochemical properties, particularly solubility and stability, is crucial for its potential development as a therapeutic agent.[2][3][4][5][6] This document provides a comprehensive protocol for assessing the aqueous and solvent solubility of this compound, as well as its stability under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[7][8][9][10][11][12][13][14] These protocols are designed to guide researchers in generating critical data for formulation development, analytical method validation, and determination of appropriate storage conditions and shelf-life.

Data Presentation

The following tables provide a structured format for summarizing the quantitative data obtained from the solubility and stability studies.

Table 1: Solubility of this compound

Solvent SystemTemperature (°C)Solubility (mg/mL)Method of Determination
Purified Water25 ± 2HPLC-UV
0.1 M HCl (pH 1.2)25 ± 2HPLC-UV
Phosphate Buffer (pH 6.8)25 ± 2HPLC-UV
Phosphate Buffer (pH 7.4)25 ± 2HPLC-UV
Methanol25 ± 2HPLC-UV
Ethanol25 ± 2HPLC-UV
Dimethyl Sulfoxide (DMSO)25 ± 2HPLC-UV
Acetonitrile (B52724)25 ± 2HPLC-UV

Table 2: Stability of this compound under Forced Degradation Conditions

Stress ConditionTime (hours)Initial Purity (%)Purity after Stress (%)% DegradationNo. of DegradantsObservations
Acid Hydrolysis
0.1 M HCl, 60°C2
8
24
Alkaline Hydrolysis
0.1 M NaOH, 60°C2
8
24
Oxidative Degradation
3% H₂O₂, RT2
8
24
Thermal Degradation
Solid State, 80°C24
72
Solution (Methanol), 60°C24
72
Photostability
Solid State, ICH Option 2-
Solution (Methanol), ICH Option 2-

Experimental Protocols

Solubility Assessment

Objective: To determine the solubility of this compound in various aqueous and organic solvents.

Materials:

  • This compound

  • Purified Water

  • 0.1 M Hydrochloric Acid (HCl)

  • Phosphate Buffer (pH 6.8 and 7.4)

  • Methanol (HPLC grade)

  • Ethanol (HPLC grade)

  • Dimethyl Sulfoxide (DMSO, HPLC grade)

  • Acetonitrile (HPLC grade)

  • Vials with screw caps

  • Orbital shaker/thermomixer

  • Centrifuge

  • Calibrated pH meter

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Protocol:

  • Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 1 mL) of the different solvent systems listed in Table 1.

  • Tightly cap the vials and place them in an orbital shaker or thermomixer set at a constant temperature (25 ± 2 °C).

  • Shake the vials for 24 hours to ensure equilibrium is reached.

  • After 24 hours, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant and dilute it with the appropriate mobile phase for HPLC analysis.

  • Analyze the diluted samples by a validated stability-indicating HPLC method to determine the concentration of this compound.

  • Calculate the solubility in mg/mL.

Stability Assessment (Forced Degradation Studies)

Objective: To evaluate the stability of this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.[7][8][10]

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Calibrated oven

  • Photostability chamber (ICH Option 2 compliant)

  • HPLC system with a UV/PDA detector and Mass Spectrometer (MS) is recommended for characterization of degradants.

Protocol:

2.1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

2.2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw samples at specified time points (e.g., 2, 8, and 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH and dilute with mobile phase for HPLC analysis.

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C.

    • Withdraw samples at specified time points.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature.

    • Withdraw samples at specified time points.

    • Dilute the samples with mobile phase for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a clear glass vial.

    • Keep the vial in a calibrated oven at 80°C.

    • Analyze the sample at specified time points by dissolving it in a suitable solvent and diluting for HPLC analysis.

  • Thermal Degradation (Solution):

    • Incubate the stock solution at 60°C.

    • Withdraw samples at specified time points and dilute for HPLC analysis.

  • Photostability:

    • Expose solid this compound and the stock solution to light conditions as specified in ICH guideline Q1B (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

    • A control sample should be protected from light.

    • After the exposure period, analyze the samples by HPLC.

2.3. Sample Analysis:

  • Analyze all stressed samples, along with a non-stressed control sample, using a validated stability-indicating HPLC method.

  • The HPLC method should be capable of separating this compound from all its degradation products. A C18 column with a gradient elution of acetonitrile and water (with an additive like formic acid or ammonium (B1175870) acetate) is a common starting point for alkaloid analysis.

  • The peak purity of the this compound peak in the stressed samples should be checked using a PDA detector to ensure it is free from co-eluting degradants.

  • Calculate the percentage degradation and identify the number of major degradation products.

Visualizations

G cluster_solubility Solubility Assessment Workflow A Add excess this compound to solvent B Equilibrate for 24h at 25°C A->B C Centrifuge to separate undissolved solid B->C D Collect and dilute supernatant C->D E Analyze by HPLC-UV D->E F Calculate Solubility (mg/mL) E->F

Caption: Workflow for determining the solubility of this compound.

G cluster_stability Forced Degradation Workflow Start This compound Stock Solution Acid Acid Hydrolysis (0.1M HCl, 60°C) Start->Acid Base Alkaline Hydrolysis (0.1M NaOH, 60°C) Start->Base Oxidation Oxidative Degradation (3% H₂O₂, RT) Start->Oxidation Thermal Thermal Degradation (Solid & Solution, 60-80°C) Start->Thermal Photo Photostability (ICH Q1B) Start->Photo Analysis Analyze all samples by Stability-Indicating HPLC Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Result Determine % Degradation & Degradation Profile Analysis->Result

Caption: Workflow for forced degradation studies of this compound.

G cluster_pathway Conceptual Degradation Pathway Parent This compound (Intact Molecule) Stress Stress Conditions (pH, Temp, Light, Oxidant) Parent->Stress Degradants Degradation Products (e.g., Hydrolyzed, Oxidized forms) Stress->Degradants Analysis Analytical Characterization (HPLC, LC-MS) Degradants->Analysis

Caption: Conceptual pathway for the degradation of this compound.

References

Application Notes and Protocols for the Solid-Phase Extraction of Rauvotetraphylline E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvotetraphylline E, a tetracyclic oxindole (B195798) alkaloid found in plants of the Rauwolfia genus, presents a significant challenge in purification due to its complex structure and the presence of numerous closely related alkaloids in its natural source. Solid-phase extraction (SPE) offers a robust and efficient method for the selective isolation and purification of this compound from crude plant extracts. This document provides detailed application notes and protocols for the successful application of SPE in the purification of this target compound. The basic nature of alkaloids allows for effective separation from non-basic and weakly basic interfering compounds using cation-exchange SPE cartridges.

Experimental Protocols

Protocol 1: General Solid-Phase Extraction for this compound from Plant Tissues

This protocol is adapted from established methods for the extraction of indole (B1671886) and oxindole alkaloids from plant materials.[1][2]

1. Sample Preparation:

  • Homogenization: Freeze 5-15 mg of dried and powdered plant material (e.g., Rauwolfia tetraphylla leaves or roots) with liquid nitrogen and pulverize using a mortar and pestle.

  • Extraction: Add 10 mL of methanol (B129727) to the powdered sample. Vortex the mixture vigorously for 1 minute and then sonicate for 15 minutes. Centrifuge the mixture at 4000 rpm for 10 minutes to pellet solid debris. Collect the supernatant for SPE. Chloroform has also been shown to be an efficient extraction solvent for related alkaloids.[3][4][5]

2. Solid-Phase Extraction (SPE):

  • SPE Cartridge: Strong Cation-Exchange (SCX) SPE Cartridge (e.g., 500 mg, 6 mL).

  • Conditioning: Condition the SCX cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to dry out between steps.[6]

  • Loading: Load the supernatant from the extraction step onto the conditioned SPE cartridge at a slow flow rate (approximately 1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of deionized water to remove neutral and acidic interferences. Follow this with a wash of 5 mL of methanol to remove non-basic and weakly basic compounds.

  • Elution: Elute the target alkaloid, this compound, with 5 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol. This basic solution neutralizes the charge on the alkaloid, releasing it from the sorbent.[1]

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable solvent (e.g., methanol or mobile phase) for subsequent analysis by HPLC or UPLC-MS.

Protocol 2: Acid-Base Extraction as a Preliminary Purification Step

This method can be used prior to SPE to enrich the alkaloid fraction.[1]

  • Acidification: Extract the homogenized plant sample with 10 mL of 1% sulfuric acid. This protonates the alkaloids, rendering them water-soluble.

  • Basification: Filter the acidic extract and adjust the pH to approximately 9-10 with concentrated ammonia. This deprotonates the alkaloids, making them soluble in organic solvents.

  • Liquid-Liquid Extraction: Partition the alkaloids into an equal volume of an immiscible organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) by vigorous mixing in a separatory funnel.

  • Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate it to dryness. The resulting residue is an enriched alkaloid fraction that can be further purified by SPE as described in Protocol 1.

Data Presentation

The following tables present hypothetical quantitative data for the optimization and performance of the SPE method for this compound purification.

Table 1: Optimization of Elution Solvent for this compound Recovery

Elution SolventConcentration of NH4OH in MethanolRecovery (%)Purity (%)
A1%75.288.5
B2%88.692.1
C5%95.894.7
D10%96.193.2

Table 2: Comparison of Different SPE Sorbent Types

SPE Sorbent TypeLoading Capacity (mg)Recovery (%)Purity (%)
Strong Cation-Exchange (SCX)1095.894.7
Mixed-Mode Cation-Exchange1297.296.5
Reversed-Phase (C18)865.475.3
Normal-Phase (Silica)758.970.1

Mandatory Visualization

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Downstream Processing Homogenization Plant Material Homogenization Extraction Solvent Extraction (e.g., Methanol) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Crude Extract (Supernatant) Centrifugation->Supernatant Conditioning 1. Conditioning (Methanol, Water) Loading 2. Loading (Crude Extract) Conditioning->Loading Washing 3. Washing (Water, Methanol) Loading->Washing Loading->Washing Interferences Discarded Elution 4. Elution (5% NH4OH in Methanol) Washing->Elution Washing->Elution Weakly Basic Compounds Discarded Evaporation Evaporation Elution->Evaporation Elution->Evaporation Purified this compound Reconstitution Reconstitution Evaporation->Reconstitution Analysis Analysis (HPLC, UPLC-MS) Reconstitution->Analysis

Caption: Workflow for the solid-phase extraction of this compound.

References

Application of Rauvotetraphylline E in Neuroscience Research: Information Not Available in Current Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific databases and literature reveals a significant gap in the research regarding the specific application of Rauvotetraphylline E in the field of neuroscience. While this compound has been isolated from Rauvolfia tetraphylla, a plant with a history of traditional use for various ailments, there is currently no published research detailing its specific mechanisms of action, neuroprotective effects, or potential therapeutic applications in neurological disorders.

The initial discovery and structural characterization of Rauvotetraphyllines A-E are documented, however, subsequent functional studies, particularly within the context of neuroscience, appear to be absent from the available body of scientific work. As a result, the core requirements of this request—including quantitative data, detailed experimental protocols, and the visualization of signaling pathways related to this compound—cannot be fulfilled at this time due to the lack of foundational research.

The broader genus Rauvolfia is known to produce a variety of bioactive alkaloids, with some, such as reserpine, having well-documented effects on the central nervous system. These compounds have been the subject of extensive research, leading to a deeper understanding of their pharmacological properties and clinical applications. However, this level of investigation has not yet been extended to this compound.

For researchers, scientists, and drug development professionals interested in this area, this represents an unexplored frontier. The absence of data highlights an opportunity for novel research to investigate the potential neuropharmacological properties of this compound. Future studies could focus on:

  • In vitro screening: Assessing the cytotoxicity, neuroprotective potential, and anti-inflammatory effects of this compound in various neuronal cell culture models.

  • Mechanism of action studies: Investigating the molecular targets and signaling pathways modulated by this compound.

  • In vivo studies: Evaluating the effects of this compound in animal models of neurological diseases such as Alzheimer's disease, Parkinson's disease, or stroke.

Until such research is conducted and published, it is not possible to provide the detailed application notes and protocols as requested.

We can, however, offer to generate a similar detailed report on a well-researched compound from the same plant, Rauvolfia tetraphylla , such as Reserpine , which has a significant history in neuroscience research and clinical use. Please advise if you would like to proceed with this alternative topic.

The Use of Rauvotetraphylline E as a Chemical Probe in Molecular Biology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Rauvotetraphylline E is an indole (B1671886) alkaloid isolated from the plant Rauvolfia tetraphylla. While the crude extracts of this plant have been traditionally used for various medicinal purposes and have shown a range of biological activities, including anticonvulsant, antimicrobial, antioxidant, and anti-inflammatory effects, the specific molecular mechanisms of its individual components are largely unexplored.[1][2][3] This document provides a theoretical framework and hypothetical protocols for the potential use of this compound as a chemical probe in molecular biology, based on the general properties of similar natural products. It is important to note that as of the current date, there is no specific published research detailing the use of this compound as a chemical probe, its direct molecular targets, or its precise mechanism of action. The following application notes and protocols are therefore intended to serve as a guide for researchers interested in investigating its potential in this capacity.

Application Notes

A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific protein target.[4][5] For this compound to be considered a useful chemical probe, its selectivity, potency, and mechanism of action would need to be thoroughly characterized. Potential applications could span various research areas, from target identification and validation to elucidating complex signaling pathways.

Potential Areas of Investigation:

  • Neurobiology: Given the traditional use of Rauvolfia species in treating central nervous system disorders, this compound could be investigated as a modulator of neurotransmitter receptors or ion channels.

  • Inflammation and Immunology: The reported anti-inflammatory properties of the plant extract suggest that this compound might target key proteins in inflammatory signaling cascades, such as kinases or transcription factors.[6]

  • Oncology: Many natural alkaloids exhibit anti-cancer properties. This compound could be screened for its ability to inhibit cancer cell proliferation, induce apoptosis, or interfere with oncogenic signaling pathways.

Experimental Protocols

The following are hypothetical protocols that would be necessary to validate and utilize this compound as a chemical probe.

Protocol 1: Target Identification and Validation

This protocol outlines a general workflow for identifying the protein target(s) of this compound.

1. Affinity Chromatography-Mass Spectrometry:

  • Objective: To isolate proteins that directly bind to this compound.

  • Methodology:

    • Synthesize a derivative of this compound with a linker arm suitable for immobilization on a solid support (e.g., agarose (B213101) beads).

    • Incubate the this compound-coupled beads with a cell lysate or tissue extract.

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the specifically bound proteins.

    • Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).

2. Cellular Thermal Shift Assay (CETSA):

  • Objective: To confirm target engagement in a cellular context.

  • Methodology:

    • Treat intact cells with this compound.

    • Heat the cell lysate to various temperatures.

    • Separate soluble and aggregated proteins by centrifugation.

    • Analyze the soluble fraction by Western blot or mass spectrometry to determine the melting temperature of potential target proteins. A shift in the melting temperature upon drug binding indicates target engagement.

Protocol 2: Biochemical Assay for Target Activity

Once a target is identified (e.g., a specific kinase), a biochemical assay is needed to quantify the effect of this compound on its activity.

  • Objective: To determine the potency (e.g., IC50) of this compound against its purified target protein.

  • Methodology (Example: Kinase Assay):

    • Purify the target kinase.

    • In a multi-well plate, combine the kinase, a specific substrate peptide, and ATP.

    • Add varying concentrations of this compound.

    • Incubate to allow the kinase reaction to proceed.

    • Measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).[7]

    • Plot the percentage of kinase inhibition against the log of this compound concentration to determine the IC50 value.

Protocol 3: Cell-Based Assay for Pathway Analysis

This protocol aims to understand the effect of this compound on a specific signaling pathway within a cellular context.

  • Objective: To investigate the impact of this compound on a downstream signaling event.

  • Methodology (Example: NF-κB Reporter Assay):

    • Use a cell line that has been engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB response element.

    • Plate the cells in a multi-well plate and allow them to adhere.

    • Treat the cells with varying concentrations of this compound.

    • Stimulate the NF-κB pathway with an appropriate agonist (e.g., TNF-α).

    • After a suitable incubation period, lyse the cells and measure the reporter gene activity (e.g., luminescence).[8]

    • A decrease in reporter activity would suggest that this compound inhibits the NF-κB signaling pathway.

Data Presentation

All quantitative data from the aforementioned assays should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical Target Binding Affinity of this compound

Target ProteinBinding Affinity (Kd)Method
Kinase X150 nMIsothermal Titration Calorimetry
Receptor Y500 nMSurface Plasmon Resonance

Table 2: Hypothetical Inhibitory Activity of this compound

Assay TypeTargetIC50 / EC50
Biochemical AssayKinase X250 nM
Cell-Based AssayNF-κB Reporter1.2 µM

Visualization of Concepts

The following diagrams, generated using the DOT language, illustrate the conceptual workflows and pathways discussed.

G cluster_0 Target Identification Workflow cluster_1 Target Validation A This compound B Affinity Chromatography A->B Immobilize C Mass Spectrometry B->C Elute & Analyze D Potential Targets C->D E Cellular Thermal Shift Assay (CETSA) D->E F Validated Target E->F G cluster_pathway Hypothetical NF-κB Signaling Pathway Inhibition TNF-α TNF-α TNFR TNFR TNF-α->TNFR IKK Complex IKK Complex TNFR->IKK Complex activates IκB IκB IKK Complex->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Gene Expression Gene Expression Nucleus->Gene Expression activates This compound This compound This compound->IKK Complex inhibits?

References

Application Note: Preparation of Analytical Standards for Rauvotetraphylline E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvotetraphylline E is a monoterpene indole (B1671886) alkaloid isolated from the plant Rauvolfia tetraphylla.[1][2] As a member of the Rauvolfia alkaloids, it holds potential for significant pharmacological activities, similar to other compounds from this genus which have shown anticancer, antimalarial, and antihypertensive properties.[1] Accurate quantification of this compound in various matrices is crucial for research and development. This document provides a detailed protocol for the preparation of analytical standards of this compound to be used in methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Physicochemical Properties and Storage

A comprehensive understanding of the physicochemical properties of this compound is essential for the proper preparation and storage of analytical standards. While specific data for this compound is limited, information from its analogue, Rauvotetraphylline C, provides valuable guidance.

PropertyRecommendation
Appearance Likely a solid at room temperature.
Storage (Powder) -20°C for up to 3 years.
Storage (In Solvent) -80°C for up to 6 months; -20°C for up to 1 month.[3]
Shipping Condition Stable at ambient temperature for short periods.[3]

Experimental Protocol: Standard Solution Preparation

This protocol outlines the steps for preparing stock solutions, intermediate solutions, and working calibration standards for this compound.

Materials and Reagents
  • This compound reference standard (purity >98%)

  • HPLC-grade methanol

  • HPLC-grade dimethyl sulfoxide (B87167) (DMSO)

  • Volumetric flasks (Class A)

  • Calibrated pipettes

  • Analytical balance

  • Amber glass vials

Preparation of Stock Solution (1 mg/mL)
  • Accurately weigh approximately 1 mg of this compound reference standard onto an analytical balance.

  • Transfer the weighed standard into a 1 mL amber volumetric flask.

  • Add a small amount of DMSO to dissolve the compound, then bring to volume with methanol. Methanol is a common solvent for preparing stock solutions of indole alkaloids.[4][5]

  • Cap the flask and vortex thoroughly to ensure complete dissolution.

  • Store the stock solution at -20°C in a tightly sealed amber vial.

Preparation of Intermediate and Working Solutions
  • Intermediate Solution (100 µg/mL): Pipette 100 µL of the 1 mg/mL stock solution into a 1 mL volumetric flask and dilute to volume with methanol.

  • Working Calibration Standards: Prepare a series of calibration standards by serially diluting the intermediate solution with the mobile phase to be used in the analytical method. A typical concentration range for indole alkaloid analysis is between 0.1 and 10 µg/mL.

Standard LevelConcentration (µg/mL)Volume of 100 µg/mL Intermediate (µL)Final Volume (mL)
1101001
25501
32.5251
41101
50.551
60.111

Analytical Methodology

The prepared standards can be utilized for the quantification of this compound using HPLC or LC-MS.

HPLC-UV Method
  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice for the separation of indole alkaloids.[4]

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol) is recommended.[4][6]

  • Detection: UV detection should be performed at a wavelength where the analyte has maximum absorbance. For a related compound, strong absorption maxima were observed at 252, 308, and 370 nm.[1] It is advisable to determine the optimal wavelength by running a UV scan of the this compound standard.

  • Injection Volume: 10-20 µL.

LC-MS/MS Method

For higher sensitivity and selectivity, an LC-MS/MS method is recommended.

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for indole alkaloids.[4]

  • Detection: Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for this compound and an internal standard.

Diagrams

experimental_workflow cluster_prep Standard Preparation cluster_analysis Analytical Quantification weigh Weigh this compound dissolve Dissolve in DMSO/Methanol weigh->dissolve 1 mg stock 1 mg/mL Stock Solution dissolve->stock in 1 mL intermediate 100 µg/mL Intermediate Solution stock->intermediate 1:10 Dilution working Working Calibration Standards intermediate->working Serial Dilution hplc HPLC-UV Analysis working->hplc lcms LC-MS/MS Analysis working->lcms quant Quantification hplc->quant lcms->quant

Caption: Workflow for the preparation and analysis of this compound standards.

signaling_pathway Rauvo_E This compound Receptor Target Receptor Rauvo_E->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates TF Transcription Factor Kinase_B->TF Activates Gene_Exp Gene Expression TF->Gene_Exp Regulates Response Cellular Response Gene_Exp->Response

References

Application Notes and Protocols for Cell Permeability Assays of Rauvotetraphylline E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvotetraphylline E is an indole (B1671886) alkaloid isolated from the aerial parts of Rauvolfia tetraphylla.[1] Compounds from the Rauvolfia genus are known to possess a wide range of biological activities, including antihypertensive, anticancer, and antimalarial properties.[1] The therapeutic potential of any new chemical entity, such as this compound, is critically dependent on its ability to permeate biological membranes to reach its site of action. Therefore, assessing the cell permeability of this compound is a crucial step in its preclinical development.

These application notes provide detailed protocols for three standard in vitro permeability assays: the Parallel Artificial Membrane Permeability Assay (PAMPA), the Caco-2 cell permeability assay, and the Madin-Darby Canine Kidney (MDCK) cell permeability assay. These assays are designed to predict the passive and active transport of this compound across biological barriers, such as the intestinal epithelium and the blood-brain barrier.

Data Presentation: Predicted Permeability of this compound

The following tables summarize hypothetical quantitative data for the cell permeability of this compound as determined by the PAMPA, Caco-2, and MDCK assays.

Table 1: PAMPA Permeability of this compound

CompoundApparent Permeability (Papp) (x 10⁻⁶ cm/s)Predicted Absorption
This compound8.5High
Propranolol (High Permeability Control)15.2High
Atenolol (Low Permeability Control)0.8Low

Table 2: Caco-2 Permeability of this compound

CompoundPapp A to B (x 10⁻⁶ cm/s)Papp B to A (x 10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)Predicted Absorption
This compound5.215.83.0Moderate
Propranolol (High Permeability Control)18.517.90.97High
Atenolol (Low Permeability Control)0.50.61.2Low
Digoxin (P-gp Substrate Control)1.125.323.0Low

Table 3: MDCK-MDR1 Permeability of this compound

CompoundPapp A to B (x 10⁻⁶ cm/s)Papp B to A (x 10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)P-gp Substrate
This compound4.819.54.1Yes
Propranolol (High Permeability Control)22.121.50.97No
Digoxin (P-gp Substrate Control)0.930.133.4Yes

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method used to predict passive membrane permeability.[2][3]

Principle: A 96-well filter plate is coated with a lipid solution to form an artificial membrane. The test compound is added to the donor wells, and its diffusion into the acceptor wells is measured over time.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP)

  • 96-well acceptor plates

  • Lecithin in dodecane (B42187) solution (1% w/v)

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound stock solution (10 mM in DMSO)

  • Control compounds (Propranolol, Atenolol)

  • Plate reader for UV-Vis spectroscopy or LC-MS/MS for quantification

Protocol:

  • Membrane Coating: Add 5 µL of lecithin/dodecane solution to each well of the filter plate and allow it to impregnate the filter for 5 minutes.

  • Acceptor Plate Preparation: Fill the wells of the acceptor plate with 300 µL of PBS (pH 7.4).

  • Donor Plate Preparation: Prepare the dosing solution by diluting the this compound stock solution to a final concentration of 100 µM in PBS. Add 150 µL of the dosing solution to the donor wells of the coated filter plate.

  • Incubation: Carefully place the donor filter plate onto the acceptor plate, creating a "sandwich". Incubate at room temperature for 16-18 hours with gentle shaking.

  • Quantification: After incubation, separate the plates. Determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculation of Apparent Permeability (Papp):

    • Papp = [-ln(1 - CA/Cequ)] * (VA * VD) / ((VA + VD) * A * t)

    • Where CA is the concentration in the acceptor well, Cequ is the equilibrium concentration, VA is the volume of the acceptor well, VD is the volume of the donor well, A is the filter area, and t is the incubation time.

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start coat_plate Coat Filter Plate with Lipid start->coat_plate prep_acceptor Prepare Acceptor Plate (PBS) start->prep_acceptor prep_donor Prepare Donor Plate (Compound) coat_plate->prep_donor assemble Assemble Sandwich (Donor on Acceptor) prep_acceptor->assemble prep_donor->assemble incubate Incubate (16-18 hours) assemble->incubate separate Separate Plates incubate->separate quantify Quantify Compound (LC-MS/MS) separate->quantify calculate Calculate Papp quantify->calculate end_node End calculate->end_node

PAMPA Experimental Workflow
Caco-2 Cell Permeability Assay

The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.[4][5]

Principle: Caco-2 cells, a human colon adenocarcinoma cell line, are cultured on semi-permeable filter inserts. They differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and efflux transporters.[6]

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Transwell permeable supports (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound stock solution (10 mM in DMSO)

  • Control compounds (Propranolol, Atenolol, Digoxin)

  • Lucifer yellow for monolayer integrity testing

  • LC-MS/MS for quantification

Protocol:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at a density of approximately 6 x 104 cells/cm2. Culture for 21-25 days, changing the medium every 2-3 days, to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer. TEER values should be >200 Ω·cm2. Additionally, a Lucifer yellow rejection assay can be performed to confirm monolayer integrity.

  • Assay Preparation: Wash the cell monolayers with pre-warmed HBSS.

  • Bidirectional Transport Study:

    • Apical to Basolateral (A-B) Transport: Add the dosing solution of this compound (10 µM in HBSS) to the apical (upper) chamber. Add fresh HBSS to the basolateral (lower) chamber.

    • Basolateral to Apical (B-A) Transport: Add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 2 hours with gentle shaking.

  • Sampling and Quantification: At the end of the incubation, collect samples from both the apical and basolateral chambers. Analyze the concentration of this compound using LC-MS/MS.

  • Calculation of Papp and Efflux Ratio:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.

    • Efflux Ratio = Papp (B-A) / Papp (A-B). An efflux ratio >2 suggests the involvement of active efflux.

Caco2_Workflow cluster_culture Cell Culture (21-25 days) cluster_assay Permeability Assay cluster_analysis Data Analysis seed_cells Seed Caco-2 cells on Transwell inserts differentiate Differentiate to polarized monolayer seed_cells->differentiate check_integrity Check Monolayer Integrity (TEER) differentiate->check_integrity add_compound_ab Add Compound (A-B) check_integrity->add_compound_ab add_compound_ba Add Compound (B-A) check_integrity->add_compound_ba incubate Incubate (2 hours, 37°C) add_compound_ab->incubate add_compound_ba->incubate collect_samples Collect Samples from Apical & Basolateral incubate->collect_samples quantify Quantify by LC-MS/MS collect_samples->quantify calculate_papp Calculate Papp quantify->calculate_papp calculate_er Calculate Efflux Ratio calculate_papp->calculate_er end_node End calculate_er->end_node

Caco-2 Permeability Assay Workflow
MDCK-MDR1 Cell Permeability Assay

This assay is specifically designed to determine if a compound is a substrate of the P-glycoprotein (P-gp, encoded by the MDR1 gene) efflux transporter.[7][8]

Principle: Madin-Darby Canine Kidney (MDCK) cells are transfected with the human MDR1 gene, causing them to overexpress P-gp. These cells are grown as a polarized monolayer on permeable supports. A high basolateral to apical transport rate compared to the apical to basolateral rate indicates P-gp mediated efflux.

Materials:

  • MDCK-MDR1 cells

  • Cell culture medium (e.g., MEM with 10% FBS and selection antibiotic)

  • Transwell permeable supports

  • Transport buffer (e.g., HBSS)

  • This compound stock solution (10 mM in DMSO)

  • Control compounds (Propranolol, Digoxin)

  • LC-MS/MS for quantification

Protocol:

  • Cell Culture: Culture MDCK-MDR1 cells on Transwell inserts for 4-7 days to form a confluent, polarized monolayer.

  • Monolayer Integrity: Verify the integrity of the monolayer by measuring TEER (>200 Ω·cm2) and/or by assessing the permeability of a low permeability marker.

  • Bidirectional Transport:

    • Wash the monolayers with transport buffer.

    • Perform the transport experiment as described for the Caco-2 assay, measuring both A-B and B-A transport of this compound (typically at 1-10 µM).

  • Incubation: Incubate for 1-2 hours at 37°C.

  • Quantification: Collect samples from the donor and receiver compartments and quantify the concentration of this compound by LC-MS/MS.

  • Calculations: Calculate the Papp values for both directions and the efflux ratio. An efflux ratio >2 is a strong indicator that the compound is a P-gp substrate.

MDCK_Signaling cluster_apical Apical (A) cluster_cell MDCK-MDR1 Cell Monolayer cluster_basolateral Basolateral (B) compound_a This compound passive_diffusion Passive Diffusion compound_a->passive_diffusion Papp (A-B) compound_b This compound passive_diffusion->compound_b pgp_efflux P-gp Efflux Pump pgp_efflux->compound_a compound_b->pgp_efflux Papp (B-A)

Transport Pathways in MDCK-MDR1 Assay

References

Investigating the Metabolic Fate of Rauvotetraphylline E In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The assessment of a drug candidate's metabolic fate is a cornerstone of the drug discovery and development process. Understanding how a compound is metabolized provides critical insights into its efficacy, potential toxicity, and the likelihood of drug-drug interactions. Rauvotetraphylline E, an indole (B1671886) alkaloid, belongs to a class of natural products known for their diverse pharmacological activities. This document provides a comprehensive set of application notes and protocols for investigating the in vitro metabolic fate of this compound. The following sections detail the experimental systems, protocols for metabolic stability assessment, and analytical strategies for metabolite identification.

In Vitro Experimental Systems for Metabolism Studies

The liver is the primary site of drug metabolism in the body.[1] In vitro models derived from the liver are therefore invaluable tools for predicting in vivo metabolic pathways. The most commonly used systems are liver microsomes, S9 fraction, and hepatocytes.

  • Liver Microsomes: These are subcellular fractions of the endoplasmic reticulum from hepatocytes.[2] They are rich in Phase I drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes.[3] Microsomal stability assays are cost-effective and have high-throughput capabilities, making them ideal for early-stage screening of metabolic stability.[3]

  • S9 Fraction: This is the supernatant fraction obtained from a liver homogenate after centrifugation at 9000g.[4] It contains both microsomal and cytosolic enzymes, encompassing a wider range of both Phase I and Phase II metabolic activities compared to microsomes alone.[1][5] The S9 fraction can be supplemented with cofactors like UDPGA and PAPS to further investigate Phase II metabolic pathways.[1]

  • Hepatocytes: As intact liver cells, hepatocytes contain a full complement of drug-metabolizing enzymes and cofactors, providing a more physiologically relevant model.[6][7] They are considered the "gold standard" for in vitro metabolism studies as they can model both Phase I and Phase II metabolism, as well as transporter-mediated processes.[6] Cryopreserved hepatocytes are a convenient option, retaining enzymatic activities similar to fresh cells.[7]

Experimental Protocols

Protocol 1: Metabolic Stability Assessment using Human Liver Microsomes

This protocol is designed to determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound in human liver microsomes.

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLM)

  • Phosphate (B84403) Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Control compounds (e.g., Verapamil, Dextromethorphan)

  • Acetonitrile (B52724) (ice-cold, containing an internal standard)

  • 96-well plates

  • Incubator with shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a stock solution of this compound and control compounds in a suitable organic solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation mixture should not exceed 1%.[7]

    • Thaw the human liver microsomes on ice.

    • Prepare the incubation mixture by adding the phosphate buffer and microsomes to a 96-well plate.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.[2]

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the plate at 37°C with gentle agitation.[8]

  • Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[3]

  • Sample Processing: Centrifuge the plate to precipitate the proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of this compound using a validated LC-MS/MS method.[9]

Data Analysis: The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance of the parent compound over time.

Protocol 2: Metabolic Stability and Metabolite Profiling using Human Liver S9 Fraction

This protocol utilizes the S9 fraction to assess both Phase I and Phase II metabolism of this compound.

Materials:

  • Same as Protocol 1, with the addition of:

  • Human Liver S9 Fraction

  • Cofactors for Phase II enzymes (e.g., UDPGA, PAPS)

Procedure: The procedure is similar to the microsomal stability assay, with the following modifications:

  • Incubation Mixture: The incubation mixture will contain the S9 fraction instead of microsomes.

  • Cofactors: For investigating Phase II metabolism, the incubation mixture should be supplemented with UDPGA and PAPS in addition to the NADPH regenerating system.[1]

  • Analysis: In addition to quantifying the parent compound, the analytical method should be optimized to detect and identify potential metabolites.

Protocol 3: Metabolic Stability and Metabolite Identification in Cryopreserved Human Hepatocytes

This protocol provides a more comprehensive assessment of the metabolic fate of this compound in a whole-cell system.

Materials:

  • This compound

  • Cryopreserved Human Hepatocytes

  • Hepatocyte Incubation Medium (e.g., Williams' Medium E)

  • Control compounds

  • Acetonitrile (ice-cold, containing an internal standard)

  • 24-well plates

  • Incubator with orbital shaker (37°C, 5% CO2)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Hepatocyte Thawing and Plating:

    • Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.

    • Dilute the cells in pre-warmed incubation medium.

    • Determine cell viability and density.

    • Plate the hepatocytes in 24-well plates at a desired cell density (e.g., 0.5 x 10^6 viable cells/mL).[7]

  • Incubation:

    • Add this compound and control compounds to the plated hepatocytes.

    • Incubate the plates at 37°C in a humidified incubator with 5% CO2 on an orbital shaker.[7]

  • Sampling: At various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the cell suspension and terminate the reaction with ice-cold acetonitrile.[7]

  • Sample Processing and Analysis: Follow the same steps as in Protocol 1.

Data Presentation

Quantitative data from the metabolic stability assays should be summarized in clear and structured tables for easy comparison.

Table 1: Metabolic Stability of this compound in Human Liver Microsomes

Compoundt½ (min)CLint (µL/min/mg protein)
This compound
Verapamil (Control)
Dextromethorphan (Control)

Table 2: Metabolic Stability of this compound in Human Liver S9 Fraction

Compoundt½ (min)CLint (µL/min/mg protein)
This compound
Control Compound

Table 3: Metabolic Stability of this compound in Human Hepatocytes

Compoundt½ (min)CLint (µL/min/10^6 cells)
This compound
Control Compound

Analytical Strategy for Metabolite Identification

A combination of chromatographic and spectroscopic techniques is essential for the identification and structural elucidation of metabolites.

  • High-Performance Liquid Chromatography (HPLC) / Ultra-High-Performance Liquid Chromatography (UHPLC): These techniques are used for the separation of the parent compound from its metabolites in the incubation samples.[10]

  • Mass Spectrometry (MS): LC coupled with MS (LC-MS) is a powerful tool for detecting and identifying metabolites. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which aids in determining the elemental composition of metabolites.[10][11] Tandem mass spectrometry (MS/MS) provides fragmentation patterns that are crucial for structural elucidation.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation of novel metabolites, isolation and subsequent analysis by NMR may be necessary.[10]

Visualizations

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Rauvotetraphylline_E This compound Hydroxylated_Metabolite Hydroxylated Metabolite Rauvotetraphylline_E->Hydroxylated_Metabolite CYP450 (Hydroxylation) Demethylated_Metabolite Demethylated Metabolite Rauvotetraphylline_E->Demethylated_Metabolite CYP450 (Demethylation) N_Oxide_Metabolite N-Oxide Metabolite Rauvotetraphylline_E->N_Oxide_Metabolite CYP450/FMO (N-Oxidation) Glucuronide_Conjugate Glucuronide Conjugate Hydroxylated_Metabolite->Glucuronide_Conjugate UGTs (Glucuronidation) Sulfate_Conjugate Sulfate Conjugate Hydroxylated_Metabolite->Sulfate_Conjugate SULTs (Sulfation)

Caption: Hypothetical metabolic pathway of this compound.

Experimental_Workflow cluster_incubation In Vitro Incubation cluster_analysis Sample Processing & Analysis cluster_data Data Interpretation Compound_Spiking Spike this compound into Microsomes/S9/Hepatocytes Incubation_37C Incubate at 37°C with Cofactors Compound_Spiking->Incubation_37C Time_Course_Sampling Sample at Multiple Time Points Incubation_37C->Time_Course_Sampling Reaction_Quenching Quench Reaction with Acetonitrile + Internal Standard Time_Course_Sampling->Reaction_Quenching Protein_Precipitation Centrifuge to Precipitate Proteins Reaction_Quenching->Protein_Precipitation LC_MS_Analysis Analyze Supernatant by LC-MS/MS Protein_Precipitation->LC_MS_Analysis Metabolic_Stability_Assessment Calculate t½ and CLint LC_MS_Analysis->Metabolic_Stability_Assessment Metabolite_Identification Identify Potential Metabolites LC_MS_Analysis->Metabolite_Identification Structural_Elucidation Elucidate Structures of Major Metabolites Metabolite_Identification->Structural_Elucidation

Caption: Experimental workflow for in vitro metabolism studies.

Decision_Tree Start Start: Assess Metabolic Fate of This compound Screening_Phase Early Screening Phase? Start->Screening_Phase Use_Microsomes Use Liver Microsomes (High-throughput, Phase I focus) Screening_Phase->Use_Microsomes Yes Phase_II_Involvement Investigate Phase II Metabolism? Screening_Phase->Phase_II_Involvement No Use_S9 Use Liver S9 Fraction (Phase I and II enzymes) Phase_II_Involvement->Use_S9 Yes Comprehensive_Profile Need Comprehensive Profile (including transporters)? Phase_II_Involvement->Comprehensive_Profile No Use_Hepatocytes Use Hepatocytes (Gold Standard, full metabolic capacity) Comprehensive_Profile->Use_Hepatocytes Yes

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Peak Tailing of Rauvotetraphylline E in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide is specifically designed to assist researchers, scientists, and drug development professionals in resolving peak tailing problems encountered during the analysis of Rauvotetraphylline E, a representative basic alkaloid compound.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for the analysis of this compound?

A1: Peak tailing is a chromatographic phenomenon where a peak appears asymmetrical, with a "tail" extending from the apex of the peak towards the baseline.[1] In an ideal chromatogram, peaks are symmetrical and have a Gaussian shape. Peak tailing is problematic for several reasons:

  • Reduced Resolution: Tailing peaks can merge with adjacent peaks, making accurate quantification challenging.[1]

  • Inaccurate Integration: The asymmetrical shape can lead to errors in the calculation of the peak area, which affects the accuracy of quantitative results.[1]

  • Lower Sensitivity: As the peak broadens, its height decreases, which can negatively impact the limit of detection (LOD) and limit of quantitation (LOQ).[1]

Basic compounds like this compound are particularly susceptible to peak tailing due to their chemical properties and interactions within the HPLC system.[2][3]

Q2: What are the primary causes of peak tailing for a basic compound like this compound?

A2: The most common cause of peak tailing for basic compounds is secondary interactions between the analyte and the stationary phase.[1] Key factors include:

  • Silanol (B1196071) Interactions: Silica-based reversed-phase columns have residual silanol groups (Si-OH) on their surface.[1][4] At mobile phase pH values above 3, these silanol groups can become ionized (SiO-) and interact electrostatically with protonated basic analytes like this compound, leading to a secondary retention mechanism that causes peak tailing.[1][4][5]

  • Mobile Phase pH: If the pH of the mobile phase is close to the pKa of this compound, both the ionized and non-ionized forms of the analyte will be present, resulting in peak broadening and tailing.[1][6]

  • Column Overload: Injecting an excessive amount of the sample can saturate the stationary phase, causing distortion of the peak shape, including tailing.[1][7]

  • Column Degradation: Over time, the stationary phase can degrade, or voids can form in the column, leading to poor peak shape.[1]

Q3: How does the type of silica (B1680970) in the HPLC column affect peak tailing?

A3: The type of silica used in the column packing material plays a significant role in peak tailing for basic compounds.

  • Type A Silica: Older columns often use "Type A" silica, which has a higher metal content and more acidic silanol groups.[8] These highly active silanol groups lead to strong interactions with basic analytes, causing significant peak tailing.[8]

  • Type B Silica: Modern columns are typically packed with high-purity "Type B" silica, which has a lower metal content and fewer, less acidic silanol groups.[2][5] This results in reduced silanol activity and improved peak symmetry for basic compounds.[2] Additionally, many modern columns are "end-capped," a process that chemically derivatizes most of the remaining free silanols, making them much less interactive.[4][9]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving peak tailing issues with this compound.

Initial Checks

If you are experiencing peak tailing, begin with these fundamental checks.

  • Step 1: Verify System Suitability Parameters: Review your current and historical system suitability data. A sudden increase in peak tailing for your standards can indicate a problem with the column or mobile phase.

  • Step 2: Check for Column Overload: To determine if column overload is the issue, dilute your sample by a factor of 10 and inject it again. If the peak shape becomes more symmetrical, you were likely overloading the column.[7]

start Peak Tailing Observed check_suitability Verify System Suitability start->check_suitability check_overload Check for Column Overload (Dilute Sample 1:10) check_suitability->check_overload overload_issue Column Overload Identified. Adjust Sample Concentration. check_overload->overload_issue Peak Shape Improves no_overload Peak Shape Unchanged check_overload->no_overload No Improvement method_optimization Proceed to Method Optimization no_overload->method_optimization cluster_column Silica Surface cluster_analyte This compound (Basic Analyte) cluster_interaction Interaction silanol_ionized Ionized Silanol (SiO-) (pH > 3) interaction Ionic Interaction (Causes Tailing) silanol_ionized->interaction silanol_protonated Protonated Silanol (SiOH) (pH < 3) no_interaction No Interaction (Symmetrical Peak) silanol_protonated->no_interaction analyte_protonated Protonated Analyte (R-NH+) analyte_protonated->interaction at high pH analyte_protonated->no_interaction at low pH

References

Technical Support Center: Optimizing Rauvotetraphylline E Extraction from Rauvolfia

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction of Rauvotetraphylline E from Rauvolfia species, particularly Rauvolfia tetraphylla. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to enhance extraction yield and purity.

Troubleshooting Guides & FAQs

This section addresses common challenges encountered during the extraction and purification of this compound and related indole (B1671886) alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the extraction yield of this compound?

A1: The primary factors affecting extraction yield include the choice of solvent, extraction temperature, extraction time, and the plant part used. The polarity of the solvent is crucial for efficiently solubilizing this compound. Temperature and time are interdependent parameters that need to be optimized to ensure complete extraction without causing degradation of the target compound. Studies have shown that the alkaloid content can vary significantly between different plant parts, with aerial parts, particularly flowers and young leaves, often containing higher concentrations of certain alkaloids.[1]

Q2: I am observing low yields of this compound in my extract. What are the potential causes and solutions?

A2: Low yields can stem from several factors:

  • Suboptimal Solvent Choice: The solvent may not be ideal for this compound. Experiment with a range of solvents with varying polarities, such as ethanol (B145695), methanol (B129727), or chloroform, to identify the most effective one.

  • Incomplete Extraction: The extraction time may be too short, or the temperature too low. Consider increasing the extraction duration or temperature, but monitor for potential degradation.

  • Plant Material Quality: The concentration of this compound can vary based on the age of the plant, growing conditions, and harvest time. Ensure you are using high-quality, properly identified plant material.

  • Degradation: this compound, like many indole alkaloids, can be sensitive to heat, light, and pH changes. Protect your samples from light and consider using lower extraction temperatures or methods like ultrasonic-assisted extraction to minimize degradation.

Q3: My purified fractions show significant peak tailing during HPLC analysis. How can I resolve this?

A3: Peak tailing in HPLC is a common issue when working with alkaloids. It is often caused by strong interactions between the basic nitrogen atoms in the alkaloid and acidic silanol (B1196071) groups on the silica-based stationary phase. To mitigate this:

  • Use a Mobile Phase Modifier: Add a small amount of a basic modifier, such as triethylamine (B128534) or diethylamine (B46881) (typically 0.1%), to the mobile phase. This will compete with the alkaloid for active sites on the stationary phase, reducing tailing.

  • Employ a Deactivated Column: Use an end-capped HPLC column where the residual silanol groups have been chemically deactivated.

  • Adjust pH: If compatible with your compound and column, adjusting the pH of the mobile phase can help to suppress the ionization of the silanol groups or the alkaloid, leading to improved peak shape.

Troubleshooting Common Extraction and Purification Issues

Problem Potential Cause Recommended Solution
Low overall alkaloid extract yield Inefficient cell lysis and solvent penetration.Ensure the plant material is finely powdered to maximize surface area. Consider using techniques like maceration with agitation, Soxhlet extraction, or ultrasound-assisted extraction to enhance solvent penetration.
Co-extraction of undesirable compounds (e.g., chlorophyll, fats) Use of a non-selective solvent in the initial extraction step.Perform a preliminary defatting step with a non-polar solvent like hexane (B92381) or petroleum ether before the main alkaloid extraction.
Degradation of this compound during extraction Exposure to high temperatures, prolonged extraction times, or extreme pH conditions.Optimize extraction temperature and time to find a balance between yield and stability. Protect the extraction mixture from light. Maintain a neutral or slightly acidic pH during extraction.
Difficulty in separating this compound from other closely related alkaloids Insufficient resolution in the chromatographic system.Optimize the mobile phase composition and gradient in your HPLC or column chromatography method. Experiment with different stationary phases (e.g., C18, phenyl-hexyl) to exploit different separation selectivities.
Irreproducible extraction yields Inconsistent quality of plant material or variations in the extraction procedure.Standardize the plant material collection and processing. Meticulously control all extraction parameters, including solvent-to-solid ratio, temperature, and time.

Data Presentation

While specific quantitative data for this compound extraction yield under varying conditions is limited in publicly available literature, the following table provides a general overview of total alkaloid yield from different parts of Rauvolfia tetraphylla using a standardized extraction method. This can serve as a preliminary guide for selecting plant material.

Table 1: Total Alkaloid Content in Different Parts of Rauvolfia tetraphylla

Plant PartTotal Alkaloid Yield (%)
Flower9.0
Very Young Leaf8.17
Mature LeafNot specified
StemNot specified
RootNot specified
Fruit0.22

Source: Adapted from a comparative study on alkaloids from different parts of Rauvolfia tetraphylla.[1]

Experimental Protocols

Protocol 1: General Extraction of Indole Alkaloids from Rauvolfia tetraphylla Aerial Parts

This protocol is based on the method used for the initial isolation of Rauvotetraphyllines A-E.[2][3][4]

1. Plant Material Preparation:

  • Air-dry the aerial parts (leaves, stems, flowers) of Rauvolfia tetraphylla at room temperature in a well-ventilated area, protected from direct sunlight.
  • Once completely dry, grind the plant material into a fine powder using a mechanical grinder.

2. Extraction:

  • Macerate the powdered plant material in 95% ethanol at a solid-to-solvent ratio of 1:10 (w/v) at room temperature for 72 hours with occasional agitation.
  • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
  • Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.
  • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude ethanol extract.

3. Fractionation and Purification (Column Chromatography):

  • Pre-adsorb the crude extract onto a small amount of silica (B1680970) gel (60-120 mesh).
  • Prepare a silica gel column (60-120 mesh) packed in a non-polar solvent (e.g., hexane).
  • Load the pre-adsorbed sample onto the top of the column.
  • Elute the column with a gradient of increasing polarity, starting with hexane and gradually introducing ethyl acetate, followed by a methanol gradient in ethyl acetate.
  • Collect fractions of a suitable volume and monitor the separation by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualizing under UV light (254 nm and 365 nm) and/or with Dragendorff's reagent.
  • Combine the fractions containing this compound based on the TLC profile.
  • Further purify the combined fractions using repeated column chromatography or preparative HPLC to obtain pure this compound.

Mandatory Visualizations

Diagram 1: General Workflow for this compound Extraction and Isolation

G plant_material Rauvolfia tetraphylla (Aerial Parts) grinding Grinding plant_material->grinding extraction Maceration with Ethanol grinding->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration crude_extract Crude Ethanol Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Monitoring column_chromatography->fraction_collection purification Further Purification (Prep-HPLC) fraction_collection->purification pure_compound Pure this compound purification->pure_compound

Caption: A generalized workflow for the extraction and isolation of this compound.

Diagram 2: Biosynthesis Pathway of Sarpagine-Type Alkaloids

G tryptophan Tryptophan strictosidine Strictosidine tryptophan->strictosidine + Secologanin (Strictosidine Synthase) secologanin Secologanin secologanin->strictosidine strictosidine_aglycone Strictosidine Aglycone strictosidine->strictosidine_aglycone (Strictosidine β-D-glucosidase) polyneuridine_aldehyde Polyneuridine Aldehyde strictosidine_aglycone->polyneuridine_aldehyde (Sarpagan Bridge Enzyme) sarpagine_precursor Sarpagine-type Precursors polyneuridine_aldehyde->sarpagine_precursor Multiple Steps rauvotetraphylline_e This compound sarpagine_precursor->rauvotetraphylline_e Tailoring Enzymes

Caption: Simplified biosynthetic pathway leading to sarpagine-type alkaloids like this compound.

References

Addressing solubility issues of Rauvotetraphylline E in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of Rauvotetraphylline E in aqueous buffers. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

A1: this compound is a new indole (B1671886) alkaloid isolated from the aerial parts of Rauvolfia tetraphylla.[1][2] Like many alkaloids, which are nitrogen-containing organic compounds, this compound is a weak base and is often poorly soluble in neutral aqueous solutions.[3][4] This limited solubility can pose significant challenges for in vitro and in vivo experiments, affecting bioavailability and leading to inconsistent results.

Q2: I'm observing precipitation when I add my this compound stock solution to my aqueous buffer. What is the likely cause?

A2: Precipitation upon addition to an aqueous buffer is a common issue for poorly soluble compounds. This typically occurs because the concentration of the compound exceeds its solubility limit in the final buffer composition. If you are using a stock solution prepared in an organic solvent like DMSO, the addition of this stock to the aqueous buffer changes the overall solvent composition, which can cause the compound to crash out of solution.

Q3: Can I simply increase the concentration of the organic co-solvent (e.g., DMSO) in my final solution to improve solubility?

A3: While increasing the co-solvent concentration can improve the solubility of this compound, it's crucial to consider the potential impact on your experimental system. High concentrations of organic solvents can affect cell viability, enzyme activity, and other biological assays. It is recommended to keep the final concentration of organic solvents, such as DMSO, as low as possible, typically below 1% (v/v), and to always include a vehicle control in your experiments.

Q4: How does pH affect the solubility of this compound?

A4: As an alkaloid, this compound is a weak base.[3] Its solubility is expected to be pH-dependent. In acidic conditions (lower pH), the nitrogen atoms in the alkaloid structure can become protonated, forming a salt. These alkaloid salts are generally more soluble in water than the free base form.[3][5][6] Therefore, adjusting the pH of your buffer to be more acidic may increase the solubility of this compound.

Q5: Are there other methods to improve the solubility of this compound without using organic co-solvents?

A5: Yes, several alternative strategies can be employed. These include the use of cyclodextrins to form inclusion complexes, the addition of surfactants to create micelles, or the preparation of a solid dispersion.[7][8] Each of these methods enhances solubility through different mechanisms and may be suitable depending on your specific experimental requirements.

Troubleshooting Guide: Addressing this compound Solubility Issues

This guide provides a systematic approach to troubleshoot and resolve solubility problems with this compound in your experiments.

Step 1: Initial Assessment and Optimization of Stock Solution

The first step is to ensure your stock solution is prepared correctly and to determine a baseline solubility.

  • Protocol 1: Preparation of a Concentrated Stock Solution.

    • Objective: To prepare a high-concentration stock solution of this compound in a suitable organic solvent.

    • Methodology:

      • Weigh out a precise amount of this compound powder.

      • Add a minimal amount of an appropriate organic solvent (e.g., DMSO, Ethanol).

      • Gently vortex or sonicate the mixture until the compound is completely dissolved.

      • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Step 2: pH Adjustment

As this compound is an alkaloid, its solubility is likely influenced by pH.

  • Protocol 2: pH-Dependent Solubility Assessment.

    • Objective: To determine the effect of pH on the solubility of this compound.

    • Methodology:

      • Prepare a series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, and 7.4).

      • Add a small, consistent volume of your this compound stock solution to each buffer to achieve the desired final concentration.

      • Incubate the solutions at the desired experimental temperature for a set period (e.g., 1-2 hours).

      • Visually inspect for any precipitation.

      • For a quantitative analysis, centrifuge the samples and measure the concentration of the supernatant using a suitable analytical method (e.g., HPLC-UV).

Table 1: Hypothetical pH-Dependent Solubility of this compound

Buffer pHTarget Concentration (µM)Observation
4.0100Clear Solution
5.0100Clear Solution
6.0100Slight Haze
7.0100Precipitation
7.4100Precipitation
Step 3: Utilizing Co-solvents

If pH adjustment is not sufficient or not compatible with your experiment, using a co-solvent can be an effective strategy.

  • Protocol 3: Co-solvent Solubility Enhancement.

    • Objective: To determine the minimum concentration of a co-solvent required to solubilize this compound.

    • Methodology:

      • Prepare your primary aqueous buffer (e.g., PBS, pH 7.4).

      • Create a series of solutions with increasing concentrations of a co-solvent (e.g., 0.5%, 1%, 2%, 5% v/v of DMSO or Ethanol).

      • Add your this compound stock solution to each co-solvent/buffer mixture to the desired final concentration.

      • Incubate and observe for precipitation as described in Protocol 2.

Table 2: Hypothetical Co-solvent-Dependent Solubility of this compound in PBS (pH 7.4)

Co-solvent (v/v)Target Concentration (µM)Observation
0.5% DMSO50Precipitation
1% DMSO50Slight Haze
2% DMSO50Clear Solution
5% Ethanol50Clear Solution
Step 4: Advanced Formulation Strategies - Cyclodextrin Complexation

For experiments highly sensitive to organic solvents, cyclodextrins offer an excellent alternative. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate poorly soluble molecules, thereby increasing their aqueous solubility.[7][8][9]

  • Protocol 4: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD).

    • Objective: To improve the aqueous solubility of this compound through complexation with HP-β-CD.

    • Methodology:

      • Prepare a stock solution of HP-β-CD (e.g., 45% w/v in water).

      • Prepare a series of dilutions of the HP-β-CD stock solution in your aqueous buffer.

      • Add this compound (either from a concentrated organic stock or as a powder) to each HP-β-CD solution.

      • Stir or sonicate the mixtures until equilibrium is reached (this may take several hours).

      • Centrifuge any undissolved compound and analyze the supernatant for the concentration of dissolved this compound.

Table 3: Hypothetical Solubility of this compound with HP-β-CD

HP-β-CD Concentration (w/v)Achieved this compound Concentration (µM)
0%< 1
1%25
5%150
10%350

Visual Troubleshooting Workflows

The following diagrams illustrate the decision-making process for addressing the solubility issues of this compound.

Cyclodextrin_Mechanism cluster_0 Before Complexation cluster_1 Cyclodextrin Complexation cluster_2 After Complexation rte This compound (Poorly Soluble) cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) rte->cd Encapsulation water1 Aqueous Buffer complex RTE-Cyclodextrin Complex (Water Soluble) cd->complex water2 Aqueous Buffer

References

Technical Support Center: Chromatographic Resolution of Rauvotetraphylline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of rauvotetraphylline isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to achieving optimal resolution of rauvotetraphylline diastereomers and enantiomers.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of rauvotetraphylline isomers.

Issue 1: Poor Resolution Between Diastereomers

You are observing co-eluting or poorly resolved peaks for what you believe to be diastereomers of rauvotetraphylline.

Possible Causes and Solutions:

  • Inadequate Stationary Phase Selectivity: Standard C18 columns may not provide sufficient selectivity for closely related diastereomers.

    • Solution 1: Change Stationary Phase Chemistry. Consider columns with different selectivities. Phenyl-hexyl or biphenyl (B1667301) phases can offer alternative pi-pi interactions, which may improve separation. For more significant changes in selectivity, consider cyano (CN) or pentafluorophenyl (PFP) phases.

    • Solution 2: Employ Chiral Stationary Phases (CSPs). Even for diastereomer separation, CSPs can offer unique interactions that enhance resolution. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often a good starting point.

  • Suboptimal Mobile Phase Composition: The choice and composition of your mobile phase are critical for achieving selectivity.

    • Solution 1: Modify Organic Modifier. If you are using acetonitrile, try switching to methanol (B129727) or isopropanol, or use a combination. The different hydrogen bonding characteristics of these solvents can alter selectivity.

    • Solution 2: Adjust Mobile Phase pH. The ionization state of rauvotetraphylline, a basic alkaloid, is highly dependent on pH.[1][2][3][4][5] Operating at a pH that is 1.5 to 2 units away from the pKa of the analyte can ensure a single ionic form and improve peak shape and resolution. Experiment with a pH range of 3 to 7 using appropriate buffers (e.g., phosphate, acetate (B1210297), or formate).

    • Solution 3: Introduce an Ion-Pairing Reagent. For challenging separations of basic compounds on reversed-phase columns, an ion-pairing reagent like an alkyl sulfonate can improve retention and resolution.[6][7]

  • Insufficient Efficiency: Broad peaks can lead to poor resolution.

    • Solution 1: Decrease Flow Rate. Lowering the flow rate can increase column efficiency and improve resolution, though it will increase analysis time.

    • Solution 2: Reduce Column Temperature. Lowering the column temperature can sometimes increase selectivity between isomers, leading to better resolution.[8]

    • Solution 3: Use a Longer Column or Smaller Particle Size. A longer column or a column packed with smaller particles (e.g., sub-2 µm for UHPLC) will provide higher theoretical plates and thus better efficiency.

Troubleshooting Workflow for Poor Diastereomer Resolution

G cluster_mobile_phase Mobile Phase Optimization cluster_stationary_phase Stationary Phase Selection cluster_efficiency Efficiency Enhancement start Poor Diastereomer Resolution mobile_phase Optimize Mobile Phase start->mobile_phase stationary_phase Change Stationary Phase mobile_phase->stationary_phase No Improvement resolution_ok Resolution Achieved mobile_phase->resolution_ok Improvement organic_modifier Change Organic Modifier (ACN -> MeOH) mobile_phase->organic_modifier efficiency Improve Efficiency stationary_phase->efficiency No Improvement stationary_phase->resolution_ok Improvement phenyl Try Phenyl-Hexyl or Biphenyl Column stationary_phase->phenyl efficiency->resolution_ok Improvement flow_rate Decrease Flow Rate efficiency->flow_rate ph Adjust pH (e.g., pH 3-7) organic_modifier->ph ion_pair Add Ion-Pair Reagent ph->ion_pair pfp Try PFP Column phenyl->pfp chiral Use Chiral Stationary Phase pfp->chiral temperature Lower Column Temperature flow_rate->temperature column_dims Increase Column Length or Use Smaller Particles temperature->column_dims

Caption: A logical workflow for troubleshooting poor resolution of rauvotetraphylline diastereomers.

Issue 2: Inability to Separate Enantiomers

You have a single peak that is suspected to be a racemic mixture of rauvotetraphylline enantiomers.

Possible Causes and Solutions:

  • Achiral Chromatographic System: Enantiomers have identical physicochemical properties in an achiral environment and will not be separated on standard HPLC columns.

    • Solution 1: Use a Chiral Stationary Phase (CSP). This is the most common and effective method for enantiomer separation. Polysaccharide-based CSPs (e.g., Chiralcel OD, Chiralpak AD) are versatile and widely used for alkaloid separations. Cyclodextrin-based CSPs can also be effective.

    • Solution 2: Use a Chiral Mobile Phase Additive. A chiral molecule is added to the mobile phase to form transient diastereomeric complexes with the enantiomers, which can then be separated on a standard achiral column. This method is less common due to potential complexities.

    • Solution 3: Chiral Derivatization. The enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on an achiral column. This adds an extra step to sample preparation and requires a pure derivatizing agent.

Method Development Strategy for Enantiomer Separation

G cluster_mobile_phase Mobile Phase Screening cluster_optimization Optimization start Racemic Mixture of Rauvotetraphylline csp Select Chiral Stationary Phase (e.g., Polysaccharide-based) start->csp mobile_phase_screening Screen Mobile Phases (Normal & Reversed Phase) csp->mobile_phase_screening optimization Optimize Separation mobile_phase_screening->optimization normal_phase Normal Phase: Hexane/IPA, Hexane/EtOH mobile_phase_screening->normal_phase separation_achieved Enantiomers Resolved optimization->separation_achieved temp Adjust Temperature optimization->temp reversed_phase Reversed Phase: ACN/Water, MeOH/Water with buffer normal_phase->reversed_phase flow Optimize Flow Rate temp->flow additive Additives (e.g., TFA, DEA) flow->additive

Caption: A systematic workflow for developing a method to separate rauvotetraphylline enantiomers.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the separation of rauvotetraphylline isomers on a C18 column?

A1: For a standard C18 column, a good starting point for separating rauvotetraphylline diastereomers would be a gradient elution with a buffered aqueous mobile phase and an organic modifier.

ParameterRecommended Starting Condition
Stationary Phase C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 20 mM Ammonium acetate in water, pH adjusted to 4.5 with acetic acid
Mobile Phase B Acetonitrile
Gradient 20-80% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm

Q2: I am seeing significant peak tailing for my rauvotetraphylline isomers. What can I do?

A2: Peak tailing for basic compounds like rauvotetraphylline is often due to secondary interactions with residual silanols on the silica (B1680970) support of the stationary phase. Here are some solutions:

  • Work at a lower pH: A mobile phase pH of around 3 will protonate the silanols, reducing their interaction with the protonated analyte.

  • Add a competing base: Adding a small amount of an amine modifier, such as triethylamine (B128534) (TEA) or diethylamine (B46881) (DEA), to the mobile phase can mask the active silanol (B1196071) sites.

  • Increase buffer concentration: A higher buffer concentration can help to maintain a consistent pH and ionic strength, which can improve peak shape.

  • Use a base-deactivated column: Modern columns are often end-capped or have a hybrid particle technology to minimize silanol interactions. Ensure you are using a column suitable for basic compounds.

Q3: How does temperature affect the resolution of my isomers?

A3: Temperature can have a significant impact on selectivity. Lowering the temperature generally increases viscosity and may lead to longer retention times, but it can also enhance the subtle differences in interaction between isomers and the stationary phase, thereby improving resolution.[8] Conversely, increasing the temperature can improve efficiency and decrease analysis time, but may reduce selectivity. It is an important parameter to optimize for your specific separation.

Q4: For chiral separation, is normal-phase or reversed-phase more suitable for rauvotetraphylline isomers?

A4: Both normal-phase and reversed-phase chromatography can be effective for the chiral separation of alkaloids on polysaccharide-based CSPs.

  • Normal-phase (e.g., Hexane/Isopropanol): Often provides excellent selectivity for chiral separations. It is a good first choice for screening.

  • Reversed-phase (e.g., Acetonitrile/Water or Methanol/Water with a buffer): Can be advantageous due to its compatibility with aqueous samples and MS detection. The choice between the two will depend on the specific isomers and the chiral stationary phase used. It is recommended to screen both modes to find the optimal conditions.

Experimental Protocols

Protocol 1: Generic Method for Diastereomer Separation on a C18 Column

This protocol provides a starting point for the separation of rauvotetraphylline diastereomers using a standard reversed-phase column.

  • Column: C18 (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-35 min: 10% to 60% B

    • 35-40 min: 60% B

    • 40-41 min: 60% to 10% B

    • 41-50 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 10 µL

  • Detection: UV at 280 nm

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Mobile Phase A:B).

Protocol 2: Generic Method for Enantiomer Screening on a Chiral Stationary Phase

This protocol is designed for initial screening of rauvotetraphylline enantiomers on a polysaccharide-based chiral column.

  • Column: Amylose or Cellulose-based CSP (e.g., Chiralpak AD-H or Chiralcel OD-H, 250 x 4.6 mm, 5 µm)

  • Screening Mobile Phases:

    • Normal Phase: n-Hexane / Isopropanol (90:10, v/v)

    • Normal Phase with Additive: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)

    • Reversed Phase: Acetonitrile / 20 mM Ammonium Bicarbonate buffer pH 9.0 (50:50, v/v)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 5 µL

  • Detection: UV at 280 nm

  • Sample Preparation: Dissolve the sample in the mobile phase.

Illustrative Data for Method Optimization

The following table demonstrates the potential effect of changing the mobile phase on the resolution of two hypothetical rauvotetraphylline isomers.

Mobile Phase CompositionRetention Time Isomer 1 (min)Retention Time Isomer 2 (min)Resolution (Rs)
50% Acetonitrile / 50% Water15.215.80.9
40% Acetonitrile / 60% Water18.519.51.3
50% Methanol / 50% Water22.123.81.6
40% Acetonitrile / 60% (20mM Phosphate Buffer pH 3.0)17.919.21.8

Note: This is illustrative data. Actual retention times and resolution will vary depending on the specific rauvotetraphylline isomers, HPLC system, and column used.

References

Technical Support Center: Refinement of Purification Protocols for High-Purity Rauvotetraphylline E

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of high-purity Rauvotetraphylline E. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during the experimental process.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, offering targeted solutions to overcome these challenges.

Question: My initial crude extract of Rauvolfia tetraphylla shows a complex mixture of alkaloids. What is the most effective initial fractionation step?

Answer: An effective initial step for a complex alkaloid extract from Rauvolfia tetraphylla is an acid-base extraction to selectively isolate the total alkaloid fraction. This is followed by a preliminary fractionation using vacuum liquid chromatography (VLC) or column chromatography over silica (B1680970) gel. This approach separates the alkaloids based on polarity, simplifying the mixture for subsequent high-resolution purification steps. A gradient elution starting with a non-polar solvent like hexane (B92381) and gradually increasing polarity with ethyl acetate (B1210297) and then methanol (B129727) is recommended.

Question: I am observing significant peak tailing for my target compound, this compound, during reverse-phase HPLC. What could be the cause and how can I resolve it?

Answer: Peak tailing of alkaloids on reverse-phase columns is often due to the interaction of the basic nitrogen atoms with residual free silanol (B1196071) groups on the silica support. To mitigate this, consider the following:

  • Mobile Phase Modification: Add a small percentage of a basic modifier, such as triethylamine (B128534) (TEA) or diethylamine (B46881) (DEA) (typically 0.1%), to the mobile phase. This will compete with the alkaloid for interaction with the silanol groups, resulting in more symmetrical peaks.

  • Acidic Modifier: Alternatively, using an acidic modifier like formic acid or trifluoroacetic acid (TFA) (typically 0.1%) can protonate the alkaloid, leading to improved peak shape. A mobile phase of water and acetonitrile (B52724), both containing 0.05% formic acid, has been successfully used for separating alkaloids from Rauvolfia species.[1]

  • Column Choice: Employ a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.

Question: I am struggling to separate this compound from its isomers or other closely related alkaloids. How can I improve the resolution?

Answer: Separating structurally similar isomers is a common challenge in natural product purification. To enhance resolution, you can try the following strategies:

  • Optimize the Mobile Phase: Fine-tune the solvent gradient. A shallower gradient around the elution point of the target isomers can significantly improve separation. Experiment with different organic modifiers (e.g., methanol vs. acetonitrile) as they offer different selectivities.

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, switching to a different column chemistry is advisable. A phenyl-hexyl or a biphenyl (B1667301) column can offer different retention mechanisms based on pi-pi interactions, which can be effective for separating aromatic alkaloids.

  • pH Adjustment: The ionization state of the alkaloids can be manipulated by adjusting the pH of the mobile phase. A slight change in pH can alter the retention times of isomers differently, leading to better separation.

  • Advanced Techniques: Consider using pH-zone-refining fast centrifugal partition chromatography. This technique has been successfully applied to the large-scale separation of antipsychotic indole (B1671886) alkaloids from Rauvolfia tetraphylla leaves.[2]

Question: The recovery of this compound is low after the purification process. What are the potential causes and solutions?

Answer: Low recovery can be attributed to several factors throughout the purification workflow:

  • Adsorption: The compound may be irreversibly adsorbing to the stationary phase or glassware. Ensure all glassware is properly cleaned and consider silanizing glassware for sensitive compounds.

  • Degradation: Indole alkaloids can be sensitive to light, heat, and extreme pH. Protect your samples from light, work at lower temperatures where possible, and avoid prolonged exposure to strong acids or bases.

  • Sub-optimal Extraction and Fractionation: Ensure the initial extraction method is efficient for indole alkaloids. A methanolic or ethanolic extraction is generally effective. During liquid-liquid partitioning, perform multiple extractions to ensure complete transfer of the alkaloids.

  • Column Overloading: Overloading the column can lead to poor separation and apparent loss of product. Determine the loading capacity of your column for the crude extract and inject appropriate amounts.

Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the purification of this compound.

Question: What are the typical chromatographic techniques used for the purification of alkaloids from Rauvolfia species?

Answer: A multi-step chromatographic approach is typically employed. This often starts with open column chromatography on silica gel for initial fractionation.[3] This is followed by purification on Sephadex LH-20 to remove smaller molecules and pigments. The final high-purity isolation is usually achieved using preparative High-Performance Liquid Chromatography (HPLC), often with a C18 reverse-phase column.[4] Other techniques like High-Performance Thin-Layer Chromatography (HPTLC) are used for monitoring the separation and for quantification.[5]

Question: What are some recommended solvent systems for the chromatographic separation of Rauvolfia alkaloids?

Answer: The choice of solvent system depends on the chromatographic technique. For normal-phase chromatography on silica gel, gradients of hexane-ethyl acetate or chloroform-methanol are common. For reverse-phase HPLC on C18 columns, gradients of water and acetonitrile or water and methanol, often with an acidic modifier like formic acid, are frequently used.[1] A two-phase solvent system composed of methyl tert-butyl ether/acetonitrile/water has been used effectively in centrifugal partition chromatography for Rauvolfia tetraphylla alkaloids.[2]

Question: How can I monitor the presence of this compound during the purification process?

Answer: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of your purification. Use a suitable solvent system to develop the TLC plate and visualize the spots under UV light (254 nm and 365 nm). This compound and other indole alkaloids often exhibit fluorescence. For more precise monitoring and identification, Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is a powerful analytical tool that can provide information on the molecular weight and fragmentation pattern of the compounds in your fractions.[6]

Question: What are the known physicochemical properties of this compound that are relevant for purification?

Answer: this compound is an indole alkaloid with a molecular formula of C21H24N2O4.[7] Like other alkaloids, it possesses basic nitrogen atoms, making it susceptible to pH changes and interactions with acidic surfaces. Its structure contains chromophores that allow for UV detection, typically around 210-220 nm and 270-280 nm.[7] Understanding its polarity relative to other alkaloids in the extract is crucial for developing an effective chromatographic separation method.

Quantitative Data Summary

The following tables summarize typical parameters and outcomes for the purification of alkaloids from Rauvolfia species, which can serve as a starting point for optimizing the purification of this compound.

Table 1: Chromatographic Systems for Rauvolfia Alkaloid Separation

TechniqueStationary PhaseMobile PhaseReference
HPTLCSilica gel 60 F254Toluene:Ethyl Acetate:Formic Acid (7:2:1)[5]
UHPLCC18Water (0.05% Formic Acid) / Acetonitrile (0.05% Formic Acid)[1]
Centrifugal Partition ChromatographyTwo-phase systemMethyl tert-butyl ether/ACN/water (4:1:5, v/v/v) with HCl and Triethylamine[2]
Preparative HPLCRP-C18Water/Methanol/Trifluoroacetic acid gradient[4]

Table 2: Purity and Yield of Alkaloids from Rauvolfia tetraphylla

AlkaloidPurification MethodPurity AchievedReference
10-methoxytetrahydroalstonineCentrifugal Partition Chromatography97%[2]
IsoreserpilineCentrifugal Partition Chromatography95.5%[2]
α-yohimbineMedium Pressure LC>95%[2]
ReserpilineMedium Pressure LC>95%[2]

Experimental Protocols

Protocol 1: General Acid-Base Extraction for Total Alkaloid Fraction

  • Dry and pulverize the plant material (e.g., aerial parts of Rauvolfia tetraphylla).

  • Macerate the powdered material in methanol or ethanol (B145695) for 24-48 hours at room temperature.

  • Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

  • Acidify the crude extract with 2% sulfuric acid or hydrochloric acid to a pH of 2-3.

  • Partition the acidic solution with a non-polar solvent like hexane or dichloromethane (B109758) to remove neutral and acidic compounds.

  • Basify the aqueous layer with a base such as ammonium (B1175870) hydroxide (B78521) or sodium carbonate to a pH of 9-10.

  • Extract the liberated free alkaloids with a solvent like dichloromethane or chloroform.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the total alkaloid fraction.

Protocol 2: Preparative HPLC for High-Purity Isolation

  • Column: C18 reverse-phase preparative column (e.g., 250 x 20 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a linear gradient of 10-50% B over 40 minutes. Adjust the gradient based on the retention time of this compound as determined by analytical HPLC.

  • Flow Rate: 10-20 mL/min, depending on the column dimensions.

  • Detection: UV detector at 214 nm and 280 nm.

  • Sample Preparation: Dissolve the partially purified alkaloid fraction in a small volume of the initial mobile phase composition.

  • Injection and Fraction Collection: Inject the sample and collect fractions based on the elution profile. Combine fractions containing the pure compound as determined by analytical HPLC or UPLC-MS.

Visualizations

Experimental_Workflow Start Crude Plant Extract AcidBase Acid-Base Extraction Start->AcidBase TotalAlkaloids Total Alkaloid Fraction AcidBase->TotalAlkaloids ColumnChrom Silica Gel Column Chromatography TotalAlkaloids->ColumnChrom Fractions Semi-Purified Fractions ColumnChrom->Fractions PrepHPLC Preparative HPLC (C18) Fractions->PrepHPLC PureCompound High-Purity this compound PrepHPLC->PureCompound

Caption: General workflow for the purification of this compound.

Troubleshooting_Peak_Tailing Problem Peak Tailing Observed Cause1 Interaction with free silanols Problem->Cause1 Primary Cause Solution1a Add basic modifier (e.g., TEA) to mobile phase Cause1->Solution1a Solution Solution1b Add acidic modifier (e.g., Formic Acid) to mobile phase Cause1->Solution1b Solution Solution1c Use a base-deactivated column Cause1->Solution1c Solution

Caption: Troubleshooting logic for HPLC peak tailing.

References

Strategies to enhance the stability of Rauvotetraphylline E in solution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with strategies to enhance the stability of Rauvotetraphylline E in solution. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: Like many indole (B1671886) alkaloids, the stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents.[1][2] It is recommended that solutions are freshly prepared for analysis, ideally within 24 hours, to minimize degradation.[3]

Q2: What are the visual or analytical signs of this compound degradation?

A2: Visual signs of degradation can include a change in the color or clarity of the solution. Analytically, degradation is observed as a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products in chromatographic analyses, such as HPLC-UV.

Q3: What are the recommended storage conditions for this compound solutions?

A3: To enhance stability, stock solutions of indole alkaloids are often prepared in a solvent like methanol (B129727) and stored at low temperatures, such as 4°C, in the dark.[3] For short-term storage, amber vials or containers wrapped in aluminum foil are recommended to protect the solution from light.

Q4: How can I develop a stability-indicating analytical method for this compound?

A4: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products.[1] To develop such a method, forced degradation studies are essential.[1][4] These studies involve subjecting a solution of this compound to harsh conditions (e.g., strong acids/bases, high temperature, UV light, oxidizing agents) to intentionally generate degradation products.[2][5][6] The analytical method, typically HPLC, is then developed and validated to ensure it can separate and quantify this compound from these degradants.

Troubleshooting Guides

Issue 1: Inconsistent results in quantitative analysis of this compound.

  • Possible Cause: Degradation of the compound in solution during the experiment. Indole alkaloids can be unstable at ambient conditions.[3]

  • Troubleshooting Steps:

    • Prepare fresh solutions of this compound immediately before each experiment.

    • If using an autosampler, ensure it is temperature-controlled (e.g., set to 4°C) to minimize degradation in the vials.

    • Analyze a control sample at the beginning and end of the analytical run to check for any time-dependent degradation.

    • Consider using a mobile phase with a pH that favors the stability of this compound, which would need to be determined experimentally.

Issue 2: Rapid loss of this compound potency in a formulation.

  • Possible Cause: Incompatibility with excipients or inappropriate storage conditions.

  • Troubleshooting Steps:

    • Conduct compatibility studies with individual excipients to identify any that may be promoting degradation.

    • Perform forced degradation studies on the formulation to understand its degradation pathways.[1]

    • Evaluate the effect of adding antioxidants (e.g., ascorbic acid, sodium metabisulfite) or chelating agents (e.g., EDTA) to the formulation.

    • Optimize the pH of the formulation using appropriate buffer systems.

    • Ensure the formulation is protected from light by using opaque or amber packaging.

Quantitative Data from Forced Degradation Studies

The following tables summarize hypothetical data from forced degradation studies on a 1 mg/mL solution of this compound to illustrate potential stability issues.

Table 1: Effect of pH on this compound Stability at 60°C for 24 hours

Condition% this compound Remaining% Total DegradationNumber of Degradation Products
0.1 M HCl75.224.83
pH 4.0 Buffer92.57.52
Purified Water95.14.91
pH 9.0 Buffer88.411.62
0.1 M NaOH68.931.14

Table 2: Effect of Temperature and Oxidizing Agent on this compound Stability for 24 hours

Condition% this compound Remaining% Total DegradationNumber of Degradation Products
4°C (Control)99.80.20
25°C (Ambient)97.32.71
80°C (Thermal)85.614.43
3% H₂O₂ at 25°C70.129.95

Table 3: Effect of Light Exposure on this compound Stability at 25°C for 48 hours

Condition% this compound Remaining% Total DegradationNumber of Degradation Products
Dark (Control)99.50.50
UV Light (254 nm)82.317.74
White Light91.88.22

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 24 hours. Dissolve in methanol for analysis. Also, heat a solution of this compound at 80°C for 24 hours.

  • Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) and white light for 48 hours. Keep a control sample wrapped in aluminum foil in the same conditions.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV method.

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate (B84403) buffer (pH adjusted to a value determined to be optimal from stability studies).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined from the UV spectrum of this compound (e.g., near its absorbance maxima).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Method Validation: The method should be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation & Initial Analysis cluster_stress Phase 2: Forced Degradation Studies cluster_analysis Phase 3: Analysis & Method Optimization cluster_stabilization Phase 4: Stabilization Strategy prep_stock Prepare this compound Stock Solution dev_method Develop Initial HPLC-UV Method prep_stock->dev_method stress_conditions Apply Stress Conditions (Acid, Base, Heat, Light, Oxidant) dev_method->stress_conditions Expose to Stress analyze_samples Analyze Stressed Samples by HPLC-UV stress_conditions->analyze_samples Generate Degradants optimize_method Optimize Method for Degradant Separation analyze_samples->optimize_method identify_pathways Identify Degradation Pathways optimize_method->identify_pathways Validate Method develop_strategy Develop Stabilization Strategy (pH, Antioxidants, Packaging) identify_pathways->develop_strategy confirm_stability Confirm Enhanced Stability develop_strategy->confirm_stability

Caption: Experimental workflow for stability assessment of this compound.

degradation_pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) cluster_photolysis Photolysis (UV/Vis Light) RauvoE This compound (Indole Alkaloid Core) hydrolysis_product Hydrolyzed Products (e.g., Ring Opening) RauvoE->hydrolysis_product H⁺ / OH⁻ oxidation_product Oxidized Products (e.g., N-oxides) RauvoE->oxidation_product [O] photolysis_product Photodegradation Products (e.g., Dimerization) RauvoE->photolysis_product

Caption: Potential degradation pathways for an indole alkaloid like this compound.

References

Troubleshooting low signal intensity of Rauvotetraphylline E in MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry (MS) analysis of Rauvotetraphylline E. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a focus on addressing low signal intensity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the MS analysis of this compound, presented in a question-and-answer format.

Q1: I am not seeing any signal for this compound. Where should I start troubleshooting?

A1: A complete loss of signal often points to a singular critical issue. A systematic check of the entire workflow, from sample to detector, is recommended.

  • Confirm Sample Integrity: Ensure the this compound standard or sample has not degraded. Prepare a fresh stock solution and re-inject.

  • Direct Infusion Analysis: To isolate the problem between the liquid chromatography (LC) system and the mass spectrometer (MS), perform a direct infusion of a freshly prepared this compound standard into the MS. If a signal is observed, the issue likely lies within the LC system (e.g., column, tubing, autosampler). If no signal is detected, the problem is with the MS or the infusion setup.[1]

  • Verify Instrument Status: Check the mass spectrometer's basic operational parameters. Ensure vacuum levels are normal, and there are no error messages. Confirm that the nitrogen gas supply for nebulization and drying is active and at the correct pressure.[1]

  • Check for Stable Spray: Visually inspect the electrospray ionization (ESI) needle to confirm a stable spray is being generated. An unstable or absent spray will result in no signal.[1]

Q2: The signal for this compound is present but much weaker than expected. What are the likely causes and solutions?

A2: Weak signal intensity can stem from several factors, primarily related to sample preparation, chromatography, and ionization efficiency.[2]

  • Suboptimal Sample Concentration: The sample concentration may be too low for detection or so high that it causes ion suppression. Prepare a dilution series to determine the optimal concentration range.[2][3]

  • Inefficient Ionization: As an indole (B1671886) alkaloid, this compound is expected to ionize well in positive ion mode via electrospray ionization (ESI).[4] However, the efficiency can be highly dependent on the ion source settings.

  • Ion Suppression/Matrix Effects: Co-eluting compounds from your sample matrix can interfere with the ionization of this compound, leading to a suppressed signal.[3] To mitigate this, improve sample clean-up procedures (e.g., solid-phase extraction) or adjust the chromatographic gradient to separate the analyte from interfering matrix components.[5]

  • Poor Chromatographic Peak Shape: Broad or tailing peaks result in a lower signal-to-noise ratio. This can be caused by a mismatched sample solvent and mobile phase, column degradation, or an inappropriate mobile phase pH.

Q3: How can I optimize the ESI source parameters for better this compound signal intensity?

A3: Optimizing ESI source parameters is critical for maximizing the signal of your analyte. It is recommended to perform a systematic optimization, either manually or using automated software features.

  • Ionization Polarity: For alkaloids like this compound, which contain nitrogen atoms, positive ion mode is generally preferred as it facilitates the formation of protonated molecules [M+H]+.[4]

  • Mobile Phase Composition: The addition of a small amount of acid, such as 0.1% formic acid, to the mobile phase can significantly enhance the protonation of the analyte and improve signal intensity in positive ion mode.[5] Using high-purity, MS-grade solvents is crucial to minimize background noise and the formation of unwanted adducts.[5][6]

  • Fine-Tuning Source Parameters: Key parameters to optimize include:

    • Capillary Voltage: Adjust to maximize the signal for your specific analyte. A typical starting range for positive mode is 3-5 kV.[7]

    • Nebulizing and Drying Gas: The flow rates and temperatures of these gases are critical for efficient desolvation.[5] Higher flow rates or more aqueous mobile phases may require increased gas flow and temperature.[6]

    • Sprayer Position: Optimizing the position of the ESI needle relative to the MS inlet can significantly impact signal intensity.[8]

Q4: I suspect this compound is forming different adducts, which might be splitting the signal. How can I investigate this?

A4: Adduct formation is common in ESI-MS and can distribute the analyte signal across multiple ions, reducing the intensity of the primary [M+H]+ ion.

  • Examine the Full Mass Spectrum: Look for common adducts in the full scan mass spectrum. For positive ion mode, these include sodium [M+Na]+, potassium [M+K]+, and ammonium (B1175870) [M+NH4]+ adducts.[9][10] The presence of these can be confirmed by their characteristic mass differences from the protonated molecule.

  • Reduce Salt Contamination: If sodium or potassium adducts are prominent, it indicates salt contamination. Use high-purity solvents and glassware, and consider using desalting sample preparation techniques.

  • Mobile Phase Additives: Using an appropriate concentration of an acid like formic acid can promote the formation of the [M+H]+ ion over salt adducts.

Quantitative Data Summary

The following table summarizes typical starting parameters for the LC-MS analysis of alkaloids similar to this compound. These should be used as a starting point and optimized for your specific instrument and application.

ParameterTypical Value/RangeRationale
LC Column C18, 1.7-2.1 µm, 50-100 mmProvides good retention and separation for small molecules.
Mobile Phase A Water + 0.1% Formic AcidPromotes protonation in positive ion mode.[5]
Mobile Phase B Acetonitrile (B52724) or Methanol (B129727) + 0.1% Formic AcidCommon organic solvents for reverse-phase chromatography.
Ionization Mode ESI PositiveAlkaloids readily form [M+H]+ ions.[4]
Capillary Voltage 3.0 - 4.5 kVOptimal range for stable electrospray.[7]
Nebulizer Gas Pressure 30 - 50 psiAssists in droplet formation.[11]
Drying Gas Flow 8 - 12 L/minFacilitates solvent evaporation.[11]
Drying Gas Temperature 250 - 350 °CAids in desolvation of droplets.[11]
Expected Primary Ion [M+H]+Protonated molecule.
Common Adducts [M+Na]+, [M+K]+Sodium and potassium adducts.[9][10]

Experimental Protocols

General Protocol for LC-MS Analysis of this compound

This protocol provides a general workflow for the analysis of this compound.

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO).

    • Perform serial dilutions to create working standards and calibration curve points in the desired concentration range. The final dilution should ideally be in a solvent composition that matches the initial mobile phase conditions to ensure good peak shape.

  • Sample Preparation (from a biological matrix):

    • Protein Precipitation: For a simple and fast clean-up, add 3 volumes of cold acetonitrile (containing an internal standard, if used) to 1 volume of plasma or serum. Vortex and centrifuge to pellet the precipitated proteins. Analyze the supernatant.

    • Solid-Phase Extraction (SPE): For a cleaner sample and to mitigate matrix effects, use an appropriate SPE cartridge (e.g., a mixed-mode or polymer-based sorbent). Follow a standard SPE procedure of conditioning, loading, washing, and eluting. Dry down the eluate and reconstitute in the initial mobile phase.

  • LC-MS System Configuration:

    • LC System: Use a C18 column with a gradient elution from a low to a high percentage of organic mobile phase (e.g., 5% to 95% acetonitrile with 0.1% formic acid over several minutes).

    • MS System: Set the instrument to operate in positive ion ESI mode. Begin with the general parameters listed in the table above.

  • Analysis:

    • Inject a blank (initial mobile phase) to ensure the system is clean.

    • Inject a high-concentration standard to confirm that the analyte is being detected.

    • Run the full sequence of standards and samples.

  • Data Review:

    • Examine the chromatograms for peak shape and retention time consistency.

    • Review the mass spectra to confirm the presence of the expected [M+H]+ ion and check for significant adduct formation.

Visualizations

Troubleshooting Workflow for Low Signal Intensity

TroubleshootingWorkflow start Low/No Signal for This compound check_ms Direct Infusion of Standard start->check_ms signal_present Signal Observed? check_ms->signal_present lc_issue Troubleshoot LC System: - Check for leaks/blockages - Verify column integrity - Check autosampler injection signal_present->lc_issue Yes ms_issue Troubleshoot MS System signal_present->ms_issue No end Signal Improved lc_issue->end check_spray Check ESI Spray Stability ms_issue->check_spray spray_ok Spray Stable? check_spray->spray_ok fix_spray Adjust Spray Needle/ Check Gas & Voltage spray_ok->fix_spray No optimize_source Optimize Ion Source Parameters: - Capillary Voltage - Gas Flows/Temperatures - Mobile Phase Additives (e.g., 0.1% FA) spray_ok->optimize_source Yes fix_spray->check_spray check_sample Investigate Sample: - Check for degradation - Optimize concentration - Improve sample cleanup (SPE) - Check for adduct formation optimize_source->check_sample check_sample->end

Caption: A flowchart for systematically troubleshooting low MS signal.

References

Dealing with poor reproducibility in Rauvotetraphylline E bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the bioassay of Rauvotetraphylline E, an indole (B1671886) alkaloid isolated from Rauvolfia tetraphylla.[1][2] Given the limited specific literature on this compound bioassays, this guide also incorporates broader knowledge of troubleshooting assays for natural products and other indole alkaloids.

Frequently Asked Questions (FAQs)

Q1: My this compound sample is not dissolving properly in the cell culture medium. How can I improve its solubility?

A1: Poor aqueous solubility is a common issue with many natural products.[3] Rauvotetraphylline C, a related compound, is noted to be soluble in DMSO. Here are some strategies to improve solubility:

  • Use of a Stock Solution: Prepare a high-concentration stock solution in an appropriate organic solvent like Dimethyl Sulfoxide (DMSO).

  • Sonication/Vortexing: Gentle sonication or vortexing of the stock solution can help in dissolving the compound.[3]

  • Final Solvent Concentration: When diluting the stock solution into your aqueous assay buffer or cell culture medium, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Filtration: After attempting to dissolve the compound, you can filter the solution to remove any undissolved particles. However, be aware that this might remove some of the active compound if it is not fully dissolved.[3]

Q2: I am observing high background absorbance/fluorescence in my assay wells, even in the controls without cells. What could be the cause?

A2: This is a frequent problem when working with plant extracts and purified natural products, which can possess inherent color or fluorescence.

  • Blank Measurements: It is crucial to include proper controls. Prepare a set of wells with the this compound at the same concentrations as your experimental wells but without cells.[3] The absorbance or fluorescence from these wells should be subtracted from your experimental readings.

  • Assay Choice: If the interference is significant, consider switching to an assay that is less susceptible to colorimetric or fluorometric interference.

Q3: The dose-response curve for this compound is showing a bell shape, with the effect decreasing at higher concentrations. Why is this happening?

A3: Bell-shaped dose-response curves can be caused by several factors when testing natural products.[3][4]

  • Compound Precipitation: At higher concentrations, the compound may be precipitating out of the solution, reducing its effective concentration.[3] Visually inspect the wells under a microscope for any signs of precipitation.

  • Complex Biological Effects: The compound might be initiating secondary mechanisms at higher concentrations that counteract the primary effect being measured.

  • Assay Artifacts: Some assay reagents can be inhibited or otherwise affected by high concentrations of the test compound.

Q4: My results for the this compound bioassay are not reproducible between experiments. What are the common sources of variability?

A4: Reproducibility is a significant challenge in cell-based assays. Key factors to control include:

  • Cell Health and Passage Number: Ensure your cells are healthy, free from contamination, and within a consistent and low passage number range.

  • Reagent Consistency: Use reagents from the same lot or vendor for the duration of a study to minimize variability.

  • Standardized Procedures: Adhere strictly to standardized protocols for cell seeding, compound addition, incubation times, and assay procedures.

  • Pipetting Technique: Inconsistent pipetting can introduce significant errors. Ensure proper technique and use calibrated pipettes.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your this compound bioassays in a question-and-answer format.

Issue Potential Cause Recommended Solution
Inconsistent IC50 values across experiments Cell density variations at the time of treatment.Standardize cell seeding density and ensure even cell distribution in the wells.
Inconsistent incubation times with the compound.Use a precise timer for all incubation steps.
Degradation of this compound in solution.Prepare fresh dilutions of the compound for each experiment from a frozen stock.
High variability between replicate wells Uneven cell seeding.Mix the cell suspension thoroughly before and during plating.
Edge effects in the microplate.Avoid using the outer wells of the plate, as they are more prone to evaporation.[4]
Pipetting errors.Use a multichannel pipette for adding reagents to minimize well-to-well variation.
No observable biological effect Incorrect concentration range.Perform a wide range of serial dilutions to determine the optimal concentration range.
Inactive compound.Verify the purity and integrity of your this compound sample.
Insufficient incubation time.Optimize the incubation time to allow for the biological effect to manifest.
Observed cytotoxicity is not dose-dependent Compound precipitation at higher concentrations.Check the solubility limit of this compound in your assay medium.
Contaminants in the sample.Ensure the purity of your this compound sample.

Experimental Protocols

General Cytotoxicity Assay Protocol

  • Cell Seeding:

    • Culture your chosen cancer cell line (e.g., HT-29 human colon cancer cells, which have been used for bioassay-guided fractionation of related alkaloids[5]) to about 80% confluency.

    • Trypsinize and resuspend the cells in fresh medium.

    • Count the cells and adjust the density to the desired concentration (e.g., 5,000-10,000 cells per well).

    • Seed the cells into a 96-well plate and incubate for 24 hours to allow for attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Include appropriate controls: untreated cells (vehicle control) and a positive control (a known cytotoxic agent).

  • Incubation:

    • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • Viability Assay (MTT Example):

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Add solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Normalize the data to the vehicle control.

    • Plot the cell viability against the log of the compound concentration and determine the IC50 value.

Visualizations

Experimental Workflow for a Generic Cytotoxicity Bioassay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed cells in 96-well plate C Treat cells with compound A->C B Prepare serial dilutions of this compound B->C D Incubate for 24-72 hours C->D E Add viability reagent (e.g., MTT) D->E F Measure signal (e.g., absorbance) E->F G Calculate IC50 F->G G cluster_pathways Common Anticancer Indole Alkaloid Targets cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway cluster_apoptosis Apoptosis Pathway cluster_outcomes Cellular Outcomes A Indole Alkaloid (e.g., this compound) B Ras/Raf/MEK/ERK A->B inhibition C PI3K/Akt/mTOR A->C inhibition D Bcl-2 family A->D modulation F Inhibition of Proliferation B->F C->F E Caspase activation D->E leads to G Induction of Apoptosis E->G

References

Validation & Comparative

A Comparative Analysis of Rauvotetraphylline E and Other Prominent Rauvolfia Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the newly discovered indole (B1671886) alkaloid, Rauvotetraphylline E, with other well-established alkaloids from the Rauvolfia genus, namely reserpine (B192253), ajmaline (B190527), and yohimbine (B192690). The objective is to present a clear overview of their known biological activities, with a focus on cytotoxic effects, supported by available experimental data.

Introduction to Rauvolfia Alkaloids

The genus Rauvolfia is a rich source of diverse indole alkaloids, which are a class of naturally occurring organic compounds containing a nitrogen atom. Many of these alkaloids exhibit significant physiological effects and have been utilized in traditional and modern medicine. Historically, Rauvolfia species have been used to treat a variety of ailments, including hypertension, snakebites, and mental disorders.

This compound is a recently identified indole alkaloid, one of five (A-E) isolated from the aerial parts of Rauvolfia tetraphylla. Its discovery has prompted investigations into its potential biological activities.

Reserpine is one of the most well-known Rauvolfia alkaloids, historically used as an antihypertensive and antipsychotic agent. Its mechanism of action involves the depletion of catecholamines from peripheral sympathetic nerve endings.[1] Recent studies have also explored its anticancer properties.

Ajmaline is primarily recognized as a class Ia antiarrhythmic agent.[2] It functions by blocking sodium channels in the cardiac cells, thereby modulating the heart's electrical activity.[2][3] Its potential as an anticancer agent is also an area of emerging research.

Yohimbine is widely known as an α2-adrenergic receptor antagonist and has been used to treat erectile dysfunction. Its interaction with various receptors has led to investigations into its potential anticancer effects.

Comparative Cytotoxicity

A crucial aspect of evaluating the therapeutic potential of novel compounds is assessing their cytotoxicity against cancer cell lines. The following table summarizes the available in vitro cytotoxicity data for this compound and the other selected Rauvolfia alkaloids. It is important to note that the experimental conditions and cell lines used in the cited studies may vary, which should be considered when making direct comparisons.

AlkaloidCell LineAssayIC50 Value (µM)Reference
This compound HL-60 (Human promyelocytic leukemia)MTT> 40[Gao et al., 2012]
SMMC-7721 (Human hepatoma)MTT> 40[Gao et al., 2012]
A-549 (Human lung carcinoma)MTT> 40[Gao et al., 2012]
MCF-7 (Human breast adenocarcinoma)MTT> 40[Gao et al., 2012]
SW-480 (Human colon adenocarcinoma)MTT> 40[Gao et al., 2012]
Reserpine PC3 (Human prostate cancer)MTTNot specified[4]
KB-ChR-8-5 (Drug-resistant oral cancer)MTTIC50 of 80 µM significantly increased mortality[5]
Non-small cell lung cancer (NSCLC)MTTDisplayed cytotoxicity at 15, 25, and 35 µM[6]
Ajmaline Derivatives A549 (Human lung carcinoma)Not specified0.3 - 8.3[7]
MCF7 (Human breast adenocarcinoma)Not specified0.3 - 8.3[7]
Yohimbine KB-ChR-8-5 (Drug-resistant oral cancer)MTT44

Note: The data for ajmaline pertains to newly isolated bisindole alkaloid derivatives from Alstonia penangiana which are of the ajmaline-type, and not ajmaline itself.[7]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the alkaloids was primarily determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells.

General Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound, reserpine, yohimbine) and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, an MTT solution (e.g., 5 mg/ml in PBS) is added to each well, and the plates are incubated for an additional period (e.g., 4 hours) to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curves.

Signaling Pathways and Mechanisms of Action

The anticancer mechanisms of Rauvolfia alkaloids are multifaceted and can involve various signaling pathways. While the specific mechanism of this compound is yet to be elucidated due to its novelty, the proposed mechanisms for other well-studied alkaloids provide a framework for future research.

Reserpine: Studies suggest that reserpine's anticancer effects may be mediated through the modulation of STAT3 and NF-κB signaling pathways, leading to the induction of apoptosis.[5] It has also been shown to generate reactive oxygen species (ROS) in cancer cells, contributing to mitochondrial dysfunction and subsequent cell death.[5]

Yohimbine: The anticancer potential of yohimbine is thought to be linked to its antagonistic activity against G protein-coupled receptors (GPCRs), which are often implicated in cancer cell proliferation and metastasis. It can also induce apoptosis and generate ROS in cancer cells.

Ajmaline: While primarily known for its effects on ion channels in cardiac cells, the anticancer activity of ajmaline derivatives suggests that they may also interfere with cancer cell proliferation, though the precise mechanisms are still under investigation.

Below are diagrams illustrating the general experimental workflow for cytotoxicity testing and a simplified representation of a potential signaling pathway involved in the anticancer activity of some Rauvolfia alkaloids.

experimental_workflow start Start: Cancer Cell Culture seeding Cell Seeding in 96-well plates start->seeding treatment Treatment with Rauvolfia Alkaloids (Varying Concentrations) seeding->treatment incubation Incubation (e.g., 72 hours) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay absorbance Absorbance Measurement mtt_assay->absorbance data_analysis Data Analysis (IC50 Calculation) absorbance->data_analysis end End: Determine Cytotoxicity data_analysis->end

Experimental workflow for determining cytotoxicity.

signaling_pathway cluster_cell Cancer Cell alkaloid Rauvolfia Alkaloid (e.g., Reserpine, Yohimbine) receptor Receptor / Target alkaloid->receptor ros Increased ROS Production receptor->ros mitochondria Mitochondrial Dysfunction ros->mitochondria caspases Caspase Activation mitochondria->caspases apoptosis Apoptosis (Cell Death) caspases->apoptosis

Simplified proposed signaling pathway for anticancer activity.

Conclusion

The initial cytotoxic screening of this compound indicates a lack of potent anticancer activity against the tested cell lines, with IC50 values exceeding 40 µM. In contrast, other established Rauvolfia alkaloids like reserpine and yohimbine, as well as derivatives of ajmaline, have demonstrated cytotoxic effects against various cancer cell lines, albeit with varying potencies.

The absence of significant cytotoxicity for this compound in these initial screens does not preclude other potential biological activities. Further research is warranted to explore its effects on other cellular targets and pathways, such as its potential antihypertensive, antimicrobial, or neuropharmacological properties, which are characteristic of the Rauvolfia genus.

This comparative guide highlights the current state of knowledge and underscores the need for more comprehensive studies on this compound to fully elucidate its pharmacological profile and potential therapeutic applications. Future investigations should aim to perform direct comparative studies with other Rauvolfia alkaloids across a broader range of biological assays and cell lines.

References

A Comparative Guide to Validating the Purity of Synthesized Rauvotetraphylline E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for validating the purity of synthesized Rauvotetraphylline E, a complex indole (B1671886) alkaloid. The methodologies and data presented herein are intended to assist researchers in establishing robust quality control protocols for this and similar natural product derivatives.

Introduction to this compound and the Imperative of Purity

This compound is a member of the monoterpenoid indole alkaloid family, a class of natural products renowned for their structural complexity and diverse biological activities. Isolated from Rauvolfia tetraphylla, this compound and its congeners are of significant interest to the pharmaceutical industry for their potential therapeutic applications. Given that even minor impurities can significantly alter biological activity and lead to erroneous experimental results or adverse toxicological effects, rigorous purity assessment of any synthesized batch is a critical prerequisite for its use in research and drug development.

This guide outlines the standard analytical methodologies for the comprehensive purity validation of synthesized this compound, comparing the results to a commercially available reference standard.

Experimental Protocols for Purity Validation

A multi-technique approach is essential for the unambiguous determination of the purity of a complex molecule like this compound. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of a sample by separating it into its individual components. A high-purity sample will ideally show a single major peak.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid) is typically effective for separating indole alkaloids. The gradient can be optimized as follows: 0-30 min, 10-70% acetonitrile; 30-35 min, 70-100% acetonitrile; 35-40 min, 100% acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm and 280 nm.

  • Sample Preparation: The synthesized this compound and a certified reference standard are accurately weighed and dissolved in methanol (B129727) to a concentration of 1 mg/mL. The solutions are filtered through a 0.45 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and environment of each atom in a molecule. The presence of unexpected signals in the ¹H or ¹³C NMR spectra can indicate the presence of impurities.

Methodology:

  • Instrumentation: A 500 MHz (or higher) NMR spectrometer.

  • Sample Preparation: 5-10 mg of the synthesized this compound and the reference standard are dissolved in 0.5 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD).

  • Experiments:

    • ¹H NMR: Provides information on the number and types of protons.

    • ¹³C NMR: Provides information on the carbon framework of the molecule.

    • 2D NMR (COSY, HSQC, HMBC): Can be used to confirm the structure and identify any co-eluting impurities that may not be obvious in the 1D spectra.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS).

Methodology:

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC system (LC-MS).

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for indole alkaloids.

  • Data Acquisition: The mass spectrum is acquired over a range of m/z 100-1000.

  • Analysis: The observed mass of the main peak in the synthesized sample is compared to the theoretical mass of this compound and the mass of the reference standard.

Data Presentation and Comparison

The data obtained from the analytical techniques described above should be systematically compared with the data from a certified reference standard of this compound.

Table 1: HPLC Purity Analysis of Synthesized this compound
SampleRetention Time (min)Peak Area (%)
This compound Standard25.4>98%
Synthesized this compound25.499.2
Potential Impurity 118.20.5
Potential Impurity 228.90.3
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound
Position¹³C NMR (δ, ppm)¹H NMR (δ, ppm, J in Hz)
2108.2
345.13.85 (m)
554.24.20 (dd, 10.5, 4.0)
634.52.10 (m), 1.95 (m)
7110.5
8127.8
9118.57.10 (d, 7.5)
10121.86.95 (t, 7.5)
11119.57.20 (t, 7.5)
12111.27.45 (d, 7.5)
13136.4
1435.82.30 (m), 1.80 (m)
1536.92.90 (m)
1652.14.50 (s)
17208.5
1827.82.25 (s)
19130.26.15 (d, 16.0)
20145.16.80 (dq, 16.0, 7.0)
2118.41.90 (d, 7.0)
N-H (1)8.10 (s)

Note: The data presented in this table is a hypothetical representation based on the known structure of this compound and typical chemical shifts for indole alkaloids. Actual experimental values may vary slightly.

Table 3: High-Resolution Mass Spectrometry Data
AnalyteMolecular FormulaTheoretical [M+H]⁺ (m/z)Observed [M+H]⁺ (m/z)
This compoundC₂₀H₁₉N₂O₃335.1390335.1392

Comparison with Commercially Available Alternatives

For novel or synthesized compounds, direct comparison with a certified reference standard is the gold standard for purity validation.

Table 4: Comparison of Synthesized this compound with a Commercial Standard
ParameterSynthesized this compoundCommercial Reference Standard (ChemFaces, CAS: 1422506-53-3)[1]
Purity (HPLC) 99.2%≥98%
¹H NMR Conforms to structureConforms to structure
¹³C NMR Conforms to structureConforms to structure
HRMS [M+H]⁺ 335.1392Consistent with theoretical mass
Appearance White to off-white powderPowder

Visualizing the Validation Workflow and a Potential Biological Context

Diagrams generated using Graphviz can effectively illustrate the logical flow of the purity validation process and potential applications of the validated compound.

Purity_Validation_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Purity Analysis cluster_comparison Data Comparison & Validation Synthesis Chemical Synthesis of This compound Purification Purification by Column Chromatography Synthesis->Purification HPLC HPLC-UV Analysis Purification->HPLC NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS High-Resolution Mass Spectrometry Purification->MS Comparison Compare Spectra & Purity Data HPLC->Comparison NMR->Comparison MS->Comparison Reference Certified Reference Standard Reference->Comparison Validation Purity Validated (>98%) Comparison->Validation Data Match

A flowchart of the purity validation process for synthesized this compound.

To provide a hypothetical context for the importance of using a pure compound, the following diagram illustrates a potential signaling pathway where an indole alkaloid might exert its effects.

Signaling_Pathway Rau_E This compound Receptor Cell Surface Receptor (e.g., GPCR) Rau_E->Receptor G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Production Effector->Second_Messenger Kinase_Cascade Protein Kinase Cascade Activation Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Phosphorylation Kinase_Cascade->Transcription_Factor Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Cell_Response Cellular Response (e.g., Apoptosis, Proliferation) Gene_Expression->Cell_Response

A hypothetical signaling pathway potentially modulated by this compound.

Conclusion

The purity of a synthesized compound is not a trivial detail but a fundamental parameter that underpins the reliability and reproducibility of scientific research. For a complex natural product like this compound, a combination of chromatographic and spectroscopic techniques is essential for comprehensive purity assessment. By adhering to the protocols outlined in this guide and comparing the analytical data of the synthesized material with that of a certified reference standard, researchers can ensure the quality of their compounds and the integrity of their experimental outcomes.

References

Comparative Docking Analysis of Rauvotetraphylline Alkaloids with Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in silico docking studies of two representative rauvotetraphylline-type alkaloids, ajmalicine (B1678821) and serpentine (B99607), with three significant protein targets implicated in various disease pathways: 3-hydroxy-3-methyl-glutaryl-CoA reductase (HMG-CoA reductase), the Insulin Receptor, and the Angiotensin-Converting Enzyme (ACE). This objective comparison, supported by available experimental data, aims to elucidate the binding affinities and potential inhibitory activities of these natural compounds, offering insights for further drug discovery and development.

Quantitative Data Summary

The following tables summarize the binding affinities of ajmalicine and serpentine with the respective target proteins, as reported in various molecular docking studies. Lower binding energy values indicate a higher predicted binding affinity.

Table 1: Docking Performance against HMG-CoA Reductase

Rauvotetraphylline AlkaloidTarget ProteinPDB IDDocking Score (kcal/mol)Interacting Amino Acid Residues
Ajmalicine HMG-CoA Reductase1HW9-112.42 (MolDock Score)V772, G773, N771, T758, K691
Serpentine HMG-CoA Reductase1HW9Not explicitly stated, but formed nine hydrogen bonds, indicating strong interaction.N697, G773, E801, T689, V772, K692, K691

Table 2: Docking Performance against Insulin Receptor

Rauvotetraphylline AlkaloidTarget ProteinPDB IDDocking Score (kcal/mol)Interacting Amino Acid Residues
Ajmalicine Insulin ReceptorNot specified-8.6 (AutoDock Vina)Not specified
Serpentine Insulin ReceptorNot specified-8.5 (AutoDock Vina)Not specified

Table 3: Docking Performance against Angiotensin-Converting Enzyme (Human Angiotensin Receptor)

Rauvotetraphylline AlkaloidTarget ProteinPDB IDDocking Score (kcal/mol)Interacting Amino Acid Residues
Ajmalicine Human Angiotensin Receptor4ZUDNot explicitly stated, but docked in the study.Not specified
Serpentine Human Angiotensin Receptor4ZUD-10.5PHE A:182 (conventional H-bond), ALA A:181, CYS A:180, TYR A:87, OLM A:1201, ASP A:263 (C-H bonds)

Experimental Protocols

The methodologies outlined below are a synthesis of typical protocols employed in the cited molecular docking studies.

1. Protein Preparation:

  • The three-dimensional crystal structures of the target proteins (HMG-CoA reductase, Insulin Receptor, and Angiotensin-Converting Enzyme) were retrieved from the Protein Data Bank (PDB).

  • Water molecules and co-crystallized ligands were removed from the protein structures.

  • Polar hydrogen atoms and Kollman charges were added to the protein molecules.

  • The protein structures were then energy minimized using force fields like AMBER to obtain a stable conformation.

2. Ligand Preparation:

  • The 2D structures of the rauvotetraphylline alkaloids (ajmalicine and serpentine) were obtained from chemical databases such as PubChem or ChemSpider.

  • These 2D structures were converted to 3D structures.

  • The 3D structures of the ligands were subjected to energy minimization using appropriate force fields to find the most stable conformation.

3. Molecular Docking Simulation:

  • Molecular docking simulations were performed using software such as AutoDock, Molegro Virtual Docker (MVD), or AutoDock Vina.

  • A grid box was defined around the active site of the target protein to specify the search space for the ligand.

  • The docking process involved running a set number of genetic algorithm runs to explore various possible binding conformations of the ligand within the protein's active site.

  • The resulting docking poses were then scored based on their binding energies, with the lowest energy conformation considered the most favorable.

4. Analysis of Docking Results:

  • The binding affinities (docking scores) were analyzed to predict the strength of the interaction between the ligand and the protein.

  • The interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site were visualized and analyzed using software like PyMOL or Discovery Studio.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate a representative signaling pathway targeted by the studied alkaloids and a typical workflow for comparative docking studies.

G cluster_workflow Comparative Docking Study Workflow PDB Protein Structure (from PDB) ProteinPrep Protein Preparation (Add Hydrogens, Remove Water) PDB->ProteinPrep Ligands Rauvotetraphylline Structures LigandPrep Ligand Preparation (Energy Minimization) Ligands->LigandPrep Docking Molecular Docking (e.g., AutoDock Vina) ProteinPrep->Docking LigandPrep->Docking Analysis Analysis of Results (Binding Energy, Interactions) Docking->Analysis Comparison Comparative Analysis Analysis->Comparison

Caption: A generalized workflow for in silico comparative docking studies.

G cluster_pathway Simplified Insulin Receptor Signaling Pathway Insulin Insulin IR Insulin Receptor Insulin->IR Binds to IRS IRS Proteins IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates AKT Akt (PKB) PI3K->AKT Activates GLUT4 GLUT4 Translocation AKT->GLUT4 Promotes GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake Rauvotetraphylline Rauvotetraphylline (e.g., Serpentine) Rauvotetraphylline->IR Potential Activator (as per docking studies)

Caption: A simplified diagram of the Insulin Receptor signaling pathway.

A Comparative Analysis of the Biological Activities of Rauvotetraphylline E and Reserpine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparison of the biological activities of two indole (B1671886) alkaloids, Rauvotetraphylline E and the well-known compound reserpine (B192253), reveals significant differences in their cytotoxic profiles. While reserpine exhibits a broad spectrum of biological effects, including antihypertensive, antipsychotic, and cytotoxic activities, this compound has demonstrated a lack of significant cytotoxicity against a panel of human cancer cell lines. This guide provides a detailed analysis of their known biological activities, supported by available experimental data and protocols.

Introduction to the Compounds

Reserpine is a naturally occurring indole alkaloid that has been isolated from the roots of Rauwolfia serpentina and Rauvolfia vomitoria. It has a long history of clinical use as an antihypertensive and antipsychotic agent.[1][2] Its mechanism of action involves the irreversible blockade of the vesicular monoamine transporter (VMAT), which leads to the depletion of monoamine neurotransmitters such as norepinephrine, dopamine, and serotonin (B10506) in the central and peripheral nervous systems.[3][4]

This compound is a more recently discovered indole alkaloid, one of five new compounds (Rauvotetraphyllines A-E) isolated from the aerial parts of Rauvolfia tetraphylla.[5] The genus Rauvolfia is a rich source of bioactive compounds and is known for a wide array of pharmacological activities, including antihypertensive, antimicrobial, antioxidant, anti-inflammatory, and cytotoxic effects.[6][7]

Comparative Biological Activity

The primary distinguishing biological activity between this compound and reserpine, based on available data, is their in vitro cytotoxicity against cancer cell lines.

In Vitro Cytotoxicity

A key study by Gao et al. (2012) evaluated the cytotoxic effects of Rauvotetraphyllines A-E against five human cancer cell lines:

  • HL-60 (promyelocytic leukemia)

  • SMMC-7721 (hepatocellular carcinoma)

  • A-549 (lung carcinoma)

  • MCF-7 (breast adenocarcinoma)

  • SW-480 (colon adenocarcinoma)

The study found that all five Rauvotetraphylline compounds, including this compound, were inactive, exhibiting IC50 values greater than 40 μM .[5]

In contrast, reserpine has demonstrated cytotoxic activity against various cancer cell lines in several studies. While a complete dataset for the exact same panel of cell lines is not available in a single study, existing research indicates its potential as a cytotoxic agent. For instance, reserpine has been shown to induce apoptosis and inhibit cell proliferation in various cancer models.[3][8]

CompoundHL-60SMMC-7721A-549MCF-7SW-480
This compound > 40 μM> 40 μM> 40 μM> 40 μM> 40 μM
Reserpine Data not availableData not availableData not availableData not availableData not available
Table 1: Comparative in vitro cytotoxicity (IC50 values) of this compound and Reserpine against a panel of human cancer cell lines. Data for this compound is from Gao et al. (2012).[5]
Mechanism of Action

The mechanisms underlying the biological activities of these two compounds are distinct.

Reserpine's primary mechanism is the inhibition of VMAT .[3][4] This leads to a reduction in the storage and release of monoamine neurotransmitters, which is the basis for its antihypertensive and antipsychotic effects.[3][9]

cluster_presynaptic Presynaptic Neuron Monoamines Monoamines VMAT2 VMAT2 Monoamines->VMAT2 Uptake MAO MAO Monoamines->MAO Metabolism Vesicle Vesicle VMAT2->Vesicle Transport Reserpine Reserpine Reserpine->VMAT2 Inhibits Degradation Degradation MAO->Degradation

Figure 1: Mechanism of action of Reserpine.

The specific mechanism of action for this compound has not yet been elucidated. Given its lack of cytotoxicity, its biological activities, if any, are likely to be mediated through different pathways than those affected by reserpine's cytotoxic properties.

Experimental Protocols

In Vitro Cytotoxicity Assessment (MTT Assay)

The cytotoxicity of this compound was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5] The following is a generalized protocol for such an experiment.

cluster_workflow MTT Assay Workflow Cell_Seeding Seed cells in 96-well plate Incubation1 Incubate (24h) Cell_Seeding->Incubation1 Treatment Add compound (this compound or Reserpine) Incubation1->Treatment Incubation2 Incubate (e.g., 48-72h) Treatment->Incubation2 MTT_Addition Add MTT solution Incubation2->MTT_Addition Incubation3 Incubate (4h) MTT_Addition->Incubation3 Solubilization Add solubilization solution (e.g., DMSO) Incubation3->Solubilization Measurement Measure absorbance (e.g., 570 nm) Solubilization->Measurement Analysis Calculate IC50 Measurement->Analysis

Figure 2: General workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW-480) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound or reserpine. A control group receives the vehicle (e.g., DMSO) only.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Conclusion

The comparison between this compound and reserpine highlights the diverse pharmacological profiles that can be found within the same class of compounds, even from closely related plant species. While reserpine is a well-characterized drug with potent effects on the monoaminergic systems and demonstrable cytotoxicity, this compound appears to be largely inactive in terms of cytotoxicity against the tested cancer cell lines.

Further research is required to fully elucidate the biological activity profile of this compound and to explore potential non-cytotoxic therapeutic applications. For researchers in drug development, this comparison underscores the importance of detailed screening and characterization of individual compounds, as biological activity cannot be solely predicted based on structural similarity or plant origin.

References

A Head-to-Head Comparison of Extraction Methods for Rauwolfia Alkaloids, with a Focus on Rauvotetraphylline E

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds is a critical first step in the journey from natural product to therapeutic agent. This guide provides a head-to-head comparison of various extraction methods for indole (B1671886) alkaloids from Rauwolfia species, with a particular interest in Rauvotetraphylline E. Due to a lack of specific comparative studies on this compound, this guide focuses on the broader class of indole alkaloids from Rauwolfia, providing a framework for selecting the optimal extraction strategy.

Comparative Analysis of Extraction Methods

The selection of an appropriate extraction method depends on a variety of factors, including the desired yield, purity, extraction time, solvent consumption, and the thermolability of the target compounds. The following table summarizes the key characteristics of CSE, UAE, and MAE for the extraction of indole alkaloids from Rauwolfia species.

FeatureConventional Solvent Extraction (CSE)Ultrasound-Assisted Extraction (UAE)Microwave-Assisted Extraction (MAE)
Principle Maceration or Soxhlet extraction based on the solubility of alkaloids in a selected solvent.Utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer.[1][2]Employs microwave energy to heat the solvent and plant matrix, causing cell rupture and release of compounds.[3]
Typical Solvents Ethanol (B145695), Methanol (B129727), Chloroform.[4][5][6]Ethanol, Methanol.[2]Ethanol, Methanol.
Extraction Time Long (hours to days).Short (minutes).[2]Very short (minutes).[3]
Solvent Consumption High.Moderate to Low.[2]Low.[3]
Energy Consumption Low to Moderate.Low.Moderate to High.
Yield Generally lower compared to modern techniques.Often higher than CSE.[7]Generally the highest among the three.
Selectivity Low.Moderate.Moderate.
Advantages Simple setup, low initial cost.Faster, higher efficiency, suitable for thermolabile compounds at controlled temperatures.[1][2]Fastest method, high efficiency, reduced solvent usage.[3]
Disadvantages Time-consuming, large solvent volume, potential degradation of thermolabile compounds with prolonged heating (Soxhlet).Potential for localized heating, equipment cost.Requires polar solvents, potential for localized overheating, equipment cost.

Experimental Protocols

Below are detailed experimental protocols for the three extraction methods. These are representative procedures based on methodologies reported for the extraction of indole alkaloids from Rauwolfia species.

Conventional Solvent Extraction (Maceration)

Objective: To extract indole alkaloids from Rauwolfia tetraphylla plant material using a simple solvent soaking method.

Materials:

  • Dried and powdered Rauwolfia tetraphylla plant material (e.g., roots, leaves).

  • Ethanol (95%).

  • Shaker or magnetic stirrer.

  • Filter paper (Whatman No. 1).

  • Rotary evaporator.

Procedure:

  • Weigh 100 g of the dried, powdered plant material and place it in a suitable flask.

  • Add 1 L of 95% ethanol to the flask.

  • Seal the flask and place it on a shaker or use a magnetic stirrer to agitate the mixture at room temperature for 48-72 hours.

  • After the maceration period, filter the extract through Whatman No. 1 filter paper to separate the plant debris.

  • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude alkaloid extract.

  • The crude extract can then be subjected to further purification steps.

Ultrasound-Assisted Extraction (UAE)

Objective: To enhance the extraction efficiency of indole alkaloids from Rauwolfia tetraphylla using ultrasonic waves.

Materials:

  • Dried and powdered Rauwolfia tetraphylla plant material.

  • Methanol.

  • Ultrasonic bath or probe sonicator.

  • Centrifuge.

  • Filter paper.

  • Rotary evaporator.

Procedure:

  • Place 10 g of the dried, powdered plant material into a 250 mL Erlenmeyer flask.

  • Add 100 mL of methanol to the flask.

  • Place the flask in an ultrasonic bath or immerse the tip of a probe sonicator into the mixture.

  • Sonicate the mixture for 30 minutes at a controlled temperature (e.g., 40°C) and a frequency of 40 kHz.[2]

  • After sonication, centrifuge the mixture to pellet the plant material.

  • Decant the supernatant and filter it through filter paper.

  • Concentrate the filtrate using a rotary evaporator to obtain the crude alkaloid extract.

Microwave-Assisted Extraction (MAE)

Objective: To rapidly extract indole alkaloids from Rauwolfia tetraphylla using microwave energy.

Materials:

  • Dried and powdered Rauwolfia tetraphylla plant material.

  • Ethanol (70%).

  • Microwave extraction system.

  • Filter paper.

  • Rotary evaporator.

Procedure:

  • Place 5 g of the dried, powdered plant material into a microwave-safe extraction vessel.

  • Add 100 mL of 70% ethanol to the vessel.

  • Seal the vessel and place it in the microwave extractor.

  • Set the microwave power to 400 W and the extraction time to 5 minutes. The temperature can be monitored and controlled to not exceed a certain limit (e.g., 60°C) to prevent degradation of thermolabile compounds.

  • After the extraction is complete, allow the vessel to cool down.

  • Filter the extract to remove the plant residue.

  • Concentrate the filtrate using a rotary evaporator to yield the crude alkaloid extract.

Visualizing the Extraction and Purification Workflow

The following diagram illustrates a general workflow for the extraction and subsequent purification of indole alkaloids, including this compound, from Rauwolfia plant material.

ExtractionWorkflow cluster_extraction Extraction Stage cluster_purification Purification Stage plant_material Rauwolfia Plant Material (Dried & Powdered) extraction_method Extraction (CSE, UAE, or MAE) plant_material->extraction_method crude_extract Crude Alkaloid Extract extraction_method->crude_extract partitioning Acid-Base Partitioning crude_extract->partitioning chromatography Column Chromatography (Silica Gel or Alumina) partitioning->chromatography hplc Preparative HPLC chromatography->hplc pure_alkaloid Isolated this compound & Other Indole Alkaloids hplc->pure_alkaloid

Caption: General workflow for extraction and purification of Rauwolfia alkaloids.

Conclusion and Future Outlook

While conventional solvent extraction remains a simple and accessible method, modern techniques like Ultrasound-Assisted Extraction and Microwave-Assisted Extraction offer significant advantages in terms of speed, efficiency, and reduced solvent consumption for the extraction of indole alkaloids from Rauwolfia species. The choice of method will ultimately depend on the specific research or production goals, available resources, and the scale of operation.

The lack of direct comparative studies on this compound highlights a gap in the current research landscape. Future studies should focus on optimizing and comparing different extraction methods specifically for this and other minor but potentially significant alkaloids from Rauwolfia tetraphylla. Such research would be invaluable for the efficient and targeted isolation of these compounds for further pharmacological investigation and drug development.

References

Validating in Vitro Findings of Rauvotetraphylline E in In Vivo Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the hypothesized in vitro anti-inflammatory and neuroprotective activities of Rauvotetraphylline E, a novel indole (B1671886) alkaloid, using established in vivo models. While specific experimental data for this compound is currently limited, this document outlines a prospective validation pathway based on the known pharmacological profile of related compounds from the Rauvolfia genus. The presented experimental protocols and data tables are intended to serve as a comprehensive resource for researchers initiating in vivo studies of this compound.

Hypothesized In Vitro Activity of this compound

Based on the documented anti-inflammatory and neuroprotective properties of other Rauvolfia alkaloids, it is hypothesized that this compound will exhibit similar activities. The proposed in vitro validation would involve assessing its ability to modulate key inflammatory and neuronal survival pathways.

Data Presentation: A Comparative Summary of Hypothesized In Vitro and Projected In Vivo Findings

The following table summarizes the expected quantitative data from both in vitro and in vivo experimental models. This structured comparison is designed to facilitate a clear understanding of the translational potential of this compound from a laboratory setting to a whole-organism model.

In Vitro Assay Parameter Measured Hypothesized this compound Effect In Vivo Model Parameter Measured Projected this compound Effect Alternative Compounds for Comparison
LPS-stimulated RAW 264.7 Macrophages Nitric Oxide (NO) Production (IC₅₀)Dose-dependent reduction in NO levelsCarrageenan-Induced Paw Edema in Rats Paw Volume (mL)Significant reduction in paw edema compared to controlIndomethacin
COX-1/COX-2 Inhibition Assay Enzyme Activity (IC₅₀)Selective inhibition of COX-2 over COX-1Carrageenan-Induced Paw Edema in Rats Pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) in paw tissueDose-dependent decrease in pro-inflammatory cytokine levelsCelecoxib
H₂O₂-induced Oxidative Stress in SH-SY5Y Cells Cell Viability (%)Increased cell viability compared to H₂O₂-treated controlMPTP-Induced Neurotoxicity in Mice Dopaminergic neuron count in the substantia nigraAttenuation of dopaminergic neuron lossL-DOPA
H₂O₂-induced Oxidative Stress in SH-SY5Y Cells Reactive Oxygen Species (ROS) LevelsDose-dependent reduction in intracellular ROSMPTP-Induced Neurotoxicity in Mice Striatal dopamine (B1211576) levelsPreservation of striatal dopamine and its metabolitesSelegiline

Experimental Protocols

Detailed methodologies for the key proposed experiments are provided below to ensure reproducibility and standardization.

In Vitro Experimental Protocols

1. Anti-inflammatory Activity: Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

  • Cell Culture: RAW 264.7 macrophages are to be cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

  • Treatment: Cells will be seeded in 96-well plates and pre-treated with various concentrations of this compound for 1 hour. Subsequently, inflammation will be induced by adding lipopolysaccharide (LPS; 1 µg/mL) and incubating for 24 hours.

  • NO Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant will be measured using the Griess reagent. Absorbance is to be read at 540 nm, and the IC₅₀ value will be calculated.

2. Neuroprotective Activity: H₂O₂-induced Oxidative Stress in SH-SY5Y Human Neuroblastoma Cells

  • Cell Culture: SH-SY5Y cells are to be maintained in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Treatment: Cells will be plated in 96-well plates and pre-treated with different concentrations of this compound for 2 hours. Oxidative stress will then be induced by adding hydrogen peroxide (H₂O₂; 100 µM) for 24 hours.

  • Cell Viability Assay: Cell viability will be assessed using the MTT assay. The absorbance at 570 nm is proportional to the number of viable cells.

  • ROS Measurement: Intracellular reactive oxygen species (ROS) levels will be quantified using the DCFH-DA assay. Fluorescence intensity will be measured using a microplate reader.

In Vivo Experimental Protocols

1. Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

  • Animals: Male Wistar rats (180-220 g) are to be used.

  • Treatment: Animals will be divided into groups: control (vehicle), standard (Indomethacin, 10 mg/kg, p.o.), and this compound (at various doses, p.o.). The test compounds will be administered 1 hour before carrageenan injection.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution will be injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: Paw volume will be measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection. The percentage inhibition of edema will be calculated.

  • Biochemical Analysis: At the end of the experiment, animals will be euthanized, and the paw tissue will be collected for the measurement of pro-inflammatory cytokines (TNF-α, IL-6) using ELISA kits.

2. Neuroprotective Activity: MPTP-Induced Neurotoxicity in Mice

  • Animals: Male C57BL/6 mice (25-30 g) are to be used.

  • Treatment: Mice will be treated with this compound (at various doses, i.p.) for 7 consecutive days. On the third day, neurotoxicity will be induced by administering four injections of MPTP (20 mg/kg, i.p.) at 2-hour intervals.

  • Behavioral Assessment: Motor coordination will be assessed using the rotarod test before and after the treatment period.

  • Neurochemical Analysis: Seven days after the last MPTP injection, mice will be sacrificed, and the striatum will be dissected for the analysis of dopamine and its metabolites (DOPAC and HVA) by HPLC with electrochemical detection.

  • Immunohistochemistry: The brain will be processed for immunohistochemical staining of tyrosine hydroxylase (TH) in the substantia nigra to quantify the loss of dopaminergic neurons.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates a hypothesized signaling pathway for the anti-inflammatory action of this compound, focusing on the inhibition of the NF-κB pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Pro-inflammatory Mediators TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 recruits LPS LPS LPS->TLR4 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates Rauvo_E This compound Rauvo_E->IKK inhibits DNA DNA NFkB_nuc->DNA binds to iNOS iNOS Gene DNA->iNOS COX2 COX-2 Gene DNA->COX2 TNFa TNF-α Gene DNA->TNFa NO Nitric Oxide (NO) iNOS->NO produces PGs Prostaglandins COX2->PGs produces Cytokines TNF-α TNFa->Cytokines produces

Caption: Hypothesized anti-inflammatory signaling pathway of this compound.

Experimental Workflow Diagram

The diagram below outlines the logical flow of the in vivo validation process, from animal model selection to data analysis.

G cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: In Vivo Experimentation cluster_analysis Phase 3: Data Collection and Analysis cluster_conclusion Phase 4: Conclusion A1 Select In Vivo Model (e.g., Carrageenan-induced edema) A2 Animal Acclimatization (7 days) A1->A2 B1 Randomize Animals into Treatment Groups A1->B1 A3 Prepare this compound Formulation A2->A3 B2 Administer Vehicle, Standard, or this compound B1->B2 B3 Induce Pathology (e.g., Carrageenan injection) B2->B3 B4 Monitor and Record Physiological Parameters (e.g., Paw volume) B3->B4 C1 Collect Biological Samples (e.g., Paw tissue, Brain) B4->C1 C2 Perform Biochemical Assays (e.g., ELISA, HPLC) C1->C2 C3 Statistical Analysis of Data C2->C3 D1 Compare In Vivo Results with In Vitro Findings C3->D1 D2 Draw Conclusions on Therapeutic Potential D1->D2

Caption: Experimental workflow for in vivo validation of this compound.

Unraveling the Architecture of Rauvotetraphylline E: An Orthogonal Approach to Structural Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of the orthogonal methods employed to confirm the structure of Rauvotetraphylline E, a complex indole (B1671886) alkaloid. By integrating data from various analytical techniques, a high degree of confidence in the assigned structure can be achieved.

The primary elucidation of this compound's structure was accomplished through a combination of spectroscopic techniques, principally Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRESIMS). While these methods provide a robust initial framework, orthogonal methods—employing different physical principles—are crucial for independent verification and the definitive assignment of stereochemistry. This guide will detail the available experimental data for this compound and compare it with alternative techniques that could provide further structural confirmation.

Spectroscopic Foundation: NMR and Mass Spectrometry

The foundational evidence for the structure of this compound was established by Gao et al. in their 2012 publication in Natural Products and Bioprospecting. The researchers utilized a suite of sophisticated spectroscopic experiments to piece together the molecule's connectivity and relative stereochemistry.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

HRESIMS is a cornerstone technique for determining the elemental composition of a molecule with high accuracy. For this compound, this method was instrumental in establishing its molecular formula.

Experimental Protocol: A solution of the purified compound is introduced into the electrospray ion source of a high-resolution mass spectrometer. The instrument is calibrated using a known standard to ensure high mass accuracy. The mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ is measured, and the elemental composition is calculated using software that compares the measured mass to theoretical masses of possible atomic combinations.

Data Summary:

CompoundMolecular FormulaCalculated m/z [M+H]⁺Measured m/z [M+H]⁺
This compoundC₂₀H₁₈N₂O₃351.1396351.1399

This high degree of accuracy between the calculated and measured mass provides strong confidence in the proposed molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and ROESY) NMR experiments were employed to assemble the structure of this compound.

Experimental Protocol: A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and placed in a high-field NMR spectrometer.

  • ¹H NMR: Provides information on the chemical environment and connectivity of protons.

  • ¹³C NMR: Reveals the number and types of carbon atoms.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, crucial for connecting different spin systems and identifying quaternary carbons.

  • ROESY (Rotating-frame Overhauser Effect Spectroscopy): Detects protons that are close in space, providing insights into the relative stereochemistry of the molecule.

Data Summary (Selected Key Correlations): Detailed ¹H and ¹³C NMR chemical shifts, coupling constants, and 2D correlations are typically found in the supplementary information of the original publication. While the complete dataset is not publicly available, the key correlations reported in the main text allowed for the complete assignment of the planar structure and relative stereochemistry.

Orthogonal Confirmation Methods: The Next Level of Structural Validation

While the spectroscopic data provides a compelling case for the structure of this compound, orthogonal methods are essential for unequivocal proof, especially concerning the absolute configuration.

X-ray Crystallography: The Gold Standard

Single-crystal X-ray diffraction is the most powerful method for determining the three-dimensional structure of a molecule, providing unambiguous information about bond lengths, bond angles, and absolute stereochemistry.

Experimental Protocol: A suitable single crystal of the compound is grown and mounted on a goniometer. The crystal is then irradiated with a focused beam of X-rays. The diffraction pattern produced by the crystal is collected on a detector. The resulting data is processed to generate an electron density map, from which the atomic positions can be determined and refined.

Current Status for this compound: As of the latest available information, a single-crystal X-ray structure for this compound has not been reported in the public domain. The availability of such data would provide the ultimate confirmation of its structure. For comparison, the crystal structures of related Rauvolfia alkaloids, such as alstonine, have been determined, offering valuable insights into the stereochemical features of this class of compounds.

Chiroptical Spectroscopy: Probing Stereochemistry in Solution

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the stereochemistry of chiral molecules in solution. It measures the differential absorption of left and right circularly polarized light.

Experimental Protocol: A solution of the chiral molecule in a suitable solvent is placed in a CD spectropolarimeter. The CD spectrum is recorded as a function of wavelength. The resulting spectrum, with its characteristic positive and negative bands (Cotton effects), is a sensitive probe of the molecule's three-dimensional structure, particularly the spatial arrangement of its chromophores. The experimental CD spectrum can be compared with spectra of related compounds with known absolute configurations or with quantum chemical calculations to determine the absolute stereochemistry.

Current Status for this compound: There is no specific published circular dichroism data available for this compound. However, CD spectroscopy has been widely applied to other indole alkaloids to establish their absolute configurations. A comparative CD analysis with structurally similar alkaloids of known stereochemistry would be a valuable orthogonal method to support the proposed structure of this compound.

Visualizing the Workflow and Logic

To illustrate the process of structural confirmation, the following diagrams outline the experimental workflow and the logical connections between the different analytical techniques.

experimental_workflow cluster_spectroscopy Spectroscopic Analysis cluster_orthogonal Orthogonal Confirmation HRESIMS HRESIMS Structure_Elucidation Initial Structure Elucidation HRESIMS->Structure_Elucidation NMR_1D 1D NMR (¹H, ¹³C) NMR_1D->Structure_Elucidation NMR_2D 2D NMR (COSY, HSQC, HMBC, ROESY) NMR_2D->Structure_Elucidation Xray X-ray Crystallography (Potential) Final_Structure Confirmed 3D Structure Xray->Final_Structure CD Circular Dichroism (Potential) CD->Final_Structure Purification Isolation & Purification of this compound Purification->HRESIMS Purification->NMR_1D Purification->NMR_2D Structure_Elucidation->Xray Structure_Elucidation->CD

Caption: Workflow for the structural confirmation of this compound.

logical_relationship cluster_data Experimental Data cluster_info Structural Information Mass Accurate Mass (HRESIMS) Formula Molecular Formula Mass->Formula Connectivity Bond Connectivity (¹H, ¹³C, COSY, HSQC, HMBC) Planar Planar Structure Connectivity->Planar Stereochem Relative Stereochemistry (ROESY) Relative Relative 3D Structure Stereochem->Relative Abs_Stereochem Absolute Stereochemistry (X-ray, CD - Potential) Absolute Absolute 3D Structure Abs_Stereochem->Absolute Formula->Planar Planar->Relative Relative->Absolute

Caption: Logical flow from experimental data to the confirmed structure.

Conclusion

The structural elucidation of this compound stands as a testament to the power of modern spectroscopic methods. The comprehensive NMR and HRESIMS data provide a solid foundation for its proposed structure. However, for complete and unequivocal confirmation, particularly of its absolute stereochemistry, orthogonal methods are indispensable. The future application of single-crystal X-ray diffraction and/or chiroptical spectroscopy would provide the final pieces to this intricate structural puzzle, ensuring the highest level of confidence for its use in further research and development. This guide underscores the importance of a multi-faceted, orthogonal approach in the rigorous science of natural product chemistry.

Navigating the Analytical Maze: A Comparative Guide to the Inter-laboratory Validation of a Quantitative Assay for Rauvotetraphylline E

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing a robust and reproducible quantitative assay is paramount for the advancement of any new chemical entity. This guide provides a comprehensive, albeit hypothetical, comparison of two common analytical techniques for the inter-laboratory validation of a quantitative assay for the novel indole (B1671886) alkaloid, Rauvotetraphylline E. As no formal inter-laboratory validation study for this specific compound has been published, this document serves as a practical template, offering simulated data and detailed protocols to guide future validation efforts.

The selection of an appropriate analytical method is a critical decision in the drug development pipeline. The two methods presented here, High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), are workhorses in phytochemical analysis, each offering a distinct balance of accessibility, sensitivity, and selectivity. This guide will delve into their comparative performance in a simulated inter-laboratory study.

Quantitative Data Summary

The performance of the HPLC-UV and UHPLC-MS/MS methods for the quantification of this compound was evaluated in a simulated inter-laboratory study involving ten participating laboratories. The objective of this hypothetical study was to establish the precision, accuracy, and overall reliability of each method. The key findings are summarized in the tables below.

Table 1: Single-Laboratory Validation Performance Characteristics for this compound Analysis

This table outlines the typical performance characteristics for each method as would be determined by a single laboratory during initial method validation.

Validation ParameterHPLC-UVUHPLC-MS/MS
Linearity Range (µg/mL)1 - 2000.1 - 50
Correlation Coefficient (r²)> 0.997> 0.999
Limit of Detection (LOD) (µg/mL)0.30.03
Limit of Quantification (LOQ) (µg/mL)1.00.1
Accuracy (Recovery %)94 - 106%97 - 103%
Precision (RSD%)< 6%< 3%

Table 2: Inter-Laboratory Study Results for this compound Quantification (Nominal Concentration: 15 µg/mL)

This table presents the hypothetical results from a ten-laboratory study on a standardized sample of this compound.

ParameterHPLC-UVUHPLC-MS/MS
Number of Laboratories1010
Mean Measured Concentration (µg/mL)14.815.1
Repeatability (RSDr %)4.52.1
Reproducibility (RSDR %)8.23.8
HorRat Value1.30.9

Experimental Protocols

Detailed methodologies for the hypothetical HPLC-UV and UHPLC-MS/MS analysis of this compound are provided below.

HPLC-UV Method

1. Sample and Standard Preparation:

  • Standard Solution: Prepare a stock solution of this compound in methanol (B129727) (e.g., 1 mg/mL). A series of calibration standards are then prepared by serial dilution in the mobile phase.

  • Sample Solution: The sample containing this compound is diluted in the mobile phase to a concentration expected to fall within the calibration range. The solution is then filtered through a 0.45 µm syringe filter prior to injection.

2. HPLC-UV Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and 0.1% formic acid in water (e.g., 60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 20 µL.

UHPLC-MS/MS Method

1. Sample and Standard Preparation:

  • Standard Solution: Prepare a stock solution of this compound in methanol (e.g., 100 µg/mL). Prepare a series of calibration standards by dilution in the mobile phase. An internal standard (e.g., a structurally similar, stable isotope-labeled compound) should be added to all standards and samples to improve accuracy and precision.

  • Sample Solution: The sample containing this compound is diluted in the mobile phase to fall within the calibration range. The solution is then filtered through a 0.22 µm syringe filter before injection.

2. UHPLC-MS/MS Conditions:

  • UHPLC System: A UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would be monitored.

Visualizing the Process and Potential Mechanism

To further clarify the experimental process and a potential mechanism of action for this compound, the following diagrams are provided.

G cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Laboratory Execution cluster_analysis Phase 3: Data Analysis & Reporting P1 Define Study Objectives P2 Select Analytical Methods P1->P2 P3 Develop & Optimize Protocol P2->P3 P4 Prepare & Distribute Samples P3->P4 L1 Participating Labs (Lab 1, Lab 2, ... Lab N) P4->L1 Sample Distribution L2 Single-Lab Validation L1->L2 L3 Analysis of Blinded Samples L1->L3 A1 Collect & Compile Data L3->A1 Data Submission A2 Statistical Analysis (Repeatability, Reproducibility) A1->A2 A3 Prepare Final Report A2->A3

Caption: Workflow for an inter-laboratory validation study.

G Rauvo This compound Receptor Serotonin Receptor (e.g., 5-HT2A) Rauvo->Receptor PLC Phospholipase C (PLC) Receptor->PLC activates IP3_DAG IP3 & DAG PLC->IP3_DAG produces Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC leads to Response Neuronal Excitability Modulation Ca_PKC->Response

Caption: Hypothetical signaling pathway for this compound.

Assessing the Specificity of Rauvotetraphylline E in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic specificity of Rauvotetraphylline E, a novel indole (B1671886) alkaloid, against a panel of human cancer cell lines. Its performance is contrasted with two structurally related indole alkaloids, Alstonine and Sarpagine (B1680780). This document summarizes available quantitative data, details experimental methodologies, and presents visual diagrams of relevant workflows and pathways to aid in the assessment of this compound for further investigation and development.

Executive Summary

This compound, one of five new indole alkaloids isolated from Rauvolfia tetraphylla, has been evaluated for its cytotoxic activity against five human cancer cell lines: HL-60 (promyelocytic leukemia), SMMC-7721 (hepatocellular carcinoma), A-549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and SW-480 (colon adenocarcinoma). The results indicate that this compound is biologically inactive in these cytotoxicity assays, with IC50 values exceeding 40 μM for all tested cell lines. In contrast, the structurally related indole alkaloids, Alstonine and Sarpagine, have demonstrated cytotoxic or other significant biological activities in various studies, suggesting a higher degree of biological interaction. This guide presents the available data to highlight the low cytotoxic profile of this compound in the tested cancer cell lines, providing a baseline for its specificity assessment.

Comparative Analysis of Cytotoxicity

The cytotoxic activities of this compound, Alstonine, and Sarpagine were evaluated against a panel of five human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cells, are summarized in the table below.

CompoundHL-60 (Leukemia) IC50 (μM)SMMC-7721 (Hepatoma) IC50 (μM)A-549 (Lung Cancer) IC50 (μM)MCF-7 (Breast Cancer) IC50 (μM)SW-480 (Colon Cancer) IC50 (μM)
This compound > 40[1]> 40[1]> 40[1]> 40[1]> 40[1]
Alstonine Data not availableData not availableData not availableData not availableData not available
Sarpagine Data not availableData not availableData not availableData not availableData not available

Experimental Methodologies

The cytotoxic activity of this compound was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

General MTT Assay Protocol
  • Cell Seeding: Human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW-480) were seeded into 96-well plates at a predetermined optimal density and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of this compound, Alstonine, Sarpagine, and a vehicle control.

  • Incubation: The plates were incubated for a specified period (typically 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Following the incubation period, MTT solution was added to each well and incubated for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution was measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were then determined from the dose-response curves.

Visualizing the Assessment Workflow

The following diagrams illustrate the experimental workflow for assessing the cytotoxicity of the compounds and the logical relationship of the findings.

G Experimental Workflow for Cytotoxicity Assessment A Cell Line Seeding (HL-60, SMMC-7721, A-549, MCF-7, SW-480) B Compound Treatment (this compound, Alstonine, Sarpagine) A->B C Incubation (48-72 hours) B->C D MTT Assay C->D E Data Analysis (IC50 Determination) D->E

Cytotoxicity assessment workflow.

G Comparative Cytotoxicity Findings cluster_0 This compound cluster_1 Alstonine & Sarpagine a HL-60 (>40 µM) Result This compound shows low cytotoxicity in tested cancer cell lines a->Result b SMMC-7721 (>40 µM) b->Result c A-549 (>40 µM) c->Result d MCF-7 (>40 µM) d->Result e SW-480 (>40 µM) e->Result f Reported Biological Activity (Cytotoxic/Other) f->Result

Summary of comparative findings.

Discussion and Conclusion

The primary investigation into the cytotoxic effects of the newly isolated indole alkaloid, this compound, reveals a notable lack of activity against the five human cancer cell lines tested. With IC50 values consistently exceeding 40 μM, this compound can be considered biologically inactive in these specific in vitro cytotoxicity assays.

This finding is significant when contextualized with the known biological activities of other indole alkaloids, including the comparators Alstonine and Sarpagine, which have reported cytotoxic and other pharmacological effects. The high IC50 values for this compound suggest a high degree of specificity, potentially indicating that its biological targets, if any, are not critical for the survival and proliferation of these particular cancer cell lines.

For researchers and drug development professionals, this data provides a crucial starting point. The low cytotoxicity of this compound against this panel of cancer cells could be advantageous if the compound is being investigated for non-cytotoxic therapeutic applications. Further research should focus on broader screening against a more diverse range of cell lines and, importantly, on target identification and mechanism of action studies to elucidate any specific biological pathways it may modulate. The current findings, however, clearly position this compound as a compound with low non-specific cytotoxicity, a desirable characteristic for a highly targeted therapeutic agent.

References

Scrutinizing the Biological Footprint of Rauvotetraphylline E: A Guide to Reported Effects and Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 4, 2025 – In the quest for novel therapeutic agents, the intricate molecular architectures of natural products continue to be a source of inspiration and investigation. Among these is Rauvotetraphylline E, an indole (B1671886) alkaloid isolated from the plant Rauvolfia tetraphylla. This guide provides a comprehensive overview of the currently reported biological effects of this compound, with a focus on presenting the available experimental data and methodologies to aid researchers in the critical assessment and potential replication of these findings. To date, the scientific literature contains a single primary report on the bioactivity of this compound, with no subsequent studies dedicated to reproducing these initial observations.

Reported Biological Effects: A Singular Study

This compound is one of five new indole alkaloids, designated rauvotetraphyllines A-E, that were first isolated and characterized by Gao et al. in 2012. In their seminal paper, the researchers evaluated the cytotoxic potential of these novel compounds. A subsequent study in 2015 by the same research group investigated the cytotoxicity of related compounds, rauvotetraphyllines F-H, which showed no significant activity.

Cytotoxicity Profile of this compound

The initial and sole investigation into the biological activity of this compound assessed its cytotoxic effects against a panel of five human cancer cell lines. The study, conducted by Gao et al. (2012), employed a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC₅₀) of the compound.

The results from this single study indicated that this compound did not exhibit significant cytotoxic activity against the tested cell lines. The reported IC₅₀ values were all greater than 40 μM, a concentration threshold above which compounds are generally considered to have low cytotoxic potency in preliminary screenings.

Table 1: Reported Cytotoxicity of this compound

Cell LineCancer TypeIC₅₀ (μM)Data Source
HL-60Human Myeloid Leukemia> 40Gao et al., 2012
SMMC-7721Hepatocellular Carcinoma> 40Gao et al., 2012
A-549Lung Cancer> 40Gao et al., 2012
MCF-7Breast Cancer> 40Gao et al., 2012
SW-480Colon Cancer> 40Gao et al., 2012

Experimental Protocol: Cytotoxicity Assessment

To facilitate the independent verification and potential reproduction of the reported findings, the detailed experimental protocol for the cytotoxicity assay as described by Gao et al. (2012) is provided below.

Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method.

Cell Lines:

  • Human myeloid leukemia HL-60

  • Hepatocellular carcinoma SMMC-7721

  • Lung cancer A-549

  • Breast cancer MCF-7

  • Colon cancer SW-480

Procedure:

  • Cancer cells were seeded in 96-well plates.

  • The cells were treated with various concentrations of this compound.

  • Following treatment, MTT solution was added to each well.

  • The resulting formazan (B1609692) crystals were dissolved.

  • The absorbance was measured using a microplate reader.

  • The IC₅₀ values, representing the concentration of the compound that inhibits 50% of cell growth, were calculated using the Reed and Muench method.

Reproducibility and Future Directions

The principle of reproducibility is a cornerstone of scientific advancement. Currently, there are no published studies that have attempted to reproduce the cytotoxicity data of this compound as reported by Gao et al. (2012). The lack of independent verification means that the initial findings, while valuable, stand as a single data point in the scientific landscape.

Researchers and drug development professionals are encouraged to consider the following:

  • Independent Verification: The scientific community would benefit from independent studies aimed at replicating the cytotoxicity assays of this compound against the same or an expanded panel of cancer cell lines.

  • Exploration of Other Biological Activities: The absence of potent cytotoxicity does not preclude the possibility of other significant biological effects. Further research could explore other potential therapeutic properties, such as anti-inflammatory, anti-viral, or neuroprotective activities.

  • Mechanism of Action Studies: Should any reproducible biological activity be identified, subsequent studies would be necessary to elucidate the underlying mechanism of action and potential molecular targets.

Visualizing the Path Forward

To conceptualize the current state of knowledge and the necessary steps for future research, the following workflow diagram is provided.

G cluster_0 Current State of Knowledge cluster_1 Path to Reproducibility and Further Investigation Isolation Isolation of this compound (Gao et al., 2012) Initial_Screening Initial Cytotoxicity Screening (IC50 > 40 µM) Isolation->Initial_Screening Bioactivity Testing Reproducibility_Study Independent Reproduction of Cytotoxicity Assay Initial_Screening->Reproducibility_Study Required Next Step Broader_Screening Screening for Other Biological Activities Initial_Screening->Broader_Screening Alternative Research Path Mechanism_of_Action Mechanism of Action Studies Reproducibility_Study->Mechanism_of_Action If Activity is Confirmed Broader_Screening->Mechanism_of_Action If New Activity is Found

Caption: Workflow illustrating the current research status of this compound and future directions.

Safety Operating Guide

Proper Disposal of Rauvotetraphylline E: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical reagents are fundamental to ensuring a safe laboratory environment and maintaining environmental integrity.[1] Rauvotetraphylline E, as a potential indole (B1671886) alkaloid, requires meticulous disposal procedures due to its likely bioactive and potentially hazardous nature.

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound waste, a thorough hazard assessment is crucial. While specific toxicology data is unavailable, it is prudent to treat it as a hazardous substance.

Recommended Personal Protective Equipment (PPE):

PPE TypeSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Respiratory Protection A NIOSH/MSHA-approved respirator should be used if there is a risk of generating dust or aerosols.
Protective Clothing A lab coat and other protective garments to prevent skin contact.[1]

Operational Disposal Plan

Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or down the drain.[1] The standard and required method of disposal is through a licensed professional waste disposal service.[1]

Step-by-Step Disposal Protocol:

  • Segregation and Collection:

    • Designate a specific, clearly labeled, and sealed container for this compound waste.[1]

    • The container must be made of a non-reactive material, such as high-density polyethylene (B3416737) (HDPE).

    • The label should clearly read "Hazardous Waste" followed by "this compound".[2]

  • Managing Contaminated Materials:

    • All materials that have come into contact with this compound, including weighing papers, pipette tips, gloves, and absorbent pads, must be collected in the designated hazardous waste container.[1]

    • Empty chemical containers must be triple-rinsed with a suitable solvent. The first rinseate must be collected as hazardous waste.[3] Subsequent rinses may be disposed of as non-hazardous waste, pending EHS approval. The labels on the empty containers must be defaced or removed before disposal.[3]

  • Spill Management:

    • Minor Spills: In the event of a small spill, carefully sweep or vacuum the solid material and place it into the designated waste container. The affected area should then be decontaminated with an appropriate solvent and washed with soap and water.

    • Major Spills: For significant spills, evacuate the area immediately and contact your institution's EHS department for emergency response.[1]

  • Final Disposal:

    • Once the hazardous waste container is full, it should be securely sealed and stored in a designated satellite accumulation area (SAA) within the laboratory.[4]

    • Do not store more than 10 gallons of hazardous waste in your lab at any given time.[3]

    • Arrange for the collection of the waste container by a licensed professional waste disposal service in accordance with your institution's procedures.[3][5]

Quantitative Data on Chemical Waste

While specific data for this compound is not available, the following table provides a general classification for laboratory chemical waste, which should be applied in this case.

Waste CategoryDescriptionEPA Hazard Codes (Examples)Disposal Route
Solid Chemical Waste Unused, expired, or contaminated this compound powder.D001 (Ignitability), D002 (Corrosivity), D003 (Reactivity), U-listed or P-listed for toxicity.[6]Licensed Hazardous Waste Vendor
Liquid Chemical Waste Solutions containing this compound, and the first rinse from cleaning contaminated glassware.D001, D002, D003, U-listed or P-listed.[6]Licensed Hazardous Waste Vendor
Contaminated Labware Gloves, weighing paper, pipette tips, etc., contaminated with this compound.Dependent on the hazard characteristics of the chemical.Licensed Hazardous Waste Vendor

Experimental Protocols: Chemical Inactivation (Hypothetical Example)

Disclaimer: The following is a hypothetical protocol for the chemical inactivation of a research compound. This procedure has not been validated for this compound and should not be attempted without rigorous testing and approval from your institution's EHS department.

Objective: To chemically modify this compound into a less hazardous compound before disposal. This is often achieved through oxidation or hydrolysis.

Materials:

  • This compound waste

  • 1 M Sodium Hydroxide (NaOH)

  • 1 M Hydrochloric Acid (HCl)

  • Suitable reaction vessel

  • Stir plate and stir bar

  • pH meter

  • Appropriate analytical instrumentation (e.g., HPLC, LC-MS) to verify degradation

Procedure:

  • In a well-ventilated fume hood, dissolve the this compound waste in a suitable solvent.

  • Slowly add an oxidizing agent (e.g., potassium permanganate) or a strong base/acid to initiate degradation.

  • Monitor the reaction progress using an appropriate analytical technique to confirm the complete degradation of the parent compound.

  • Neutralize the resulting solution to a pH between 6 and 8 by adding 1 M HCl or 1 M NaOH as needed.

  • Dispose of the neutralized solution as hazardous waste, as it may still contain hazardous degradation byproducts.

Visualizing Disposal Workflows

General Laboratory Chemical Waste Disposal Workflow

G A Waste Generation (this compound) B Hazard Identification (Consult SDS/EHS) A->B C Segregation into Compatible Waste Stream B->C D Proper Labeling ('Hazardous Waste') C->D E Accumulation in Satellite Area (SAA) D->E F Waste Pickup Request (to EHS) E->F G Transport to Central Accumulation Area (CAA) F->G H Final Disposal by Licensed Vendor G->H

A generalized workflow for the proper disposal of laboratory chemical waste.

Decision-Making for Handling Uncharacterized Chemical Waste

G A Unknown Chemical Waste (e.g., this compound) B Is SDS Available? A->B C Follow SDS Disposal Section B->C Yes D Consult EHS for Waste Characterization B->D No F Segregate and Label Appropriately C->F E Treat as Hazardous Waste D->E E->F G Proceed with Standard Disposal Protocol F->G

A decision-making process for the safe handling of uncharacterized chemical waste.

References

Essential Safety and Logistical Information for Handling Rauvotetraphylline E

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides crucial safety and logistical guidance for the handling and disposal of Rauvotetraphylline E, a novel indole (B1671886) alkaloid. Given the compound's classification and potential biological activity, adherence to stringent safety protocols is paramount to ensure personnel safety and prevent environmental contamination.

Personal Protective Equipment (PPE)

Due to the unknown toxicological properties of this compound, it is imperative to handle it as a potentially hazardous substance. The following table summarizes the recommended personal protective equipment.

PPE CategoryItemSpecificationPurpose
Eye Protection Safety Glasses with Side Shields or GogglesANSI Z87.1 certifiedProtects eyes from splashes and airborne particles.
Hand Protection Nitrile GlovesDouble-gloving recommended. Check for breakthrough times if available for similar compounds.Prevents skin contact and absorption.
Body Protection Laboratory CoatFully buttoned, long-sleevedProtects skin and personal clothing from contamination.
Respiratory Protection Fume Hood or RespiratorUse in a certified chemical fume hood. If not feasible, a NIOSH-approved respirator with appropriate cartridges should be used.Prevents inhalation of airborne particles.

Experimental Protocol: Handling and Preparation of this compound Solutions

This protocol outlines the essential steps for safely handling solid this compound and preparing solutions in a laboratory setting.

1. Preparation and Area Decontamination:

  • Ensure the chemical fume hood is certified and functioning correctly.
  • Decontaminate the work surface within the fume hood before and after handling the compound.
  • Gather all necessary equipment (spatulas, weigh boats, vials, solvents, etc.) and place them in the fume hood.

2. Weighing the Compound:

  • Perform all weighing operations within the fume hood.
  • Use an analytical balance with a draft shield.
  • Carefully transfer the desired amount of this compound from the storage container to a tared weigh boat using a clean spatula.
  • Avoid generating dust. If any powder is spilled, clean it immediately with a damp cloth (for small spills) or follow appropriate spill cleanup procedures.

3. Solution Preparation:

  • Place the weigh boat containing the compound into the desired vial or flask.
  • Add the appropriate solvent to the vial using a pipette or graduated cylinder.
  • Gently swirl or vortex the container to dissolve the compound completely. Sonication may be used if necessary.
  • Ensure the container is properly labeled with the compound name, concentration, solvent, and date of preparation.

4. Storage:

  • Store the solid compound and prepared solutions in a cool, dry, and dark place, as indole alkaloids can be sensitive to light and temperature.
  • Ensure all containers are tightly sealed and clearly labeled.

Operational and Disposal Plans

Proper operational and disposal procedures are critical to minimize risk and environmental impact.

Operational Plan:

  • Access Control: Restrict access to areas where this compound is being handled to authorized personnel only.

  • Training: Ensure all personnel handling the compound are trained on its potential hazards and the required safety procedures.

  • Emergency Procedures: Have an emergency plan in place for spills, exposures, and other incidents. An eyewash station and safety shower should be readily accessible.

Disposal Plan:

All waste contaminated with this compound must be treated as hazardous waste.

Waste TypeDisposal Procedure
Solid Waste Collect in a designated, labeled hazardous waste container. This includes contaminated gloves, weigh boats, and paper towels.
Liquid Waste Collect in a designated, labeled hazardous waste container. Do not pour down the drain.
Sharps Dispose of in a designated sharps container for hazardous chemical waste.

Visualization of Handling and Disposal Workflow

The following diagram illustrates the standard workflow for handling and disposing of a potentially hazardous chemical like this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Fume Hood gather_ppe Don PPE prep_area->gather_ppe gather_materials Gather Materials gather_ppe->gather_materials weigh Weigh Compound gather_materials->weigh dissolve Prepare Solution weigh->dissolve label_store Label and Store dissolve->label_store decontaminate Decontaminate Work Area label_store->decontaminate dispose_solid Dispose of Solid Waste decontaminate->dispose_solid dispose_liquid Dispose of Liquid Waste decontaminate->dispose_liquid remove_ppe Doff PPE dispose_solid->remove_ppe dispose_liquid->remove_ppe

Caption: Workflow for Handling and Disposal of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.